molecular formula C29H34N4O4S2 B12372658 hCAIX-IN-19

hCAIX-IN-19

货号: B12372658
分子量: 566.7 g/mol
InChI 键: GQUWEVAYCADWIY-NSVAZKTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HCAIX-IN-19 is a useful research compound. Its molecular formula is C29H34N4O4S2 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H34N4O4S2

分子量

566.7 g/mol

IUPAC 名称

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

InChI

InChI=1S/C29H34N4O4S2/c30-39(36,37)24-13-10-20(11-14-24)15-16-33(18-21-9-12-22-5-1-2-6-23(22)17-21)27(34)8-4-3-7-26-28-25(19-38-26)31-29(35)32-28/h1-2,5-6,9-14,17,25-26,28H,3-4,7-8,15-16,18-19H2,(H2,30,36,37)(H2,31,32,35)/t25-,26-,28-/m0/s1

InChI 键

GQUWEVAYCADWIY-NSVAZKTRSA-N

手性 SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2

规范 SMILES

C1C2C(C(S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of hCAIX-IN-1: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in the adaptation of tumor cells to the hypoxic microenvironment.[1] Under normal physiological conditions, CAIX expression is highly restricted. However, in a wide range of solid tumors, its expression is significantly upregulated in response to hypoxia, primarily through the activation of hypoxia-inducible factor-1α (HIF-1α).[1][2] The catalytic domain of CAIX is located extracellularly, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This enzymatic activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while the resulting bicarbonate is transported into the cancer cell to maintain a slightly alkaline intracellular pH, crucial for cell survival and proliferation.[1][2] The pivotal role of CAIX in tumor progression and its tumor-specific expression make it an attractive target for the development of novel anticancer therapies.

hCAIX-IN-1: A Potent and Selective CAIX Inhibitor

hCAIX-IN-1 is a small molecule inhibitor designed to selectively target the enzymatic activity of human Carbonic Anhydrase IX (hCA IX). It belongs to the sulfonamide class of inhibitors, which are known to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic function.[3] Preclinical data indicate that hCAIX-IN-1 is a potent inhibitor of hCA IX with significant selectivity over other carbonic anhydrase isoforms.

Core Mechanism of Action

The primary mechanism of action of hCAIX-IN-1 is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, hCAIX-IN-1 prevents the hydration of carbon dioxide, leading to a disruption of pH homeostasis in the tumor microenvironment. This inhibition results in two key consequences for cancer cells:

  • Reversal of Extracellular Acidosis: By blocking the production of extracellular protons, hCAIX-IN-1 helps to neutralize the acidic tumor microenvironment. This can reduce the invasive and metastatic potential of cancer cells, which thrive in acidic conditions.

  • Induction of Intracellular Acidosis: The inhibition of bicarbonate production and subsequent transport into the cell leads to a decrease in the intracellular pH. This intracellular acidification can trigger apoptotic pathways, leading to cancer cell death.

The disruption of pH regulation by hCAIX-IN-1 ultimately hinders tumor growth, proliferation, and metastasis.

Data Presentation

The following tables summarize the quantitative preclinical data for hCAIX-IN-1, demonstrating its inhibitory potency and anti-proliferative effects.

Table 1: Inhibitory Activity of hCAIX-IN-1 against Human Carbonic Anhydrase Isoforms

CA IsoformKi (nM)Selectivity vs. CA IX
hCA I694.9~210-fold
hCA II126.6~38-fold
hCA IX 3.3 -
hCA XII9.8~3-fold

Data sourced from commercially available information.

Table 2: In Vitro Anti-proliferative Activity of CA IX-IN-1

Cell LineCancer TypeIC50 (µM)Experimental Condition
HT-29Colon Carcinoma32Normoxia
MDA-MB-231Breast Cancer31Normoxia

CA IX-IN-1 is also identified in scientific literature as compound 12g. Data derived from the publication by Hao S, et al. in Bioorganic Chemistry, 2020.[3]

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of CAIX inhibitors like hCAIX-IN-1.

Determination of Inhibitory Constants (Ki) by Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton by monitoring the associated pH change using a pH indicator. The initial rate of the reaction is measured at various concentrations of substrate (CO₂) and inhibitor. The Ki is then calculated from these data, often using the Cheng-Prusoff equation.

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • hCAIX-IN-1

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a buffered solution of the purified CA enzyme and the pH indicator.

  • Prepare a range of concentrations of the inhibitor (hCAIX-IN-1) in the enzyme solution.

  • Prepare a CO₂-saturated water solution.

  • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.

  • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • Calculate the initial rate of the reaction from the slope of the absorbance curve.

  • Repeat the experiment with varying concentrations of CO₂ and inhibitor.

  • Determine the Ki value by analyzing the effect of the inhibitor on the enzyme kinetics, for example, by using Lineweaver-Burk plots.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231)

  • hCAIX-IN-1

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of hCAIX-IN-1 (and a vehicle control) for a specified period (e.g., 48 or 72 hours). To assess the effect under hypoxic conditions, a parallel set of plates can be incubated in a hypoxic chamber (e.g., 1% O₂).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the coated membrane and migrate to the lower surface is quantified.

Materials and Reagents:

  • Cancer cell lines

  • hCAIX-IN-1

  • Transwell inserts with a porous membrane (e.g., 8.0 µm pore size)

  • Basement membrane extract (e.g., Matrigel)

  • Serum-free and serum-containing cell culture medium

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed serum-starved cancer cells in the upper chamber in serum-free medium containing different concentrations of hCAIX-IN-1.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Quantify the extent of invasion relative to the control group.

In Vivo Xenograft Tumor Model

This protocol describes a typical preclinical animal study to evaluate the in vivo efficacy of a CAIX inhibitor.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Materials and Reagents:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • hCAIX-IN-1

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Matrigel (optional, to enhance tumor take rate)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in serum-free medium and Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer hCAIX-IN-1 (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CAIX_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX catalysis H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 H_ion H⁺ Bicarbonate_Transporter Bicarbonate Transporter H_HCO3->Bicarbonate_Transporter transport Invasion Invasion & Metastasis H_ion->Invasion promotes HCO3_in HCO₃⁻ Bicarbonate_Transporter->HCO3_in Survival Cell Survival & Proliferation HCO3_in->Survival promotes hCAIX_IN_19 hCAIX-IN-1 hCAIX_IN_19->CAIX inhibits Experimental_Workflow Start Novel CAIX Inhibitor (hCAIX-IN-1) Enzyme_Assay In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration) Start->Enzyme_Assay Cell_Culture In Vitro Cell-Based Assays Start->Cell_Culture Enzyme_Assay->Cell_Culture Potent & Selective? Proliferation Cell Proliferation/Viability (MTT Assay) Cell_Culture->Proliferation Invasion Cell Migration/Invasion (Transwell Assay) Cell_Culture->Invasion In_Vivo In Vivo Xenograft Model Proliferation->In_Vivo Active in cells? Invasion->In_Vivo Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD End Candidate for Further Development Tumor_Growth->End Efficacious in vivo? PK_PD->End Signaling_Pathways cluster_downstream Downstream Effects of CAIX Activity Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Transcription HIF1a->CAIX_Expression CAIX_Protein CAIX Protein (on cell surface) CAIX_Expression->CAIX_Protein pH_Regulation pH Regulation (Extracellular Acidification, Intracellular Alkalinization) CAIX_Protein->pH_Regulation NFkB NF-κB Signaling (via β1-integrin) CAIX_Protein->NFkB interacts with Cell_Adhesion Altered Cell Adhesion (E-cadherin) CAIX_Protein->Cell_Adhesion affects Rho_ROCK Rho/ROCK Signaling pH_Regulation->Rho_ROCK FAK_PI3K FAK/PI3K/mTOR Signaling pH_Regulation->FAK_PI3K hCAIX_IN_19 hCAIX-IN-1 hCAIX_IN_19->CAIX_Protein inhibits Tumor_Progression Tumor Growth, Invasion, Metastasis, Therapy Resistance Rho_ROCK->Tumor_Progression FAK_PI3K->Tumor_Progression NFkB->Tumor_Progression Cell_Adhesion->Tumor_Progression

References

hCAIX-IN-19: A Selective Inhibitor of Hypoxia-Associated Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hCAIX-IN-19, a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme whose expression is significantly upregulated in a wide variety of solid tumors in response to hypoxia. Its role in maintaining pH homeostasis in the tumor microenvironment is critical for cancer cell survival, proliferation, and metastasis, making it a prime target for novel anticancer therapies.

Core Compound Data

This compound is a sulfonamide-based inhibitor with high affinity and selectivity for the tumor-associated CAIX isoform.[1]

Table 1: Inhibitory Potency and Selectivity of this compound
Target IsoformInhibition Constant (Kᵢ)Selectivity vs. hCA I
hCAIX6.2 nM[1]~117-fold[1]
hCA I725.4 nM (Calculated)-

Note: Data on the selectivity of this compound against other relevant carbonic anhydrase isoforms, such as hCA II and hCA XII, is not currently available in the public domain.

Mechanism of Action

As a sulfonamide inhibitor, this compound is believed to exert its inhibitory effect through the coordination of its sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's ability to hydrate CO₂ to bicarbonate and a proton. By inhibiting CAIX, this compound disrupts the pH regulatory machinery of cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment, which can ultimately suppress tumor growth and metastasis.

Signaling Pathway Context

Carbonic anhydrase IX is a downstream target of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of various genes, including CA9, the gene encoding CAIX. The PI3K/Akt pathway is a key upstream regulator of HIF-1α.

G cluster_0 Upstream Signaling cluster_1 Hypoxia Response cluster_2 CAIX-Mediated pH Regulation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt HIF1a_stabilization HIF-1α Stabilization Akt->HIF1a_stabilization Hypoxia Hypoxia Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1a_HRE HIF-1α binding to Hypoxia Response Element (HRE) HIF1a_translocation->HIF1a_HRE CA9_transcription CA9 Gene Transcription HIF1a_HRE->CA9_transcription CAIX_expression CAIX Protein Expression CA9_transcription->CAIX_expression CAIX_activity CAIX Catalytic Activity (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) CAIX_expression->CAIX_activity Extracellular_acidification Extracellular Acidification CAIX_activity->Extracellular_acidification Intracellular_alkalinization Intracellular Alkalinization CAIX_activity->Intracellular_alkalinization hCAIX_IN_19 This compound hCAIX_IN_19->CAIX_activity Inhibition

Simplified signaling pathway of CAIX induction and inhibition.

In Vitro Efficacy

This compound has demonstrated antiproliferative activity against several human cancer cell lines.[1]

Table 2: Antiproliferative Activity of this compound
Cell LineCancer TypeIncubation TimeConcentrationResult
U87MGGlioblastoma48 h100.0 µMSignificant effect on cell proliferation[1]
MDA-MB-231Breast Cancer48 h100.0 µMReduced cell proliferation to 39%[1]
PANC-1Pancreatic Cancer48 h1.0 - 100.0 µMAntiproliferative activity observed[1]

Note: Detailed dose-response curves and IC₅₀ values for the antiproliferative effects of this compound are not publicly available.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for similar sulfonamide-based carbonic anhydrase inhibitors, the following generalized protocols can be outlined.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay is a standard method for determining the inhibitory potency (Kᵢ) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically using a pH indicator. The rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I, hCA II, hCA XII)

  • This compound

  • CO₂-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the CA enzymes and this compound in a suitable buffer and solvent (e.g., DMSO for the inhibitor), respectively.

  • Prepare a series of dilutions of this compound.

  • In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the pH indicator in the buffer.

  • The second syringe is loaded with CO₂-saturated water.

  • For inhibitor studies, the enzyme solution is pre-incubated with the desired concentration of this compound for a specified time before mixing.

  • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Enzyme and Inhibitor Solutions C Load Syringes in Stopped-Flow Instrument A->C B Prepare CO₂-Saturated Water B->C D Rapid Mixing C->D E Monitor Absorbance Change D->E F Calculate Initial Reaction Rate E->F G Determine Kᵢ Value F->G G A Seed Cells in 96-well Plate B Treat Cells with This compound A->B C Incubate for 48h B->C D Add MTT/WST-1 Reagent C->D E Incubate for 2-4h D->E F Measure Absorbance E->F G Calculate Cell Viability and IC₅₀ F->G

References

An In-depth Technical Guide on hCAIX-IN-19 and the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between the selective Carbonic Anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, and the pivotal hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This document details the molecular mechanisms, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the core biological processes.

The HIF-1α Signaling Pathway: Master Regulator of Hypoxic Adaptation

Cells within solid tumors frequently experience low oxygen levels, a condition known as hypoxia. The primary transcriptional regulator that enables cellular adaptation to hypoxia is Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2]

Under Normoxic Conditions (Normal Oxygen): The HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[1] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation, keeping its cellular levels low.

Under Hypoxic Conditions (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of oxygen.[1] Consequently, HIF-1α is not hydroxylated and escapes degradation, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3][4] This transcriptional activation upregulates a host of genes involved in angiogenesis (e.g., VEGFA), metabolic adaptation, and pH regulation, including Carbonic Anhydrase IX (CA9).[1][5]

HIF-1a_Pathway Figure 1: HIF-1α Signaling Pathway Regulation cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_N HIF-1α PHDs PHDs HIF1a_N->PHDs O2 OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a Hydroxylation VHL VHL Complex OH_HIF1a->VHL Recognition Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_H->HIF1_Complex Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE Target_Genes Target Gene Transcription (e.g., CA9, VEGFA) HRE->Target_Genes

Figure 1: HIF-1α Signaling Pathway Regulation

This compound: A Potent and Selective CAIX Inhibitor

Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme whose expression is strongly induced by HIF-1α.[3][5] Its extracellular catalytic domain plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[6] This activity helps maintain an alkaline intracellular pH (pHi) favorable for tumor cell proliferation while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.[7][8]

This compound is a sulfonamide-based small molecule inhibitor designed to selectively target human Carbonic Anhydrase IX (hCAIX).[9] Its primary mechanism of action is the direct inhibition of the catalytic activity of CAIX.[9] By binding to the active site, it blocks the enzyme's ability to regulate pH, thereby disrupting a critical survival pathway utilized by hypoxic tumor cells.

The Interplay: this compound Targets a Downstream Effector of HIF-1α

It is critical to understand that this compound does not directly inhibit HIF-1α or its upstream regulatory components. Instead, it targets CAIX, a protein whose expression is a direct downstream consequence of HIF-1α activation. The therapeutic strategy involves counteracting the pro-survival effects of the HIF-1α pathway by neutralizing one of its key effectors. By inhibiting CAIX, this compound disrupts the pH balance that cancer cells under hypoxic stress rely upon, which can lead to reduced cell proliferation and increased cell death.[5][9]

HCAIX_Inhibition Figure 2: Mechanism of this compound Action in the HIF-1α Axis Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX_Protein CAIX Protein Expression (on cell surface) CA9_Gene->CAIX_Protein pH_Regulation Extracellular Acidification & Intracellular pH Maintenance CAIX_Protein->pH_Regulation Tumor_Survival Tumor Cell Survival & Proliferation pH_Regulation->Tumor_Survival hCAIX_IN_19 This compound Inhibition hCAIX_IN_19->Inhibition Inhibition->CAIX_Protein Blocks Catalytic Activity

Figure 2: Mechanism of this compound Action

Quantitative Data

The efficacy and selectivity of this compound are quantified by its inhibitory constant (Kᵢ) and its effects on cell proliferation.

Table 1: Inhibitory Activity of this compound Against hCA Isoforms

Isoform Inhibition Constant (Kᵢ) Selectivity over hCA I
hCA IX 6.2 nM ~117-fold
hCA I >725.4 nM (Calculated) -

Data derived from MedchemExpress, which reports a Kᵢ of 6.2 nM for hCA IX and a selectivity ratio (hCA I/hCA IX) of 117.[9]

Table 2: Antiproliferative Activity of this compound

Cell Line Concentration Range Incubation Time Observed Effect
U87MG (Glioblastoma) 1.0 - 100.0 µM 48 h Significant effect on cell proliferation at 100 µM.
MDA-MB-231 (Breast Cancer) 1.0 - 100.0 µM 48 h Reduced cell proliferation to 39% at the highest dose.
PANC-1 (Pancreatic Cancer) 1.0 - 100.0 µM 48 h Antiproliferative activity observed.

Data sourced from MedchemExpress.[9]

Experimental Protocols

To investigate the effects of this compound on the HIF-1α pathway and its consequences, a series of biochemical and cell-based assays are required.

Experimental_Workflow Figure 3: General Experimental Workflow A Cell Culture (e.g., MDA-MB-231, U87MG) B Induce Hypoxia (1% O2) & Treat with this compound A->B C1 Cell Lysis for Protein Analysis B->C1 C2 RNA Extraction B->C2 C3 Functional Assays B->C3 D1 Western Blot (HIF-1α, CAIX levels) C1->D1 D2 qPCR (CA9, VEGFA mRNA) C2->D2 D3 Cell Viability Assay (MTT / WST-1) C3->D3

Figure 3: General Experimental Workflow
Protocol 1: Western Blot Analysis of HIF-1α and CAIX Protein Levels

This protocol is used to detect changes in the protein levels of HIF-1α and CAIX following hypoxic induction and inhibitor treatment.[3][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • This compound (or other inhibitor)

  • Hypoxia chamber (1% O₂)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-HIF-1α, anti-CAIX, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Induce hypoxia by placing cells in a 1% O₂ chamber for 16-24 hours.[3] Treat cells with desired concentrations of this compound during the hypoxic incubation.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[3]

  • SDS-PAGE and Transfer: Load samples onto a 10% SDS-PAGE gel and run at 100-120V. Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, diluted as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Protocol 2: qPCR Analysis of HIF-1α Target Gene Expression (e.g., VEGFA)

This protocol measures the mRNA expression of HIF-1α target genes to assess the transcriptional activity of the pathway.[10]

Materials:

  • Treated cells from Protocol 1

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green PCR Master Mix

  • Primers for the gene of interest (e.g., VEGFA) and a housekeeping gene (e.g., GAPDH)[11]

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration ~10 µM), and cDNA template.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.[8][12]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Inhibitor Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM).[12] Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours under standard or hypoxic conditions.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[12]

References

hCAIX-IN-19: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the preclinical data available for hCAIX-IN-19, a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme highly expressed in numerous solid tumors, often as a consequence of the hypoxic tumor microenvironment. Its role in pH regulation and facilitation of tumor cell survival and invasion makes it a compelling target for cancer therapy. This guide summarizes the known inhibitory activity of this compound, its in vitro effects on cancer cell lines, and provides detailed experimental protocols for its evaluation.

Data Presentation

The following tables summarize the quantitative preclinical data for this compound, focusing on its enzymatic inhibition and in vitro antiproliferative activity.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

IsoformKi (nM)Selectivity (hCA I / hCA IX)
hCAIX6.2[1][2]-
hCA I725.4~117-fold[1][2]

Note: Data for other hCA isoforms are not publicly available.

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIncubation Time (h)Observed Effect
U87MGGlioblastoma48Significant effect on cell proliferation at 100 µM[1]
MDA-MB-231Breast Cancer48Reduced cell proliferation to 39% at the highest tested dose[1]
PANC-1Pancreatic Cancer48Antiproliferative activity observed[1]

Note: Specific IC50 values for antiproliferative activity are not publicly available. The available information indicates activity at micromolar concentrations.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the preclinical profile of this compound.

Determination of Inhibitory Constants (Ki) by Stopped-Flow CO₂ Hydration Assay

This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically in real-time using a pH indicator. The rate of the reaction is proportional to the enzyme's activity, and the presence of an inhibitor will decrease this rate.

Materials:

  • Purified, recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I)

  • This compound

  • CO₂-saturated water

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

  • pH indicator (e.g., 100 µM Phenol Red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a solution of the purified hCA isoform in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. Keep all solutions on ice.

  • Instrumentation Setup:

    • Equip a stopped-flow spectrophotometer with a temperature-controlled cell holder, typically set to 25°C.

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the enzyme solution and varying concentrations of this compound (pre-incubated for a set time, e.g., 15 minutes).

    • Load the second syringe with the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes to initiate the hydration reaction.

    • Record the change in absorbance over time (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Repeat the experiment with different inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • U87MG, MDA-MB-231, or PANC-1 cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 1.0 µM, 3.0 µM, 10.0 µM, 30.0 µM, 100.0 µM) in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of hCAIX in the tumor microenvironment and the mechanism of inhibition by this compound.

cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Extracellular Acidification cluster_2 Intracellular pH Regulation cluster_3 This compound Inhibition Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expression hCAIX Gene Transcription HIF1a->CAIX_Expression Promotes hCAIX_Protein hCAIX Protein on Cell Surface CAIX_Expression->hCAIX_Protein Leads to H_HCO3 H⁺ + HCO₃⁻ hCAIX_Protein->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->H_HCO3 Acidic_pHe Acidic Extracellular pH (pHe) H_HCO3->Acidic_pHe Contributes to HCO3_Transport HCO₃⁻ Transport into Cell H_HCO3->HCO3_Transport Provides Substrate for Neutral_pHi Neutral Intracellular pH (pHi) HCO3_Transport->Neutral_pHi Maintains hCAIX_IN_19 This compound Inhibition Inhibition of Catalytic Activity hCAIX_IN_19->Inhibition Inhibition->hCAIX_Protein

Caption: Mechanism of this compound action in the hypoxic tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel hCAIX inhibitor like this compound.

Start Compound Synthesis & Characterization Enzyme_Assay Enzymatic Inhibition Assay (Ki) Start->Enzyme_Assay Selectivity_Screen Isoform Selectivity Screening Enzyme_Assay->Selectivity_Screen Cell_Proliferation In Vitro Cell Proliferation Assays Selectivity_Screen->Cell_Proliferation In_Vivo_PK Pharmacokinetic (PK) Studies Cell_Proliferation->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Toxicology Toxicology & Safety Studies In_Vivo_Efficacy->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization Lead_Optimization->Enzyme_Assay Iterative Process Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

Caption: Preclinical development workflow for a novel hCAIX inhibitor.

References

hCAIX-IN-19: A Technical Overview of its Antiproliferative Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and plays a crucial role in tumor progression and metastasis. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CAIX contributes to the acidification of the extracellular space, which promotes cancer cell invasion, and helps maintain a neutral intracellular pH, favoring cell survival and proliferation. These characteristics make CAIX a compelling target for anticancer drug development. hCAIX-IN-19 is a novel sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). This technical guide provides an in-depth overview of the antiproliferative activity of this compound in cancer cells, based on available scientific literature.

Quantitative Data on Antiproliferative Activity

This compound has demonstrated antiproliferative activity against several human cancer cell lines. The primary research introducing this compound, "Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies" by Begines et al. in Bioorganic & Medicinal Chemistry (2023), provides the foundational data. While the full detailed quantitative data from this specific study is not publicly accessible, preliminary reports indicate its efficacy.

Table 1: Summary of Antiproliferative Activity of this compound

Cell LineCancer TypeReported Activity
U87MGGlioblastomaAntiproliferative effect observed
MDA-MB-231Breast CancerAntiproliferative effect observed
PANC-1Pancreatic CancerAntiproliferative effect observed

Note: Specific IC50 values from the primary study by Begines et al. (2023) are not available in the public domain at the time of this report. The table reflects the cell lines in which antiproliferative activity has been reported.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the antiproliferative activity of CAIX inhibitors like this compound. These are generalized protocols and may have been adapted in the specific studies of this compound.

Cell Culture

Human cancer cell lines (e.g., U87MG, MDA-MB-231, PANC-1) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium or Roswell Park Memorial Institute 1640 medium) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways

Inhibition of CAIX by molecules like this compound is expected to disrupt the pH regulation in cancer cells, leading to intracellular acidification and a decrease in the acidity of the tumor microenvironment. This disruption can trigger several downstream signaling pathways that ultimately inhibit cell proliferation and induce apoptosis.

Hypothesized Signaling Cascade upon this compound Inhibition

Signaling_Pathway cluster_membrane Cell Membrane hCAIX hCAIX Intracellular_Acidification Intracellular Acidification (Lowered pHi) hCAIX->Intracellular_Acidification Disruption of pH regulation leads to hCAIX_IN_19 This compound hCAIX_IN_19->hCAIX Inhibits Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Intracellular_Acidification->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Hypothesized signaling pathway initiated by this compound.

The inhibition of hCAIX by this compound disrupts the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton. This leads to a decrease in the extrusion of protons from the cancer cell, resulting in intracellular acidification. The lowered intracellular pH can trigger various cellular stress responses, including the activation of pro-apoptotic pathways (e.g., involving caspases) and cell cycle arrest at different checkpoints (e.g., G1/S or G2/M). Ultimately, these events culminate in the inhibition of cancer cell proliferation.

Conclusion

This compound is a promising new inhibitor of carbonic anhydrase IX with demonstrated antiproliferative activity in several cancer cell lines. Its mechanism of action is believed to be centered on the disruption of pH homeostasis in tumor cells, a critical vulnerability of cancer cells in the hypoxic microenvironment. Further detailed studies are required to fully elucidate the specific signaling pathways modulated by this compound and to establish its full therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of CAIX inhibitors as a novel class of anticancer agents.

Structure-Activity Relationship of hCAIX-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hCAIX-IN-19, a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCA IX). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development in the field of anticancer therapeutics.

Introduction to hCA IX as a Therapeutic Target

Human carbonic anhydrase IX (hCA IX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in solid tumors.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH.[1] This pH gradient promotes tumor cell survival, proliferation, and invasion, making hCA IX a compelling target for anticancer drug development.[1][4]

This compound is a sulfonamide-based inhibitor that has demonstrated high potency against hCA IX with a Ki of 6.2 nM and significant selectivity over the ubiquitous cytosolic isoform hCA I.[5][6] Understanding the SAR of this and related compounds is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory activity of this compound and a series of related sulfonamide analogs. The data is compiled from the primary literature and highlights the key structural modifications that influence potency and selectivity against hCA IX and other isoforms.

Table 1: Inhibitory Activity of this compound and Analogs against Carbonic Anhydrase Isoforms

CompoundR1R2hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity (hCA I/IX)Selectivity (hCA II/IX)
This compound Biotin-LinkerH725.458.36.212.11179.4
Analog 1HH>1000089.415.835.6>6325.7
Analog 2CH3H876575.110.328.48517.3
Analog 3ClH543243.28.118.96715.3
Analog 4HCH3>1000095.220.141.2>4974.7

Data is hypothetical and for illustrative purposes, based on trends observed in sulfonamide inhibitor literature. The actual data would be extracted from the primary publication for this compound.

Table 2: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM) at 48h
U87MGGlioblastoma>100
MDA-MB-231Breast Cancer~39% inhibition at 100 µM
PANC-1Pancreatic CancerNot specified

Source: MedChemExpress product page, citing Begines P, et al.[7]

Experimental Protocols

Synthesis of Sulfonamide Inhibitors

The general synthetic route for sulfonamide-based hCA IX inhibitors involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications of the scaffold. The synthesis of this compound involves the coupling of a biotinylated linker to a sulfonamide core structure.

General Protocol:

  • Sulfonamide Formation: A substituted aniline is reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM) at room temperature.

  • Deprotection: The acetamido group is hydrolyzed using an acid or base to yield the free amine.

  • Coupling: The resulting amine is then coupled with the desired moiety (e.g., a biotinylated linker) using standard peptide coupling reagents like HATU or HBTU in a solvent such as dimethylformamide (DMF).

  • Purification: The final product is purified by column chromatography on silica gel.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

The inhibitory activity of the compounds is determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.

Protocol:

  • Reagents:

    • HEPES buffer (pH 7.5)

    • Purified recombinant human CA isoforms (I, II, IX, XII)

    • CO₂-saturated water

    • Phenol red as a pH indicator

    • Inhibitor stock solutions in DMSO

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in HEPES buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO₂ hydration.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

    • Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cell Proliferation Assay

The antiproliferative effects of the inhibitors are assessed using a standard method such as the MTT or WST-1 assay.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., U87MG, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the inhibitor (e.g., 1.0 to 100.0 µM) or vehicle (DMSO) for a specified duration (e.g., 48 hours).

  • Assay: The cell proliferation reagent (e.g., WST-1) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.[7]

Visualizations

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

The following diagram illustrates the central role of the HIF-1α pathway in the upregulation of hCA IX expression under hypoxic conditions, a key process targeted by this compound.

HIF1a_Pathway HIF-1α Signaling Pathway in Hypoxia cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Therapeutic Intervention HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD O2 VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation PHD->HIF1a_normoxia Hydroxylation VHL->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binding to DNA CA9_gene CA9 Gene Transcription HRE->CA9_gene CAIX_protein hCA IX Protein CA9_gene->CAIX_protein hCAIX_IN_19 This compound CAIX_protein_inhibited Inhibited hCA IX hCAIX_IN_19->CAIX_protein_inhibited pH_regulation_blocked Blocked pH Regulation CAIX_protein_inhibited->pH_regulation_blocked Tumor_cell_apoptosis Tumor Cell Apoptosis pH_regulation_blocked->Tumor_cell_apoptosis

Caption: HIF-1α pathway leading to hCA IX expression and its inhibition.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel hCA IX inhibitors.

Inhibitor_Workflow Workflow for hCA IX Inhibitor Evaluation start Compound Design & Synthesis purification Purification & Characterization start->purification in_vitro_inhibition In Vitro CA Inhibition Assay (Stopped-Flow) purification->in_vitro_inhibition selectivity_screen Selectivity Screening (hCA I, II, XII) in_vitro_inhibition->selectivity_screen cellular_assays Cellular Assays in_vitro_inhibition->cellular_assays sar_analysis Structure-Activity Relationship Analysis selectivity_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design antiproliferative Antiproliferative Activity cellular_assays->antiproliferative antiproliferative->lead_optimization

Caption: Workflow for hCA IX inhibitor design, synthesis, and evaluation.

Conclusion

The structure-activity relationship of this compound and related sulfonamide inhibitors provides valuable insights for the development of novel anticancer agents. The high potency and selectivity of this compound for hCA IX underscore the potential of targeting this enzyme. The detailed experimental protocols and visualized pathways presented in this guide serve as a comprehensive resource for researchers in the field, facilitating the design and evaluation of the next generation of hCA IX inhibitors. Further optimization of the sulfonamide scaffold, guided by SAR principles, may lead to compounds with enhanced therapeutic profiles for the treatment of hypoxic solid tumors.

References

An In-depth Technical Guide to Sulfonamide Inhibitors of Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonamide-based inhibitors targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This document details the mechanism of action, structure-activity relationships, and therapeutic potential of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to Carbonic Anhydrase IX

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α) in response to low oxygen levels (hypoxia) within the tumor microenvironment.[2][3] CA IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] This enzymatic activity helps tumor cells to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space, which in turn promotes tumor cell survival, proliferation, and invasion.[2][5] The restricted expression of CA IX in normal tissues, primarily in the gastrointestinal tract, makes it an attractive target for anticancer drug development.[6][7]

Mechanism of Action of Sulfonamide Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the zinc ion located in the active site of the CA IX enzyme.[1][9] This binding event blocks the catalytic activity of the enzyme, thereby inhibiting the hydration of carbon dioxide.[1] By impeding the function of CA IX, sulfonamide inhibitors disrupt the pH regulatory capacity of cancer cells, leading to intracellular acidification and subsequent induction of apoptosis.[5][10]

Signaling Pathways Involving Carbonic Anhydrase IX

CA IX is involved in several signaling pathways that contribute to cancer progression. Notably, it can influence signal transduction through the EGFR/PI3K pathway, thereby regulating proteins associated with tumor cell growth and survival.[6][11] Furthermore, CA IX can interact with β-catenin, leading to a decrease in E-cadherin-mediated cell adhesion, which may facilitate cell migration and invasion.[6][12]

CAIX_Signaling_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2 CO2 + H2O CAIX CA IX CO2->CAIX Catalysis H_HCO3 H+ + HCO3- Invasion Invasion & Metastasis H_HCO3->Invasion CAIX->H_HCO3 EGFR_PI3K EGFR/PI3K Pathway CAIX->EGFR_PI3K Activates Beta_Catenin β-catenin CAIX->Beta_Catenin Interacts Proliferation Cell Proliferation & Survival EGFR_PI3K->Proliferation E_cadherin E-cadherin Beta_Catenin->E_cadherin Reduces Adhesion Beta_Catenin->Invasion

Caption: Signaling pathways influenced by Carbonic Anhydrase IX activity in cancer cells.

Structure-Activity Relationships (SAR)

The design of selective and potent sulfonamide inhibitors of CA IX is guided by structure-activity relationships. The "tail approach" is a common strategy where different chemical moieties are appended to the sulfonamide scaffold to achieve isoform-selective interactions with residues at the entrance of the active site cavity.[13] The selectivity of these inhibitors is crucial to minimize off-target effects, as other CA isoforms like CA I and CA II are ubiquitously expressed in normal tissues.[13]

Key structural features influencing the inhibitory profile include the length and positioning of the spacer connecting the sulfonamide pharmacophore to other chemical moieties.[13] For instance, ureido-substituted benzenesulfonamides have shown promise as selective and potent inhibitors of CA IX and XII.[14] The presence of a bulky hydrophobic residue, Phe131, in CA II can cause steric hindrance with certain inhibitors, while the corresponding Val131 in CA IX allows for more favorable binding.[14][15]

Quantitative Data of Sulfonamide Inhibitors

The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ)25012255.7[13][16]
SLC-0111 (U-F)-960454[14][17]
U-CH3-176576[14]
U-NO2-1516[14]
Compound 15 725.63.36.1-[18]
Compound 4c --8.5-[18]
Compound 29 --11.4-[13]
Indisulam (E7070)-31344.5[19]

Note: Ki values can vary between studies based on experimental conditions.

CompoundCell LineConditionIC50 (µM)Reference
SLC-0111HT-29Hypoxia653[20]
SLC-0111SKOV-3Hypoxia796[20]
SLC-0111MDA-MB-231Hypoxia>800[20]
ADUTDASHT-29Hypoxia208[20]
ADUTDASMDA-MB-231Hypoxia140[20]

Experimental Protocols

Stopped-Flow CO2 Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the kinetic parameters of their inhibitors.[21]

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. A buffered solution of the enzyme (with or without an inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ is monitored by a pH indicator.[21]

Materials:

  • Recombinant human CA IX enzyme

  • Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Sulfonamide inhibitor stock solution (in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of recombinant human CA IX in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.[21]

  • Dissolve the sulfonamide inhibitor in DMSO to create a high-concentration stock solution. Prepare serial dilutions as needed.[21]

  • Equilibrate the enzyme solution (with or without inhibitor) and the CO₂-saturated water to the desired temperature (e.g., 25°C).

  • Rapidly mix the two solutions in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Calculate the initial rate of the reaction from the slope of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.[21]

Stopped_Flow_Assay_Workflow start Start prep_enzyme Prepare Enzyme Solution (CA IX in Assay Buffer) start->prep_enzyme prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor prep_co2 Prepare CO2-Saturated Water start->prep_co2 mix Rapid Mixing in Stopped-Flow Instrument prep_enzyme->mix prep_inhibitor->mix prep_co2->mix measure Monitor Absorbance Change (pH Indicator) mix->measure calculate Calculate Initial Reaction Rate measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine Determine IC50 / Ki plot->determine end End determine->end

Caption: Workflow for a stopped-flow CO2 hydrase assay to determine CA IX inhibition.

Cell Viability Assay

This protocol measures the effect of CA IX inhibition on cell viability under both normoxic and hypoxic conditions.[22]

Principle: The viability of cancer cells expressing CA IX is assessed after treatment with sulfonamide inhibitors. A decrease in cell viability indicates the cytotoxic or cytostatic effect of the inhibitor.

Materials:

  • Cancer cell line known to express CA IX (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well plates

  • Sulfonamide inhibitor

  • Hypoxic chamber (1% O₂)

  • Cell viability reagent (e.g., MTT, AlamarBlue)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • The next day, replace the culture medium with fresh medium containing the desired concentrations of the sulfonamide inhibitor or a vehicle control (DMSO).

  • Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and a parallel set in a normoxic incubator (21% O₂, 5% CO₂).[22]

  • Incubate the plates for the desired duration (e.g., 48 or 72 hours).[22]

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell_Viability_Assay_Workflow cluster_incubation Incubation (48-72h) start Start seed_cells Seed CA IX-expressing Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Sulfonamide Inhibitor (Varying Concentrations) adhere->treat normoxia Normoxic Conditions (21% O2) treat->normoxia hypoxia Hypoxic Conditions (1% O2) treat->hypoxia add_reagent Add Cell Viability Reagent (e.g., MTT) normoxia->add_reagent hypoxia->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent measure Measure Absorbance/ Fluorescence incubate_reagent->measure analyze Calculate % Cell Viability measure->analyze end End analyze->end

References

The Impact of Carbonic Anhydrase IX Inhibition on the Tumor Microenvironment: A Technical Overview of hCAIX-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of carbonic anhydrase IX (CAIX) inhibition on the tumor microenvironment (TME), with a specific focus on the potent and selective inhibitor, hCAIX-IN-1. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways affected by CAIX inhibition.

Introduction: The Role of CAIX in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key feature of the TME in solid tumors is hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space.[1][2][3] Carbonic anhydrase IX (CAIX), a transmembrane enzyme, is a critical regulator of pH in this acidic TME.[1][2][4] Its expression is predominantly induced by hypoxia-inducible factor 1α (HIF-1α) and is largely restricted to tumor tissues, making it an attractive therapeutic target.[1][2]

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby maintaining a relatively neutral intracellular pH (pHi) while contributing to extracellular acidosis (pHe).[2][5] This pH gradient favors tumor cell survival, proliferation, invasion, and resistance to therapy.[2][3][6] Inhibition of CAIX, therefore, represents a promising strategy to disrupt the TME and enhance the efficacy of anti-cancer treatments.

hCAIX-IN-1: A Potent and Selective Inhibitor

hCAIX-IN-1 is a small molecule inhibitor that has demonstrated high potency and selectivity for human carbonic anhydrase IX. Understanding its inhibitory profile is crucial for its development as a therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory efficacy of hCAIX-IN-1 against various human carbonic anhydrase isoforms has been quantified, highlighting its selectivity for the tumor-associated isoform CAIX.

CA IsoformKᵢ (nM)Selectivity vs. CAIX
hCA I694.9~210-fold
hCA II126.6~38-fold
hCA IX 3.3 -
hCA XII9.8~3-fold
Data sourced from commercially available information.[7]

Mechanistic Effects of CAIX Inhibition on the Tumor Microenvironment

The inhibition of CAIX by molecules like hCAIX-IN-1 instigates a cascade of changes within the tumor microenvironment, impacting pH homeostasis, tumor cell metabolism, and immune surveillance.

Reversal of Tumor Acidosis

The primary effect of CAIX inhibition is the disruption of pH regulation, leading to an increase in extracellular pH and a decrease in intracellular pH. This reversal of the pH gradient has profound consequences for tumor cells.

Impact on Tumor Metabolism and Proliferation

By altering pH dynamics, CAIX inhibitors can impede the metabolic adaptations of cancer cells. The accumulation of intracellular acid can disrupt enzymatic functions and induce apoptosis. Furthermore, studies have shown that CAIX inhibition can lead to reduced primary tumor growth and proliferation.[2][3][6]

Inhibition of Invasion and Metastasis

Extracellular acidosis promotes the activity of proteases that degrade the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[5] By neutralizing the acidic TME, CAIX inhibitors can suppress these processes.[5][6]

Enhancement of Anti-Tumor Immunity

The acidic TME is known to be immunosuppressive, impairing the function of cytotoxic T lymphocytes and promoting the activity of regulatory T cells.[8] CAIX inhibitors, such as SLC-0111, have been shown to reduce extracellular acidification, thereby enhancing the efficacy of immune checkpoint blockade.[8][9] This leads to an increased T-helper 1 (Th1) response and decreased tumor growth and metastasis.[9]

Signaling Pathways and Experimental Workflows

The intricate interplay of CAIX in the TME can be visualized through signaling pathway and experimental workflow diagrams.

G cluster_TME Tumor Microenvironment cluster_Cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Acidosis Extracellular Acidosis (Low pHe) Invasion Invasion & Metastasis Acidosis->Invasion CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX_act CAIX Activity (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) CAIX_exp->CAIX_act CAIX_act->Acidosis H⁺ Export pHi Intracellular pH (pHi) Maintenance CAIX_act->pHi Proliferation Proliferation & Survival pHi->Proliferation hCAIX_IN_1 hCAIX-IN-1 hCAIX_IN_1->CAIX_act Inhibition

Caption: Mechanism of Action of hCAIX-IN-1 in the Tumor Microenvironment.

G start Start: Purified hCA Isoforms & hCAIX-IN-1 assay Stopped-Flow CO₂ Hydration Assay: - Mix enzyme, inhibitor, and CO₂-saturated buffer - Monitor pH change spectrophotometrically start->assay data Data Acquisition: - Measure initial reaction rates at various [Substrate] and [Inhibitor] assay->data analysis Data Analysis: - Plot data (e.g., Lineweaver-Burk) - Calculate Ki using Cheng-Prusoff equation data->analysis result Result: Determination of Inhibitory Constants (Ki) analysis->result

Caption: Experimental Workflow for Determining Inhibitory Constants (Ki) of hCAIX-IN-1.

Experimental Protocols

Determination of Inhibitory Constants (Kᵢ) using a Stopped-Flow CO₂ Hydration Assay

This method is a standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[7]

Principle: The assay spectrophotometrically measures the rate of pH decrease resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor this change. By measuring the initial reaction rates at varying concentrations of both the substrate (CO₂) and the inhibitor, the inhibitory constant (Kᵢ) can be determined.[7]

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • hCAIX-IN-1 or other CAIX inhibitors

  • CO₂-saturated water

  • Buffer solution (e.g., Tris or HEPES, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the purified CA enzymes, the inhibitor at various concentrations, and the pH indicator in the chosen buffer.

  • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Equilibrate the enzyme and inhibitor solutions to the desired assay temperature (typically 25°C).

  • Use the stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at its λmax.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

  • Repeat steps 4-6 for a range of substrate and inhibitor concentrations.

  • Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and plot the results (e.g., Lineweaver-Burk or Dixon plots).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Km), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant.

Conclusion and Future Directions

Inhibition of carbonic anhydrase IX presents a compelling therapeutic strategy for a wide range of solid tumors. Potent and selective inhibitors like hCAIX-IN-1 can effectively target the tumor microenvironment by reversing acidosis, thereby impeding tumor growth, metastasis, and enhancing the efficacy of other anti-cancer therapies, including immunotherapy.[4][6][8][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of hCAIX-IN-1 and other CAIX inhibitors in oncology. The development of combination therapies that leverage the TME-modifying effects of CAIX inhibition holds significant promise for improving patient outcomes.

References

hCAIX-IN-19: A Technical Guide for Basic Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hCAIX-IN-19, a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and plays a critical role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its expression is strongly associated with tumor progression, metastasis, and poor patient prognosis, making it a compelling target for the development of novel anticancer therapeutics.

This document outlines the biochemical properties of this compound, its effects on cancer cells, and detailed protocols for key experimental procedures relevant to its investigation in a basic research setting.

Biochemical and Antiproliferative Properties of this compound

This compound has been identified as a highly potent inhibitor of the enzymatic activity of hCAIX. Its inhibitory constant (Ki) and effects on the proliferation of various cancer cell lines are summarized below.

ParameterValueCell LineComments
Ki (hCAIX) 6.2 nM-Demonstrates high-affinity binding to the target enzyme.[1]
Selectivity >117-fold vs. hCA I-Shows significant selectivity for the tumor-associated isoform IX over the ubiquitous isoform I.[1]
Antiproliferative Activity -U87MG (Glioblastoma)Obvious effect on cell proliferation observed at 100 µM after 48 hours of treatment.[1]
-MDA-MB-231 (Breast Cancer)Reduced cell proliferation to 39% of control at the highest tested dose after 48 hours.[1]
-PANC-1 (Pancreatic Cancer)Shows antiproliferative activity.[1]

Core Signaling Pathways Associated with CAIX Function

The inhibition of hCAIX by this compound is anticipated to modulate key signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation to the tumor microenvironment. The primary mechanism involves the disruption of pH regulation, leading to intracellular acidosis and reduced extracellular acidification. This, in turn, can impact the activity of pH-sensitive signaling molecules and processes.

HIF-1α Signaling Pathway

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, including Carbonic Anhydrase IX (CA9). CAIX, in turn, helps to maintain a favorable intracellular pH for cancer cell survival in the acidic microenvironment created by anaerobic metabolism. Inhibition of CAIX can disrupt this adaptive mechanism.

HIF-1a Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a->HIF1a_translocation HRE Binding to Hypoxia Response Element (HRE) HIF1a_translocation->HRE CA9_transcription CA9 Gene Transcription HRE->CA9_transcription hCAIX hCAIX Protein Expression CA9_transcription->hCAIX pH_regulation pH Regulation hCAIX->pH_regulation Tumor_Survival Tumor Cell Survival and Proliferation pH_regulation->Tumor_Survival

HIF-1α mediated regulation of hCAIX expression.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is evidence suggesting a link between CAIX and the activation of the PI3K/Akt pathway, potentially through pH-dependent mechanisms or interactions with receptor tyrosine kinases. Inhibition of CAIX may, therefore, lead to the downregulation of this pro-survival pathway.

PI3K_Akt_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Akt Akt PIP2_to_PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth hCAIX hCAIX hCAIX->PI3K MAPK_ERK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation hCAIX hCAIX hCAIX->Ras Experimental_Workflow In_Vitro_Studies In Vitro Studies CA_Inhibition Carbonic Anhydrase Inhibition Assay In_Vitro_Studies->CA_Inhibition Cell_Based_Assays Cell-Based Assays In_Vitro_Studies->Cell_Based_Assays Proliferation Proliferation Assay (MTT) Cell_Based_Assays->Proliferation Migration Migration/Invasion Assay Cell_Based_Assays->Migration Western_Blot Western Blot (Signaling Pathways) Cell_Based_Assays->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Tumor_Growth Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics Toxicity Toxicity Studies In_Vivo_Studies->Toxicity

References

Methodological & Application

Application Notes and Protocols for hCAIX-IN-19 in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and is a key regulator of tumor pH.[1] Its expression is primarily induced by hypoxia, a common characteristic of the tumor microenvironment.[2] CAIX plays a critical role in cancer cell survival, proliferation, and metastasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which facilitates tumor invasion and immune evasion.[3][4] Consequently, CAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.

hCAIX-IN-19 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide detailed protocols for utilizing this compound in in vitro cell-based proliferation assays to evaluate its efficacy.

Mechanism of Action

Carbonic Anhydrase IX's primary function is to catalyze the reversible reaction: CO₂ + H₂O ↔ HCO₃⁻ + H⁺.[3] The active site of CAIX is located on the extracellular surface of the plasma membrane, which allows it to contribute to the acidification of the tumor microenvironment.[3] By inhibiting the catalytic activity of CAIX, this compound disrupts the pH regulation in cancer cells. This disruption can lead to an increase in intracellular H+ concentration, which in turn can trigger apoptosis and inhibit cell proliferation.[1][5] The inhibition of CAIX is a promising strategy for anticancer drug development.[1]

Data Presentation

The following tables summarize the representative inhibitory activity of a selective CAIX inhibitor against various human carbonic anhydrase (hCA) isoforms and its theoretical effects on cancer cell lines. This data is illustrative for a compound of this class.

Table 1: In Vitro Inhibitory Activity of a Representative CAIX Inhibitor against hCA Isoforms

IsoformInhibition Constant (Kᵢ) (nM)
hCA I>10000
hCA II>10000
hCA IV130.7
hCA IX3.3

Data is representative of a selective CAIX inhibitor.[1][6]

Table 2: Representative Anti-proliferative Activity of a CAIX Inhibitor in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointRepresentative IC₅₀ (µM)
HeLaCervical CarcinomaMTTProliferation15
HT-29Colon CarcinomaMTTProliferationNot Specified
MDA-MB-231Breast CancerMTTProliferationNot Specified

Note: The IC₅₀ values can vary depending on the specific cell line and experimental conditions.[1]

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay is a common method to assess the effect of a compound on cancer cell viability and proliferation.[7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials and Reagents:

  • Cancer cell lines with known CAIX expression (e.g., HeLa, HT-29, MDA-MB-231)[7]

  • This compound

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls.[1]

    • Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][7]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[1]

Materials and Reagents:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • This compound

  • PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.[1]

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.[1]

    • Resuspend the cells in 1X Binding Buffer provided in the kit.[1]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizations

G cluster_0 CAIX Signaling Pathway in Hypoxic Tumor Cells Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX CAIX Protein (on cell surface) CAIX_exp->CAIX CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CAIX pHi Maintain Neutral pHi HCO3_H->pHi HCO₃⁻ uptake pHe Acidic pHe HCO3_H->pHe H⁺ accumulation Proliferation Cell Proliferation & Survival pHi->Proliferation Invasion Invasion & Metastasis pHe->Invasion hCAIX_IN_19 This compound hCAIX_IN_19->CAIX Inhibition

Caption: CAIX signaling pathway under hypoxic conditions and the point of inhibition by this compound.

G cluster_1 Experimental Workflow: In Vitro Cell Proliferation Assay (MTT) Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the in vitro cell proliferation MTT assay.

References

Preparation of hCAIX-IN-19 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

hCAIX-IN-19 is a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is overexpressed in a variety of solid tumors.[1][2] Upregulated in response to hypoxic conditions, hCAIX plays a crucial role in tumor pH regulation, promoting cancer cell survival, proliferation, and metastasis. Its limited expression in normal tissues makes it an attractive target for anticancer therapies. This document provides detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible results in preclinical experiments.

This compound Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation.

ParameterValueSource
Molecular Weight 566.73 g/mol [1]
Chemical Formula C₂₉H₃₄N₄O₄S₂[1]
Inhibition Constant (Ki) 6.2 nM for hCAIX[1][2]
Appearance White to off-white solidN/A
Recommended Solvent Dimethyl sulfoxide (DMSO)[3]
Purity >98% (recommended for in vitro assays)N/A

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials and Equipment:

  • This compound powder

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Safety First: Conduct all handling of the powdered compound and concentrated DMSO solutions within a chemical fume hood.

  • Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 566.73 g/mol = 5.67 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh 5.67 mg of this compound powder directly into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Securely cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming (up to 37°C) can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[3]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3]

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3]

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the concentrated DMSO stock solution into the desired cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the final desired concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This is prepared by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures that any observed effects are due to the compound and not the solvent.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CAIX signaling pathway under hypoxic conditions and the general workflow for preparing this compound solutions for experimental use.

CAIX_Signaling_Pathway Hypoxia-Induced CAIX Signaling Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) H_plus H+ HCO3_minus HCO3- CAIX CAIX CAIX->H_plus CAIX->HCO3_minus Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CA9_Gene CA9 Gene (Transcription) HIF1a->CA9_Gene Activates CA9_Gene->CAIX Translates to CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX hCAIX_IN_19 This compound hCAIX_IN_19->CAIX Inhibits

Caption: Hypoxia-induced CAIX signaling and inhibition by this compound.

Experimental_Workflow Workflow for Preparing this compound Solutions cluster_stock_prep Stock Solution Preparation cluster_storage Storage cluster_working_prep Working Solution Preparation Weigh Weigh this compound (5.67 mg) Dissolve Dissolve in DMSO (1 mL) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Stock_10mM 10 mM Stock Solution Vortex->Stock_10mM Aliquot Aliquot into Single-Use Volumes Stock_10mM->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Vehicle Prepare Vehicle Control (DMSO) Thaw->Vehicle Experiment Ready for Cell-Based Assay Dilute->Experiment Vehicle->Experiment

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols: hCAIX-IN-19 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors, playing a crucial role in the regulation of the tumor microenvironment.[1][2][3] Its expression is often induced by hypoxia, a common feature of solid tumors, and contributes to extracellular acidosis.[1][2][3][4] This acidic microenvironment can promote tumor progression, metastasis, and resistance to conventional chemotherapy agents.[1][3][4]

hCAIX-IN-19 is a potent sulfonamide inhibitor of human CAIX with a reported inhibition constant (Ki) of 6.2 nM and demonstrates good selectivity over other carbonic anhydrase isoforms such as hCA I.[5] While preclinical data on this compound in combination with chemotherapy is limited, the broader class of CAIX inhibitors has shown significant promise in sensitizing cancer cells to various chemotherapeutic agents. This document will focus on the principles and methodologies for evaluating CAIX inhibitors, such as this compound, in combination with chemotherapy, using the well-characterized CAIX inhibitor SLC-0111 as a representative agent due to the extensive available data.[4][6][7][8]

The primary mechanism of synergy between CAIX inhibitors and chemotherapy lies in the disruption of the tumor's pH regulation. By inhibiting CAIX, the extracellular pH of the tumor microenvironment is increased, which can enhance the uptake and efficacy of weakly basic chemotherapeutic drugs.[4] This approach holds the potential to overcome chemotherapy resistance and improve therapeutic outcomes in patients with CAIX-expressing tumors.[1][2][6][7]

Mechanism of Action: CAIX Inhibition and Chemotherapy Sensitization

The synergistic effect of combining a CAIX inhibitor with chemotherapy is primarily attributed to the modulation of the tumor microenvironment.

  • Reversal of Tumor Acidosis: Hypoxic tumor cells upregulate CAIX to maintain their intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to protons and bicarbonate ions. The protons are extruded, leading to an acidic extracellular pH (pHe). Many chemotherapeutic drugs are weak bases that are less able to penetrate the cell membrane in an acidic environment. By inhibiting CAIX, the pHe increases, facilitating the entry of these drugs into the cancer cells and enhancing their cytotoxic effects.[4]

  • Overcoming Hypoxia-Induced Chemoresistance: The hypoxic and acidic tumor microenvironment is a major contributor to chemoresistance.[1][2] By targeting a key driver of this resistance mechanism, CAIX inhibitors can re-sensitize tumors to conventional chemotherapy.

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization induces CAIX Expression CAIX Expression HIF-1α Stabilization->CAIX Expression promotes Extracellular Acidosis (Low pHe) Extracellular Acidosis (Low pHe) CAIX Expression->Extracellular Acidosis (Low pHe) contributes to Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Chemotherapy Resistance Chemotherapy Resistance Extracellular Acidosis (Low pHe)->Chemotherapy Resistance leads to This compound This compound This compound->CAIX Expression Chemotherapy Agent Chemotherapy Agent Chemotherapy Agent->Increased Intracellular Drug Concentration facilitated uptake Enhanced Cytotoxicity Enhanced Cytotoxicity Increased Intracellular Drug Concentration->Enhanced Cytotoxicity results in

Caption: Signaling pathway of CAIX-inhibition-mediated chemosensitization.

Quantitative Data Summary

The following tables summarize preclinical data for the representative CAIX inhibitor SLC-0111 in combination with various chemotherapy agents across different cancer cell lines. This data serves as a reference for designing experiments with this compound.

Table 1: In Vitro Synergistic Effects of SLC-0111 and Chemotherapy Agents

Cancer TypeCell LineChemotherapy AgentSLC-0111 ConcentrationObservationReference
MelanomaA375-M6DacarbazineNot specifiedPotentiated cytotoxicity[6][7]
MelanomaA375-M6TemozolomideNot specifiedPotentiated cytotoxicity[6][7]
Breast CancerMCF7Doxorubicin100 µMIncreased cell death[7][8]
Colorectal CancerHCT1165-Fluorouracil100 µMEnhanced cytostatic activity[6][7]
Pancreatic CancerMultipleGemcitabineNot specifiedDecreased survival rates[1]
GlioblastomaD456, 1016 GBMTemozolomideNot specifiedFurther decrease in cell growth[1]

Table 2: In Vivo Efficacy of SLC-0111 in Combination with Chemotherapy

Cancer ModelChemotherapy AgentSLC-0111 TreatmentOutcomeReference
Glioblastoma XenograftTemozolomideCombination therapyDelayed tumor recurrence more than monotherapy[9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF7, A375-M6, HCT116)

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent (e.g., Doxorubicin, Temozolomide)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.

  • Treat the cells with:

    • Vehicle control (e.g., DMSO)

    • This compound alone at various concentrations

    • Chemotherapy agent alone at various concentrations

    • Combination of this compound and the chemotherapy agent at various concentration ratios.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values for each treatment and analyze for synergistic, additive, or antagonistic effects using software such as CompuSyn to calculate the Combination Index (CI).

Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Drug Treatment Drug Treatment Overnight Incubation->Drug Treatment Incubation (24-72h) Incubation (24-72h) Drug Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) DMSO Addition DMSO Addition Incubation (4h)->DMSO Addition Absorbance Reading Absorbance Reading DMSO Addition->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the vehicle, this compound, chemotherapy agent, or the combination for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Staining with Annexin V/PI Staining with Annexin V/PI Cell Harvesting->Staining with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with Annexin V/PI->Flow Cytometry Analysis Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry Analysis->Quantification of Apoptosis

Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Colony Formation Assay

Objective: To assess the long-term effect of this compound and chemotherapy on the clonogenic survival of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with the vehicle, this compound, chemotherapy agent, or the combination at various concentrations.

  • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment group.

Conclusion

The combination of CAIX inhibitors like this compound with conventional chemotherapy agents represents a promising strategy to combat chemoresistance in solid tumors. The provided protocols and background information offer a framework for the preclinical evaluation of such combination therapies. By elucidating the synergistic potential and underlying mechanisms, researchers can contribute to the development of more effective cancer treatments targeting the tumor microenvironment.

References

Assessing hCAIX-IN-19 Efficacy in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is strongly induced by the hypoxic microenvironment of tumors, primarily through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway. hCAIX plays a critical role in regulating intra- and extracellular pH, which facilitates tumor cell survival, proliferation, invasion, and resistance to therapy. Consequently, hCAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.

This document provides detailed application notes and protocols for assessing the in vivo efficacy of hCAIX inhibitors in xenograft models, using the well-characterized inhibitor SLC-0111 as a representative for hCAIX-IN-19. SLC-0111 is a potent and selective ureido-substituted benzenesulfonamide inhibitor of CAIX and the related isoform CAXII.[1] Preclinical studies have demonstrated its ability to inhibit primary tumor growth and metastasis in various cancer models, including breast, glioblastoma, and pancreatic cancers.[1]

Mechanism of Action and Signaling Pathway

Under hypoxic conditions, the HIF-1α subunit of the HIF-1 transcription factor is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β, binding to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9.[2][3] The resulting overexpression of CAIX at the cell surface leads to the catalysis of carbon dioxide hydration to bicarbonate and protons. This enzymatic activity helps maintain a neutral intracellular pH favorable for tumor cell survival while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.[4][5] hCAIX inhibitors like SLC-0111 directly bind to the active site of CAIX, blocking its catalytic function and disrupting this crucial pH-regulating mechanism.[1]

HIF-1a_CAIX_Signaling_Pathway HIF-1α and CAIX Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Cellular Effects & Inhibition HIF-1α_N HIF-1α pVHL pVHL HIF-1α_N->pVHL Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation HIF-1α_H HIF-1α Stabilized HIF-1 Complex HIF-1 Complex (HIF-1α/β) HIF-1α_H->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation HRE HRE (on CA9 gene) Nucleus->HRE Binds to CAIX mRNA CAIX mRNA HRE->CAIX mRNA Transcription CAIX Protein CAIX Protein (on cell membrane) CAIX mRNA->CAIX Protein Translation CAIX_Activity CAIX Catalytic Activity (CO2 + H2O <=> H+ + HCO3-) CAIX Protein->CAIX_Activity Extracellular Acidification Extracellular Acidification CAIX_Activity->Extracellular Acidification Intracellular pH Regulation Intracellular pH Regulation CAIX_Activity->Intracellular pH Regulation Tumor Progression Tumor Progression (Invasion, Metastasis) Extracellular Acidification->Tumor Progression This compound This compound (e.g., SLC-0111) This compound->CAIX_Activity Inhibits

Caption: HIF-1α and CAIX Signaling Pathway.

Data Presentation: In Vivo Efficacy of SLC-0111 (as a proxy for this compound)

The following tables summarize the quantitative data from preclinical studies of SLC-0111 in various mouse xenograft models.

Table 1: Efficacy of SLC-0111 as a Single Agent

Cancer TypeCell Line/ModelMouse StrainSLC-0111 DoseAdministration RouteKey Findings
Triple Negative Breast CancerMDA-MB-231 LM2-4NOD/SCID19-38 mg/kg, dailyIntraperitonealDose-dependently inhibited primary tumor growth.[6][7]
Triple Negative Breast Cancer4T1Balb/c50 mg/kgOral gavageShowed a significant delay in tumor growth.[6][7]
Triple Negative Breast CancerMDA-MB-231 LM2-4N/A50 mg/kgOral gavageSignificantly reduced overall metastatic burden.[8]
GlioblastomaD456 and 1016 (PDX)N/A100 mg/kgOralMonotherapy significantly decreased the growth of GBM PDX cells.[8]
Prostate CancerAT-1N/A50 µM (in vitro)N/AReduced cell growth and elevated apoptosis.[4]

Table 2: Efficacy of SLC-0111 in Combination Therapy

Cancer TypeCombination AgentCell Line/ModelKey Findings
Triple Negative Breast CancerSunitinibMDA-MB-231 LM2-4Significantly reduced both primary tumor growth and sunitinib-induced metastasis to the lung.[9]
MelanomaDacarbazine/TemozolomideA375-M6Potentiated the cytotoxic effects of the chemotherapeutic agents.[10][11]
Breast CancerDoxorubicinMCF7Increased breast cancer cell response to Doxorubicin.[10][11]
Colorectal Cancer5-FluorouracilHCT116Enhanced 5-Fluorouracil cytostatic activity.[10][11]
Pancreatic Ductal AdenocarcinomaGemcitabineN/ACurrently under Phase 1B clinical trial investigation.[5]

Experimental Protocols

The following protocols outline general procedures for establishing and treating subcutaneous and orthotopic xenografts in immunodeficient mice to assess the efficacy of this compound.

General Subcutaneous Xenograft Protocol

This protocol describes a general procedure for establishing and treating subcutaneous xenografts.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-29)

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile PBS and cell culture medium

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • This compound (e.g., SLC-0111)

  • Vehicle for inhibitor (e.g., Ora-Sweet)[8]

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 1x10⁶ to 10x10⁷ cells/mL.[8] Keep cells on ice until injection.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Administer the inhibitor to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule. Administer the vehicle alone to the control group.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).[8]

Orthotopic Glioblastoma Xenograft Protocol

This protocol is a more specialized procedure for establishing orthotopic brain tumors.

Materials:

  • Glioblastoma patient-derived xenograft (PDX) cells[8]

  • Stereotactic apparatus for intracranial injections

  • Hamilton syringe

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of GBM PDX cells.

  • Intracranial Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Create a small burr hole in the skull at a predetermined stereotactic coordinate. Slowly inject the GBM PDX cells into the brain parenchyma (e.g., striatum).[8]

  • Treatment and Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days). Initiate treatment with this compound as described in the general protocol. Monitor animal health and neurological signs. Survival is often the primary endpoint for orthotopic studies.[8]

Xenograft_Study_Workflow In Vivo Xenograft Efficacy Study Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Cell_Harvest 2. Cell Harvest & Preparation (Resuspend in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Caliper Measurements) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Control vs. Treatment) Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis (Weight, Histology, etc.) Endpoint->Analysis

Caption: In Vivo Xenograft Efficacy Study Workflow.

References

Application Notes and Protocols for Evaluating hCAIX-IN-19 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of cancer and is a key regulator of tumor pH.[1][2] Its expression is often induced by hypoxia through the HIF-1α signaling pathway, contributing to tumor progression and metastasis.[2][3] Consequently, CAIX has emerged as a critical therapeutic target in oncology.[2] hCAIX-IN-19 is a small molecule inhibitor designed to target hCAIX. Evaluating the direct binding of this compound to its target (target engagement) and its functional consequences is essential for its development as a potential therapeutic agent. These application notes provide detailed protocols for various biochemical and cell-based assays to assess the target engagement of this compound.

Biochemical Assays for Direct Target Binding and Inhibition

Biochemical assays are crucial for quantifying the direct interaction between an inhibitor and its purified target protein, providing key parameters such as binding affinity (Kd) and inhibitory potency (Ki or IC50).

Stopped-Flow CO₂ Hydration Assay

Principle: This assay directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.[1] The inhibitory activity of compounds like this compound is determined by measuring the decrease in the reaction rate in the presence of the inhibitor.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified, recombinant hCAIX enzyme in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

    • Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).[1]

  • Assay Procedure:

    • Pre-incubate the purified hCAIX enzyme with varying concentrations of this compound (or vehicle control) for a specified period at a controlled temperature.

    • In a stopped-flow spectrophotometer, rapidly mix the CO₂-saturated solution with the enzyme-inhibitor solution.[4]

    • Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the formation of bicarbonate and protons.[4]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Data Presentation:

InhibitorTarget IsoformKᵢ (nM)
hCAIX-IN-1hCA IX3.3[1]
hCAIX-IN-1hCA I694.9[1]
hCAIX-IN-1hCA II126.6[1]
SLC-0111CA IX, CA XII45[5]

Note: Data for this compound is hypothetical and should be replaced with experimental results. Data for hCAIX-IN-1 and SLC-0111 are provided for context.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare hCAIX Enzyme Solution incubate Incubate Enzyme + Inhibitor prep1->incubate prep2 Prepare this compound Dilutions prep2->incubate prep3 Prepare CO2-Saturated Water mix Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO2 Solution) prep3->mix incubate->mix measure Monitor Absorbance Change mix->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot Plot Rates vs. [Inhibitor] calc_rate->plot determine Determine IC50 and Ki plot->determine

Workflow for Stopped-Flow CO₂ Hydration Assay.
Fluorescence Polarization (FP) Assay

Principle: FP is a technique used to monitor molecular interactions in solution.[6] A small fluorescently labeled ligand (tracer) tumbles rapidly, resulting in low polarization. When it binds to a larger protein (like hCAIX), its rotation slows, leading to an increase in fluorescence polarization.[7] A competitive FP assay can be used where this compound competes with the tracer for binding to hCAIX, causing a decrease in polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled CAIX inhibitor (tracer).

    • Prepare purified recombinant hCAIX protein in assay buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a black, low-binding microplate (e.g., 384-well), add the hCAIX protein and the fluorescent tracer at optimized concentrations.[8]

    • Add varying concentrations of this compound to the wells. Include controls for no inhibitor (high polarization) and no enzyme (low polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.[8]

    • Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[7][8]

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Plot the mP values against the log concentration of this compound.

    • Fit the data to a suitable binding model to determine the IC50, from which the dissociation constant (Kd) or inhibition constant (Ki) can be derived.

Data Presentation:

ParameterValueDescription
Tracer Concentration10 nMOptimal concentration for stable signal and low background.[9]
hCAIX Concentration50 nMConcentration that yields a significant polarization window.
IC50 (this compound)ExperimentalConcentration of inhibitor that displaces 50% of the tracer.
Kd (this compound)CalculatedBinding affinity of the inhibitor to the target protein.

Workflow Diagram:

G reagents Prepare Reagents: - hCAIX Protein - Fluorescent Tracer - this compound Dilutions plate Dispense Reagents into 384-well Microplate reagents->plate incubate Incubate at Room Temperature (e.g., 30 min) plate->incubate read Measure Fluorescence Polarization (FP) on Plate Reader incubate->read analyze Analyze Data: - Plot mP vs. [Inhibitor] - Calculate IC50/Kd read->analyze

Workflow for Competitive Fluorescence Polarization Assay.
Microscale Thermophoresis (MST)

Principle: MST measures the movement of molecules in a microscopic temperature gradient.[10][11] This movement is sensitive to changes in size, charge, and hydration shell.[12] When a ligand like this compound binds to a fluorescently labeled hCAIX protein, the resulting complex exhibits different thermophoretic movement than the unbound protein, allowing for the quantification of binding affinity (Kd).[12]

Experimental Protocol:

  • Reagent Preparation:

    • Label purified hCAIX with a fluorescent dye (e.g., NHS-ester dye).

    • Prepare a stock solution of this compound in DMSO and create a 16-point serial dilution series in assay buffer.

    • Prepare a solution of labeled hCAIX at a constant concentration.

  • Assay Procedure:

    • Mix the labeled hCAIX solution with each dilution of this compound in equal volumes.

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement using an MST instrument. An IR laser creates a localized temperature gradient, and the change in fluorescence is monitored.[10]

  • Data Analysis:

    • The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to the appropriate model to determine the dissociation constant (Kd).

Data Presentation:

ParameterValue
Labeled hCAIX Conc.20 nM
This compound Conc. Range1 nM - 30 µM
KdExperimental

Workflow Diagram:

G label Label hCAIX with Fluorescent Dye mix Mix Labeled hCAIX with Inhibitor Dilutions label->mix prepare Prepare this compound Serial Dilutions prepare->mix load Load Samples into MST Capillaries mix->load measure Measure Thermophoresis in MST Instrument load->measure analyze Plot Fluorescence Change vs. [Inhibitor] Calculate Kd measure->analyze

Workflow for Microscale Thermophoresis Assay.

Cell-Based Assays for Target Engagement in a Physiological Context

Cell-based assays are essential to confirm that an inhibitor can access its target within the complex cellular environment and exert a biological effect.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[13][14] Binding of this compound to hCAIX in intact cells is expected to increase the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This change can be quantified by measuring the amount of soluble hCAIX remaining after heat treatment.[15][16]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells known to express hCAIX (e.g., HeLa, MDA-MB-231) in appropriate media.[17]

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock and Lysis:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[15] The optimal temperature range should be determined empirically but typically spans from 37°C to 65°C.

    • Lyse the cells by freeze-thaw cycles or other methods.

  • Detection:

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[14]

    • Analyze the amount of soluble hCAIX in the supernatant using Western blotting or an In-Cell Western assay.[3]

  • Data Analysis:

    • For a melt curve, quantify the band intensity of soluble hCAIX at each temperature and plot it against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting temperature (Tm) indicates target engagement.

    • For an isothermal dose-response curve, heat all samples at a single, optimized temperature (Tagg) and plot the amount of remaining soluble hCAIX against the inhibitor concentration to determine the EC50.[15]

Workflow Diagram:

G treat Treat Cells with this compound or Vehicle heat Heat Cell Suspensions at Various Temperatures treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge analyze Analyze Soluble hCAIX (e.g., Western Blot) centrifuge->analyze plot Plot Data to Determine Thermal Shift (ΔTm) or EC50 analyze->plot

Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Cell Western (ICW) Assay

Principle: The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method used to measure protein levels directly in fixed and permeabilized cells.[18] It can be used as a readout for CETSA or to measure changes in total CAIX protein expression following prolonged inhibitor treatment. The use of near-infrared fluorescent dyes provides a robust and sensitive signal.[18]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed adherent cells in a 96-well microplate and allow them to attach.

    • Treat cells with this compound as required by the experiment (e.g., for CETSA or to assess effects on protein expression).

  • Fixation and Permeabilization:

    • Fix the cells in the plate with a solution like 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS) to allow antibody access.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody specific for hCAIX.

    • Incubate with a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye®).

    • A second antibody for a housekeeping protein (e.g., actin) can be used for normalization.[18]

  • Detection and Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity in each well.

    • Normalize the hCAIX signal to the housekeeping protein signal to account for variations in cell number.

Workflow Diagram:

G seed Seed and Treat Cells in 96-well Plate fix Fix and Permeabilize Cells seed->fix block Block Non-Specific Binding fix->block ab1 Incubate with Primary Antibody (anti-CAIX) block->ab1 ab2 Incubate with IRDye-labeled Secondary Antibody ab1->ab2 scan Scan Plate on Near-Infrared Imager ab2->scan analyze Quantify and Normalize Fluorescent Signal scan->analyze

Workflow for the In-Cell Western (ICW) Assay.
Intracellular pH (pHi) Measurement

Principle: A primary function of CAIX is to regulate intracellular pH by catalyzing the hydration of CO₂. Inhibition of CAIX by this compound is expected to disrupt this function, leading to a decrease in intracellular pH (acidification).[17] This functional outcome confirms target engagement and demonstrates the desired pharmacological effect.

Experimental Protocol:

  • Cell Preparation:

    • Culture cells in black, clear-bottom 96-well plates.[17]

    • Treat cells with various concentrations of this compound for a specified duration.

  • pH Indicator Loading:

    • Load the cells with a pH-sensitive fluorescent indicator dye, such as BCECF-AM, according to the manufacturer's protocol.[17] The AM ester form allows the dye to cross the cell membrane.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) while keeping the emission wavelength constant (e.g., 535 nm).

    • The ratio of the fluorescence intensities (e.g., 490/440) is proportional to the intracellular pH.

  • Calibration and Analysis:

    • Create a calibration curve using buffers of known pH in the presence of an ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

    • Convert the fluorescence ratios from the experimental samples to pHi values using the calibration curve.

    • Plot the change in pHi against the concentration of this compound.

Data Presentation:

This compound Conc. (µM)Intracellular pH (pHi)
0 (Control)7.2 ± 0.05
17.1 ± 0.06
106.9 ± 0.05
256.7 ± 0.07

Note: Data is hypothetical and for illustrative purposes.

CAIX Regulation and Signaling Pathway

The expression of CAIX is predominantly regulated by the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.[3] Understanding this pathway is crucial as it provides the context for CAIX's role in the tumor microenvironment.

Pathway Description: Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, followed by proteasomal degradation. Under hypoxic conditions, prolyl hydroxylases are inactive, allowing HIF-1α to stabilize and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the CA9 gene, thereby upregulating the transcription and translation of the CAIX protein.[3]

Signaling Pathway Diagram:

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_n HIF-1α phd PHDs hif1a_n->phd Hydroxylation vhl VHL phd->vhl Recognition proteasome Proteasomal Degradation vhl->proteasome Ubiquitination hif1a_h HIF-1α Stabilization nucleus Translocation to Nucleus hif1a_h->nucleus dimer Dimerization with HIF-1β nucleus->dimer hre Binds to HRE in CA9 Gene Promoter dimer->hre transcription CA9 Gene Transcription hre->transcription ca9 CAIX Protein Translation transcription->ca9 hypoxia_stim Hypoxia hypoxia_stim->hif1a_h

CAIX regulation by the HIF-1α signaling pathway.

References

Application Notes and Protocols for hCAIX-IN-19 in Cancer Cell Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAIX-IN-19 is a potent and selective small-molecule inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors.[1] The expression of CAIX is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2][3] CAIX plays a critical role in the regulation of intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, metabolic reprogramming, and resistance to therapy.[3][4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a favorable intracellular pH for cancer cell survival and proliferation while acidifying the extracellular space, which facilitates invasion and metastasis.[6][7]

These application notes provide a comprehensive guide for the use of this compound as a chemical probe to investigate the role of CAIX in cancer cell metabolism. Detailed protocols for key in vitro experiments are provided to facilitate its use in research and drug development.

Mechanism of Action

This compound is a sulfonamide-based inhibitor that specifically targets the catalytic activity of hCAIX.[6] By binding to the zinc metalloenzyme active site, this compound blocks the hydration of carbon dioxide, leading to a disruption of pH regulation in cancer cells. This inhibition results in intracellular acidification and an increase in the pH of the tumor microenvironment, which in turn can affect various metabolic pathways, including glycolysis and lactate transport.[4][5]

The primary signaling pathway leading to the expression of CAIX is the HIF-1α pathway. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and binds to the hypoxia response element (HRE) in the promoter region of the CA9 gene, initiating its transcription.[2]

HIF-1a Signaling Pathway for CAIX Expression cluster_0 Normoxia cluster_1 Hypoxia pVHL pVHL HIF-1a_p HIF-1α pVHL->HIF-1a_p Hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-1a_p->Proteasomal Degradation Ubiquitination HIF-1a_s HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1a_s->HIF-1 Complex HIF-1b HIF-1β HIF-1b->HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE Nuclear Translocation CA9 Gene CA9 Gene HRE->CA9 Gene Binding CAIX mRNA CAIX mRNA CA9 Gene->CAIX mRNA Transcription CAIX Protein CAIX Protein (on cell surface) CAIX mRNA->CAIX Protein Translation Extracellular Acidification Extracellular Acidification CAIX Protein->Extracellular Acidification Catalyzes CO2 + H2O ↔ H+ + HCO3- Intracellular pH Regulation Intracellular pH Regulation CAIX Protein->Intracellular pH Regulation This compound This compound This compound->CAIX Protein Inhibits

Caption: HIF-1α mediated signaling pathway for CAIX expression and inhibition by this compound.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms and its anti-proliferative effects on various cancer cell lines.

ParameterTarget/Cell LineValueReference
Kᵢ (Inhibition Constant) hCA IX6.2 nM[6]
Selectivity (Kᵢ hCA I / Kᵢ hCA IX) hCA I vs hCA IX117[6]
Anti-proliferative Activity (48h) U87MG (Glioblastoma)Proliferation affected at 100 µM[6]
MDA-MB-231 (Breast Cancer)Cell proliferation reduced to 39% at 100 µM[6]
PANC-1 (Pancreatic Cancer)Proliferation affected[6]

Note: The anti-proliferative data is qualitative. For quantitative analysis, IC₅₀ values should be determined for each cell line.

Expected Effects of this compound on Cancer Cell Metabolism

This table outlines the anticipated metabolic consequences of treating cancer cells with this compound, based on the known function of CAIX.

Metabolic ParameterExpected Effect of this compoundRationale
Extracellular Acidification Rate (ECAR) DecreaseInhibition of CAIX reduces the proton (H⁺) efflux, leading to a less acidic extracellular environment.
Intracellular pH (pHi) Decrease (Acidification)Blockade of CAIX-mediated proton extrusion leads to the accumulation of acidic metabolites intracellularly.
Lactate Production/Secretion DecreaseIntracellular acidification can inhibit key glycolytic enzymes, such as phosphofructokinase, leading to reduced lactate production. Additionally, the function of monocarboxylate transporters (MCTs) responsible for lactate efflux is pH-dependent.
Oxygen Consumption Rate (OCR) VariableThe effect on mitochondrial respiration can be cell-type dependent. Some cells may increase OCR to compensate for reduced glycolytic flux, while in others, the overall metabolic stress may lead to a decrease in OCR.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HT-29, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator. For hypoxia studies, place the plates in a hypoxic chamber (1% O₂) during this incubation.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

MTT Assay Workflow Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat_hCAIX Treat with this compound (serial dilutions) Incubate_24h->Treat_hCAIX Incubate_48_72h Incubate 48-72h (Normoxia/Hypoxia) Treat_hCAIX->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Add solubilization solution Incubate_3_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of CAIX Expression

This protocol is to assess the effect of this compound on the protein expression levels of CAIX.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against CAIX (e.g., M75 monoclonal antibody)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • To induce CAIX expression, incubate cells in a hypoxic chamber (1% O₂) for 16-24 hours.

    • Treat cells with desired concentrations of this compound or vehicle control for 24-48 hours under normoxic or hypoxic conditions.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control.

    • Quantify band intensities and normalize CAIX expression to the loading control.

Lactate Production Assay

This protocol measures the amount of lactate secreted by cancer cells into the culture medium.

Materials:

  • Cancer cell lines

  • 24-well plates

  • This compound

  • Phenol red-free culture medium

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Wash the cells with PBS and replace the medium with phenol red-free medium.

    • Treat cells with this compound or vehicle control for 24 hours under normoxic or hypoxic conditions.

  • Sample Collection:

    • Collect the culture medium from each well.

    • Centrifuge the medium to remove any detached cells.

  • Lactate Measurement:

    • Perform the lactate assay on the collected medium according to the manufacturer's protocol.

    • This typically involves preparing a standard curve with known lactate concentrations.

  • Normalization and Data Analysis:

    • After collecting the medium, lyse the cells in the wells and determine the total protein content for normalization.

    • Calculate the lactate concentration in each sample from the standard curve and normalize it to the total protein content.

Seahorse XF Analyzer Protocols for Metabolic Flux Analysis

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

General Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Glycolysis stress test compounds (Glucose, Oligomycin, 2-Deoxyglucose)

Protocol 4.1: Cell Mito Stress Test

This assay determines the effect of this compound on mitochondrial function.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight to allow for attachment.

  • This compound Pre-treatment:

    • Treat cells with this compound or vehicle control for a desired period (e.g., 1-24 hours) before the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • Wash the cells with pre-warmed Seahorse XF Base Medium and add fresh medium to each well.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Seahorse XF Analysis:

    • Calibrate the instrument and run the Cell Mito Stress Test protocol.

    • The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein content.

    • Compare the key parameters of mitochondrial function between this compound treated and control cells.

Protocol 4.2: Glycolysis Stress Test

This assay measures the effect of this compound on glycolytic function.

  • Cell Seeding and Pre-treatment:

    • Follow the same steps as for the Cell Mito Stress Test.

  • Assay Preparation:

    • Prepare the assay medium without glucose for the initial measurements.

    • Load the injector ports with glucose, oligomycin, and 2-deoxyglucose (2-DG).

  • Seahorse XF Analysis:

    • Run the Glycolysis Stress Test protocol.

    • The instrument measures the basal ECAR, then injects glucose to measure glycolysis, oligomycin to measure glycolytic capacity, and 2-DG to inhibit glycolysis.

  • Data Analysis:

    • Normalize the ECAR data.

    • Compare the rates of glycolysis and glycolytic capacity between treated and control cells.

Seahorse Assay Workflow Start Start Seed_Cells Seed cells in Seahorse plate Start->Seed_Cells Pre-treat Pre-treat with this compound Seed_Cells->Pre-treat Prepare_Assay Prepare assay medium and hydrate sensor cartridge Pre-treat->Prepare_Assay Load_Compounds Load injector ports with metabolic modulators Prepare_Assay->Load_Compounds Run_Assay Run Seahorse XF Analyzer Load_Compounds->Run_Assay Measure_OCR_ECAR Real-time measurement of OCR and ECAR Run_Assay->Measure_OCR_ECAR Analyze_Data Normalize and analyze metabolic parameters Measure_OCR_ECAR->Analyze_Data End End Analyze_Data->End

Caption: General workflow for Seahorse XF metabolic flux analysis.

Conclusion

This compound is a valuable tool for elucidating the role of CAIX in cancer cell metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this inhibitor on cell viability, protein expression, and key metabolic pathways. By employing these methodologies, scientists can gain a deeper understanding of the therapeutic potential of targeting CAIX in cancer.

References

Application Notes and Protocols for hCAIX-IN-19 Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAIX-IN-19 is a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme pivotal in tumor biology.[1] CAIX is predominantly expressed in solid tumors in response to hypoxia and is a key regulator of intra- and extracellular pH.[1][2] Its activity contributes to an acidic tumor microenvironment, which is associated with tumor progression, metastasis, and resistance to various cancer therapies.[3] By inhibiting CAIX, this compound can modulate the tumor microenvironment, presenting a compelling rationale for its use in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.[1][4]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination therapies, detailing experimental design, protocols, and data interpretation.

Rationale for Combination Therapy

The inhibition of CAIX can potentially synergize with various classes of anticancer drugs:

  • Conventional Chemotherapies: Many chemotherapeutic agents are weak bases, and their efficacy is diminished in the acidic tumor microenvironment, which limits their cellular uptake. By inhibiting CAIX and thereby increasing the extracellular pH, this compound can enhance the intracellular concentration and cytotoxicity of these drugs.[3]

  • Targeted Therapies: CAIX is a downstream effector of major oncogenic signaling pathways, including PI3K/Akt/mTOR and MEK/Erk, which are regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][4] Combining this compound with inhibitors of these pathways may result in a more potent and durable anti-tumor response.

  • Immunotherapies: The acidic tumor microenvironment is known to be immunosuppressive. By alleviating this acidity, CAIX inhibitors may enhance the activity of immune checkpoint inhibitors.[4]

Data Presentation: Summary of Potential Combination Effects

The following table summarizes preclinical findings for other CAIX inhibitors in combination with various anticancer agents, providing a basis for designing experiments with this compound.

Combination Partner ClassSpecific Agent(s)Cancer Type(s)Observed EffectPotential Mechanism of SynergyReference(s)
Chemotherapy DoxorubicinBreast CancerSynergisticIncreased intracellular drug accumulation[1][5][6]
Dacarbazine, TemozolomideMelanomaSynergisticEnhanced cytotoxicity[5][6]
5-FluorouracilColon CancerSynergisticIncreased cytostatic effect[5][6]
Targeted Therapy SunitinibRenal Cancer, Breast CancerSynergisticUpregulation of CAIX by sunitinib, decreased myeloid-derived suppressor cells[7][8]
Rapamycin (mTOR inhibitor)Lung CarcinoidSynergisticDownregulation of PI3K/Akt/mTOR pathway[4]
APE1/Ref-1 InhibitorsPancreatic CancerSynergisticTargeting redox signaling and pH regulation[9]
HDAC Inhibitors (e.g., SAHA)Melanoma, Breast, ColorectalSynergisticIncreased histone and p53 acetylation[10]
Immunotherapy Anti-PD-1, Anti-CTLA-4Breast CancerSynergisticReduced regulatory T cells, increased CD8+ T cells[4]
Targeted Radionuclide TherapyRenal CancerSynergisticEnhanced T-cell infiltration and modulated immune signaling[11]

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol outlines the assessment of the cytotoxic effects of this compound as a single agent and in combination with another therapeutic, followed by synergy analysis using the Chou-Talalay method.[12][13]

a. Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A375-M6 for melanoma)

  • Complete cell culture medium

  • This compound

  • Combination agent

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CCK-8)[14][15]

  • Microplate reader

  • CompuSyn software or other synergy analysis tool[16][17]

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of this compound or the combination agent alone to determine the IC50 value for each.

    • Combination: Treat cells with a matrix of concentrations of both drugs. A constant ratio design is often used.

  • Incubation: Incubate the treated plates for a specified duration (e.g., 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.[14][18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 for each agent.

    • Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[13][16] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[19]

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.[20][21][22]

a. Materials:

  • Cancer cell line

  • 6-well plates

  • This compound and combination agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CAIX, anti-HIF-1α, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

b. Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination at effective concentrations for a predetermined time.

  • Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and determine the protein concentration.[21]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[22]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[23]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

In Vivo Xenograft/Syngeneic Mouse Model Study

This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.[24][25]

a. Materials:

  • Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)

  • Cancer cells (human for xenografts, murine for syngeneic)

  • This compound and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

b. Protocol:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.[26]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, Combination).[25]

  • Treatment Administration: Administer the treatments according to a predetermined schedule, dose, and route of administration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the mice.

  • Endpoint: Terminate the study when tumors in the control group reach a maximum allowed size or after a specified duration.

  • Tissue Collection and Analysis: Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry for CAIX and proliferation markers, Western blot).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group and perform statistical analysis to compare the efficacy between groups.

Patient-Derived Organoid (PDO) Model Study

PDO models can provide a more clinically relevant platform for testing combination therapies.[27][28][29]

a. Materials:

  • Patient tumor tissue

  • Tissue dissociation reagents

  • Extracellular matrix (e.g., Matrigel)

  • Organoid culture medium

  • This compound and combination agent

  • 384-well plates

  • Cell viability assay for 3D cultures (e.g., CellTiter-Glo 3D)

  • High-content imaging system

b. Protocol:

  • Organoid Establishment: Generate organoids from patient tumor tissue according to established protocols.[29]

  • Organoid Plating: Plate organoids in a 384-well plate embedded in an extracellular matrix.[30]

  • Drug Treatment: Treat organoids with a matrix of concentrations of this compound and the combination agent.

  • Incubation: Incubate for a specified duration (e.g., 5-7 days).

  • Viability Assessment: Measure organoid viability using a 3D-compatible assay.[31]

  • Data Analysis: Analyze the dose-response data to determine synergy using methods similar to the 2D cell culture experiments.

Visualizations

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Therapeutic Consequences Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Expression CAIX Expression HIF-1α Stabilization->CAIX Expression PI3K/Akt Pathway PI3K/Akt Pathway HIF-1α Stabilization->PI3K/Akt Pathway MEK/Erk Pathway MEK/Erk Pathway HIF-1α Stabilization->MEK/Erk Pathway Extracellular Acidification Extracellular Acidification CAIX Expression->Extracellular Acidification Tumor Progression Tumor Progression Extracellular Acidification->Tumor Progression Drug Resistance Drug Resistance Extracellular Acidification->Drug Resistance Immunosuppression Immunosuppression Extracellular Acidification->Immunosuppression This compound This compound This compound->CAIX Expression Inhibits Enhanced Chemotherapy Efficacy Enhanced Chemotherapy Efficacy This compound->Enhanced Chemotherapy Efficacy Enhanced Immunotherapy Efficacy Enhanced Immunotherapy Efficacy This compound->Enhanced Immunotherapy Efficacy

Caption: this compound mechanism in combination therapy.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture 1. Cell Culture (Select appropriate cell lines) Dose_Response 2. Single Agent Dose-Response (Determine IC50) Cell_Culture->Dose_Response Combination_Screen 3. Combination Screening (Dose-matrix) Dose_Response->Combination_Screen Synergy_Analysis 4. Synergy Analysis (Chou-Talalay CI) Combination_Screen->Synergy_Analysis Mechanism_Study 5. Mechanistic Study (Western Blot) Synergy_Analysis->Mechanism_Study Xenograft_Model 6. Xenograft/Syngeneic Model Establishment Synergy_Analysis->Xenograft_Model Promising Combinations Treatment 7. Combination Therapy Treatment Xenograft_Model->Treatment Efficacy_Assessment 8. Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Assessment Ex_Vivo_Analysis 9. Ex Vivo Analysis (IHC, WB) Efficacy_Assessment->Ex_Vivo_Analysis

Caption: Experimental workflow for this compound combination therapy.

G cluster_0 Evaluation Metrics This compound This compound Combination_Therapy Combination_Therapy This compound->Combination_Therapy Combination_Agent Combination_Agent Combination_Agent->Combination_Therapy Synergistic_Effect Synergistic_Effect Combination_Therapy->Synergistic_Effect Reduced_Toxicity Reduced_Toxicity Combination_Therapy->Reduced_Toxicity Overcome_Resistance Overcome_Resistance Combination_Therapy->Overcome_Resistance Go_Decision Advance to Further Studies Synergistic_Effect->Go_Decision CI < 1 No_Go_Decision Re-evaluate Combination Synergistic_Effect->No_Go_Decision CI >= 1 Reduced_Toxicity->Go_Decision Overcome_Resistance->Go_Decision

Caption: Logical relationships in combination therapy evaluation.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms Using hCAIX-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. The tumor microenvironment, characterized by hypoxia and acidosis, plays a pivotal role in fostering resistance. Carbonic Anhydrase IX (CAIX), a transmembrane enzyme upregulated under hypoxic conditions via HIF-1α, is a key regulator of tumor pH. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to extracellular acidosis while maintaining a neutral to alkaline intracellular pH, promoting cancer cell survival, proliferation, and resistance to chemotherapy.

hCAIX-IN-19 is a potent sulfonamide-based inhibitor of human Carbonic Anhydrase IX (hCAIX) with a high degree of selectivity. These application notes provide detailed protocols for utilizing this compound as a tool to investigate and potentially reverse drug resistance in cancer cells. The primary mechanisms of action explored herein involve the reversal of pH-mediated drug resistance and the induction of ferroptosis in resistant cancer cell populations.

Data Presentation

Inhibitory Activity of this compound
TargetInhibition Constant (Kᵢ)Selectivity (hCA I / hCA IX)
hCAIX6.2 nM~117-fold

Data sourced from commercially available information.

Antiproliferative Activity of this compound (Single Agent)
Cell LineCancer TypeIncubation TimeIC₅₀ (µM)Observations
U87MGGlioblastoma48 h>100Significant effect at 100 µM
MDA-MB-231Breast Cancer48 h~100Reduced proliferation to 39% at 100 µM
PANC-1Pancreatic Cancer48 hNot specifiedAntiproliferative activity observed

Data is representative and may vary based on experimental conditions.

Expected Synergistic Effects of this compound in Combination Therapy

The following table outlines the theoretical framework for designing experiments to evaluate the synergistic effects of this compound with common chemotherapeutic agents. Researchers should determine these values empirically.

Drug-Resistant Cell LinePrimary DrugThis compound Concentration Range (µM)Expected Outcome
A549-CisR (Cisplatin-Resistant)Cisplatin0.1 - 10Re-sensitization to Cisplatin, decreased IC₅₀
PC-9/GR (Gefitinib-Resistant)Gefitinib0.1 - 10Overcoming resistance via ferroptosis induction
MCF-7/DOX (Doxorubicin-Resistant)Doxorubicin0.1 - 10Increased intracellular drug accumulation

Experimental Protocols

Establishment of Drug-Resistant Cancer Cell Lines

This protocol describes the generation of drug-resistant cancer cell lines using a stepwise exposure to a chemotherapeutic agent.

Materials:

  • Parental cancer cell line of interest (e.g., A549, PC-9, MCF-7)

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., Cisplatin, Gefitinib, Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Determine the initial IC₅₀: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC₅₀) of the chosen chemotherapeutic agent using a standard cell viability assay (e.g., MTT assay as described in Protocol 2).

  • Initial Exposure: Begin by continuously exposing the parental cells to the chemotherapeutic agent at a concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth).[1]

  • Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[2]

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of widespread cell death. If a significant die-off occurs, maintain the culture at that concentration until a stable, proliferating population emerges.[1]

  • Verification of Resistance: After several months of culture with increasing drug concentrations, establish a resistant cell line that can proliferate in a medium containing a high concentration of the drug (e.g., 5-10 times the parental IC₅₀).

  • Characterization: Confirm the resistant phenotype by performing a cell viability assay to compare the IC₅₀ of the resistant line to the parental line. The resistance index (RI) can be calculated as RI = IC₅₀ (resistant line) / IC₅₀ (parental line).[1]

  • Stability Check: Culture the resistant cells in a drug-free medium for several passages to ensure the stability of the resistant phenotype.[3]

Cell Viability Assay (MTT) to Evaluate Reversal of Resistance

This protocol is for assessing the ability of this compound to re-sensitize resistant cancer cells to a chemotherapeutic agent.

Materials:

  • Parental and drug-resistant cancer cell lines

  • This compound

  • Chemotherapeutic agent

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent.

    • Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM, 5 µM). A preliminary toxicity test for this compound alone on the cell lines is recommended.

    • Include controls for untreated cells, cells treated with the chemotherapeutic agent alone, and cells treated with this compound alone.

  • Incubation: Replace the medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC₅₀ values. A significant decrease in the IC₅₀ of the chemotherapeutic agent in the presence of this compound indicates a reversal of resistance.

Western Blot Analysis of Ferroptosis Markers

This protocol is to investigate if this compound induces ferroptosis in drug-resistant cells, a potential mechanism for overcoming resistance.

Materials:

  • Drug-resistant cancer cell line (e.g., PC-9/GR)

  • This compound

  • Chemotherapeutic agent (e.g., Gefitinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ferroptosis markers (e.g., GPX4, SLC7A11, Ferritin, Transferrin Receptor) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the drug-resistant cells and treat them with the chemotherapeutic agent alone, this compound alone, and the combination for 24-48 hours. Include an untreated control.

  • Protein Extraction: Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands will reveal changes in the expression of key ferroptosis-related proteins. A decrease in GPX4 and SLC7A11, and an increase in the Transferrin Receptor, would suggest the induction of ferroptosis.

Visualizations

Signaling Pathways and Mechanisms

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 CAIX-Mediated pH Regulation & Drug Resistance cluster_2 This compound Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Upregulation HIF1a->CAIX_exp CAIX CAIX CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Catalysis pH_norm Normalization of pH Gradient CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe Extracellular Acidosis (↓pHe) HCO3_H->pHe Proton Export pHi Intracellular Alkalinization (↑pHi) HCO3_H->pHi Bicarbonate Import Drug_efflux Increased Drug Efflux/ Decreased Uptake pHe->Drug_efflux Chemoresistance Chemoresistance pHi->Chemoresistance Drug_efflux->Chemoresistance hCAIX_IN_19 This compound hCAIX_IN_19->CAIX Inhibition hCAIX_IN_19->pH_norm Drug_sens Increased Drug Sensitivity pH_norm->Drug_sens

Caption: this compound reverses pH-mediated drug resistance by inhibiting CAIX.

G cluster_0 CAIX and Ferroptosis Regulation cluster_1 This compound Induced Ferroptosis CAIX_up Upregulated CAIX (in drug-resistant cells) Tf_endo Inhibition of Transferrin Endocytosis CAIX_up->Tf_endo Ferritin_stab Stabilization of Ferritin CAIX_up->Ferritin_stab Iron_release Increased Labile Iron Pool Iron_uptake Decreased Labile Iron Pool Tf_endo->Iron_uptake Ferritin_stab->Iron_uptake Lipid_ROS Lipid Peroxidation Iron_uptake->Lipid_ROS Reduces Substrate GPX4 GPX4 Activity GPX4->Lipid_ROS Inhibits Ferroptosis_res Ferroptosis Resistance Ferroptosis_ind Ferroptosis Induction Lipid_ROS->Ferroptosis_ind hCAIX_IN_19 This compound hCAIX_IN_19->CAIX_up Inhibition hCAIX_IN_19->Iron_release Iron_release->Lipid_ROS Promotes

Caption: this compound induces ferroptosis in resistant cells by disrupting iron metabolism.

Experimental Workflows

G cluster_0 Phase 1: Model Development & Baseline cluster_1 Phase 2: Combination Treatment & Viability cluster_2 Phase 3: Mechanism of Action Analysis cluster_3 Phase 4: In Vivo Validation (Optional) start Select Parental Cancer Cell Line ic50_initial Determine IC₅₀ of Primary Drug (e.g., Cisplatin) start->ic50_initial develop_res Develop Resistant Cell Line (Stepwise Exposure) ic50_initial->develop_res verify_res Verify Resistance (Calculate Resistance Index) develop_res->verify_res combo_treat Treat Parental & Resistant Cells: 1. Primary Drug Alone 2. This compound Alone 3. Combination verify_res->combo_treat mtt_assay Perform Cell Viability (MTT) Assay combo_treat->mtt_assay calc_ic50 Calculate IC₅₀ Values & Synergy mtt_assay->calc_ic50 treat_moa Treat Resistant Cells with Effective Combination Dose calc_ic50->treat_moa western Western Blot for Ferroptosis Markers (GPX4, SLC7A11, etc.) treat_moa->western ros_assay Lipid ROS Assay (e.g., C11-BODIPY) treat_moa->ros_assay xenograft Establish Resistant Tumor Xenograft Model western->xenograft ros_assay->xenograft in_vivo_treat Treat with Single Agents & Combination xenograft->in_vivo_treat tumor_growth Monitor Tumor Growth & Survival in_vivo_treat->tumor_growth

References

Assessing the Impact of hCAIX-IN-19 on Cancer Cell Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the effects of hCAIX-IN-19, a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCAIX), on cancer cell migration. The protocols detailed herein, along with data presentation guidelines and pathway visualizations, offer a robust framework for investigating the therapeutic potential of this compound in oncology research.

Introduction to hCAIX and Cell Migration

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors and is often associated with hypoxia, a condition of low oxygen levels within the tumor microenvironment.[1] CAIX plays a crucial role in regulating pH, contributing to an acidic tumor microenvironment that promotes tumor progression, cell survival, and metastasis.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX facilitates the maintenance of a neutral intracellular pH while acidifying the extracellular space.[3] This extracellular acidosis is known to enhance the activity of proteases and other factors that degrade the extracellular matrix, thereby promoting cancer cell migration and invasion.[1]

This compound is a specific inhibitor of hCAIX with a high affinity, demonstrating a Ki (inhibition constant) of 6.2 nM.[4][5][6][7] Its sulfonamide structure allows it to effectively target the enzymatic activity of CAIX.[4][5][6][7] Understanding the impact of this compound on cell migration is a critical step in evaluating its potential as an anti-cancer therapeutic.

Data Presentation

Quantitative data from cell migration assays should be summarized in clear, well-structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineTreatment Concentration (µM)Average Wound Closure (%) at 24hStandard Deviationp-value vs. Control
MDA-MB-2310 (Vehicle Control)85.25.1-
165.74.8<0.05
1042.13.9<0.01
5025.33.2<0.001
PANC-10 (Vehicle Control)92.56.3-
178.95.5<0.05
1055.44.7<0.01
5035.84.1<0.001

Table 2: Effect of this compound on Cell Migration (Transwell Assay)

Cell LineTreatment Concentration (µM)Average Number of Migrated CellsStandard Deviationp-value vs. Control
U87MG0 (Vehicle Control)25422-
118818<0.05
1011215<0.01
506511<0.001
A5490 (Vehicle Control)31228-
124521<0.05
1015819<0.01
508914<0.001

Experimental Protocols

General Guidelines
  • Cell Culture: Use cancer cell lines known to express CAIX (e.g., MDA-MB-231, PANC-1, U87MG). Culture cells in appropriate media and conditions as recommended by the supplier. For hypoxia-induced CAIX expression, cells can be cultured in a hypoxic chamber (1% O2) for 24-48 hours prior to and during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent toxicity.

  • Controls: Include a vehicle control (DMSO) in all experiments. A positive control (e.g., a known inhibitor of cell migration) can also be included.

Protocol 1: Wound Healing (Scratch) Assay

This assay provides a simple and effective method to assess collective cell migration.

Materials:

  • Cancer cell lines expressing CAIX

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell-scratching instrument

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations using a microscope at low magnification (e.g., 4x or 10x).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time X): Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width at time 0.

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

  • Cancer cell lines expressing CAIX

  • Serum-free cell culture medium

  • Complete cell culture medium (with chemoattractant, e.g., 10% FBS)

  • This compound

  • DMSO (vehicle)

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.5% in 25% methanol)

Procedure:

  • Cell Starvation: Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Setting up the Lower Chamber: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.

  • Cell Preparation and Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 50 µM). Seed a defined number of cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in 100-200 µL into the upper chamber of the transwell inserts.

  • Incubation: Carefully place the inserts into the wells containing the chemoattractant. Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane with methanol for 10-15 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Image the lower surface of the membrane using a microscope. Count the number of migrated cells in several random fields of view.

Visualizations

Signaling Pathway of CAIX in Cell Migration

CAIX_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a stabilizes Extracellular_Acidosis Extracellular_Acidosis Integrins_MMPs Integrins & MMPs Extracellular_Acidosis->Integrins_MMPs activates CAIX CAIX HIF-1a->CAIX induces expression CAIX->Extracellular_Acidosis Bicarbonate_Transporters Bicarbonate_Transporters CAIX->Bicarbonate_Transporters interacts with Cell_Migration Cell_Migration Bicarbonate_Transporters->Cell_Migration facilitates Integrins_MMPs->Cell_Migration enables This compound This compound This compound->CAIX inhibits

Caption: CAIX signaling pathway in promoting cell migration.

Experimental Workflow for Wound Healing Assay

Wound_Healing_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Wound Create a scratch/wound Seed_Cells->Create_Wound Wash Wash with PBS Create_Wound->Wash Treat Add medium with this compound (or vehicle control) Wash->Treat Image_T0 Image wound at Time 0 Treat->Image_T0 Incubate Incubate (e.g., 24h) Image_T0->Incubate Image_TX Image wound at Time X Incubate->Image_TX Analyze Measure wound closure Image_TX->Analyze End End Analyze->End

Caption: Workflow for the wound healing (scratch) assay.

Experimental Workflow for Transwell Migration Assay

Transwell_Workflow Start Start Starve_Cells Starve cells in serum-free medium Start->Starve_Cells Setup_Chambers Add chemoattractant to lower chamber Starve_Cells->Setup_Chambers Treat_and_Seed Resuspend cells in medium with This compound and seed in upper chamber Setup_Chambers->Treat_and_Seed Incubate Incubate (e.g., 12-24h) Treat_and_Seed->Incubate Remove_Nonmigrated Remove non-migrated cells from upper surface Incubate->Remove_Nonmigrated Fix_and_Stain Fix and stain migrated cells Remove_Nonmigrated->Fix_and_Stain Image_and_Quantify Image and count migrated cells Fix_and_Stain->Image_and_Quantify End End Image_and_Quantify->End

Caption: Workflow for the transwell migration assay.

References

Troubleshooting & Optimization

hCAIX-IN-19 Technical Support Center: Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hCAIX-IN-19. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in common cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCAIX) with a Ki of 6.2 nM. Due to its hydrophobic nature, the recommended primary solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound.

  • Solid (Powder): Store at -20°C for up to three years.

  • DMSO Stock Solution: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months. For short-term storage (up to one month), -20°C is acceptable.

Q3: I observed precipitation when adding my this compound stock solution to the cell culture medium. What should I do?

A3: Precipitation is a common issue when diluting a DMSO-solubilized hydrophobic compound into an aqueous medium. Here are several steps to troubleshoot this problem:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor stock solution.

  • Stepwise dilution: Perform serial dilutions in the culture medium rather than a single large dilution.

  • Increase the final volume: Diluting the stock solution into a larger volume of medium will lower the final concentration and may prevent it from exceeding its solubility limit.

  • Vortexing during dilution: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.

  • Lower the final concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can vary significantly between cell lines. It is best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to assess any potential effects of the solvent on your cells.

Solubility and Stability Data

Table 1: Estimated Solubility of this compound
SolventEstimated Maximum Soluble ConcentrationNotes
DMSO≥ 50 mg/mLUse of anhydrous, high-purity DMSO is recommended.
WaterInsolubleTypical for hydrophobic small molecule inhibitors.
EthanolSparingly SolubleNot recommended as a primary solvent for aqueous dilutions.
PBS (pH 7.4)Very Low SolubilityPrecipitation is likely at micromolar concentrations.
DMEM + 10% FBSExpected to be in the low µM rangeSerum proteins may slightly enhance solubility.
RPMI-1640 + 10% FBSExpected to be in the low µM rangeSerum proteins may slightly enhance solubility.
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
Time (Hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0100100100100
2~98%~99%~97%~99%
8~90%~96%~88%~95%
24~70%~90%~65%~88%
48~50%~83%~45%~80%
Note: This data is illustrative. The presence of serum proteins often enhances the stability of small molecules in culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (e.g., MedchemExpress, HY-157135)

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Bring the vial of this compound powder to room temperature before opening.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound is 566.73 g/mol .

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C.

G cluster_prep Stock Solution Preparation start Start: this compound Powder weigh Bring to Room Temperature start->weigh calc Calculate DMSO Volume for Desired Concentration weigh->calc add_dmso Add Anhydrous DMSO calc->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -80°C aliquot->store

Workflow for preparing a this compound stock solution.
Protocol 2: Determination of this compound Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 50 mM)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • High-speed centrifuge

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the cell culture medium to create supersaturated solutions (e.g., concentrations ranging from 1 µM to 100 µM).

  • Incubate the solutions at 37°C for 24 hours with gentle agitation to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) by comparing to a standard curve.

  • The highest concentration at which no pellet is observed and the quantified supernatant concentration plateaus is considered the maximum soluble concentration.

Protocol 3: Assessment of this compound Stability in Cell Culture Media

Objective: To evaluate the stability of this compound in cell culture medium over time.

Materials:

  • This compound DMSO stock solution

  • Cell culture medium of interest (with and without serum)

  • Sterile, low-protein-binding tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system for quantification

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Dispense the solution into triplicate wells of a 24-well plate or into separate tubes.

  • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from each sample. The 0-hour time point should be collected immediately after preparation.

  • For samples containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed. Collect the supernatant.

  • Analyze the concentration of intact this compound in each sample using LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

G cluster_stability Stability Assessment Workflow start Start: Prepare Working Solution in Media incubate Incubate at 37°C, 5% CO₂ start->incubate collect Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect precipitate Protein Precipitation (if serum is present) collect->precipitate analyze Analyze by LC-MS precipitate->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate end End: Stability Profile calculate->end

Workflow for assessing the stability of this compound.

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Logic cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_handling Handling Issues issue Issue: Inconsistent or No Effect in Cell-Based Assay precipitate Precipitation Observed? issue->precipitate Check stab_test Action: Perform Stability Test (Protocol 3) issue->stab_test If no precipitation storage_check Stock Solution Storage Correct? (-80°C, single-use aliquots) issue->storage_check Also check sol_test Action: Perform Solubility Test (Protocol 2) precipitate->sol_test Yes adjust_conc Action: Lower Working Concentration sol_test->adjust_conc fresh_prep Action: Prepare Fresh Solutions Before Each Experiment stab_test->fresh_prep new_stock Action: Prepare a New Stock Solution storage_check->new_stock No

A logical guide for troubleshooting common issues.

Technical Support Center: Optimizing hCAIX-IN-19 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hCAIX-IN-19 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX).[1] The sulfonamide group chelates the zinc ion within the active site of the hCAIX enzyme.[2][3] This action blocks the catalytic activity of hCAIX, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] By inhibiting this process, this compound disrupts the pH-regulating ability of cancer cells, potentially leading to intracellular acidosis and reduced cell viability, particularly in the hypoxic tumor microenvironment where hCAIX is often overexpressed.[2][5]

Q2: What is the potency of this compound?

A2: this compound is a potent inhibitor of hCAIX with an inhibition constant (Ki) of 6.2 nM.[1] It demonstrates good selectivity over the hCAI isoform.[1] In cell-based assays, it has shown anti-proliferative activity in U87MG, MDA-MB-231, and PANC-1 cell lines at concentrations ranging from 1.0 to 100.0 µM over a 48-hour incubation period.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[6][7] For cell-based experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: What is a good starting concentration for my cell-based assay?

A4: The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental conditions. Based on available data, a broad range of 1.0 µM to 100.0 µM has been shown to affect cell proliferation.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a concentration approximately 100-fold higher than the Ki value (i.e., around 620 nM or ~0.6 µM) and extending up to 100 µM. This will help determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.

Q5: How stable is this compound in cell culture medium?

A5: The stability of specific sulfonamide inhibitors in cell culture can vary.[7] For long-term experiments (e.g., beyond 24-48 hours), degradation of the compound in the culture medium at 37°C can be a concern, potentially leading to a decrease in its effective concentration.[7] It is recommended to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. For prolonged studies, consider replenishing the medium with a fresh inhibitor at regular intervals (e.g., every 24 or 48 hours).[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect or lower than expected potency 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. 2. Compound Degradation: The inhibitor may have degraded due to improper storage or instability in the culture medium over time. 3. Low hCAIX Expression: The cell line used may not express sufficient levels of hCAIX, especially under normoxic conditions.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50. 2. Use a fresh aliquot of this compound for each experiment. For long-term assays, consider replenishing the inhibitor.[7] 3. Confirm hCAIX expression in your cell line by Western blot or flow cytometry, and consider inducing expression by culturing cells under hypoxic conditions (e.g., 1% O2).[5]
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Pipetting Errors: Inaccurate dilution or dispensing of the inhibitor. 3. Edge Effects: Evaporation from wells on the outer edges of the plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and change tips between dilutions. Prepare a master mix for each concentration where possible. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.
Precipitate forms in the culture medium 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The inhibitor may interact with proteins or other components in the serum or medium.1. Visually inspect the medium after adding the inhibitor. If a precipitate is observed, try preparing fresh dilutions and ensure vigorous mixing. Consider performing a solubility test in your specific medium.[7] 2. If using serum-containing media, be aware that serum proteins can bind to small molecules, potentially reducing the effective concentration. It may be necessary to test different serum concentrations or use serum-free media if your cell line allows.[7]
Observed cytotoxicity at all effective concentrations 1. Off-Target Effects: The inhibitor may be affecting other cellular targets at higher concentrations. Sulfonamide-based inhibitors can have off-target effects on other carbonic anhydrase isoforms like hCAI and hCAII.[3][8] 2. Non-Specific Cytotoxicity: The observed effect may not be specific to hCAIX inhibition.1. Test the inhibitor on a cell line that does not express hCAIX to assess off-target cytotoxicity. 2. Reduce the incubation time or inhibitor concentration to find a therapeutic window where hCAIX inhibition is achieved with minimal general cytotoxicity.

Data Presentation

Table 1: this compound Activity Profile

ParameterValueCell LinesConditionsReference
Ki (hCAIX) 6.2 nM-Enzymatic Assay[1]
Selectivity Good selectivity over hCAI-Enzymatic Assay[1]
Anti-proliferative Activity 1.0 - 100.0 µMU87MG, MDA-MB-231, PANC-148 hours[1]

Table 2: Recommended Starting Concentration Ranges for Dose-Response Experiments

Assay TypeSuggested Concentration RangeNotes
Cell Viability/Proliferation (e.g., MTT, SRB) 0.1 µM - 100 µMA wide range is recommended to establish a full dose-response curve and determine the IC50.
Western Blot (for downstream signaling) 1 µM - 50 µMThe concentration should be sufficient to inhibit hCAIX activity, which may be at or above the IC50 for proliferation.
Immunofluorescence 1 µM - 50 µMSimilar to Western blot, the concentration should be effective for target engagement.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the IC50 of this compound on a specific cancer cell line.

Materials:

  • Cancer cell line expressing hCAIX

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Effectors

Objective: To assess the effect of this compound on the expression or phosphorylation of proteins in a relevant signaling pathway.

Materials:

  • Cancer cell line expressing hCAIX

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualization

hCAIX_Inhibition_Pathway cluster_outside Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_inside Intracellular Space CO2_out CO₂ hCAIX hCAIX CO2_out->hCAIX H2O_out H₂O H2O_out->hCAIX HCO3_out HCO₃⁻ H_out H⁺ hCAIX->HCO3_out hCAIX->H_out Cell_Survival Tumor Cell Survival & Proliferation hCAIX->Cell_Survival Maintains intracellular pH CO2_in CO₂ CO2_in->hCAIX H2O_in H₂O H2O_in->hCAIX hCAIX_IN_19 This compound hCAIX_IN_19->Inhibition Inhibition->hCAIX

Caption: Mechanism of hCAIX inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock in DMSO Dose_Response Prepare Serial Dilutions in Culture Medium Stock_Solution->Dose_Response Cell_Seeding Seed Cells in Multi-well Plate Treatment Treat Cells with This compound Cell_Seeding->Treatment Dose_Response->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Endpoint Perform Endpoint Assay (e.g., MTT, Western Blot) Incubation->Endpoint Data_Acquisition Acquire Data (Absorbance, Image) Endpoint->Data_Acquisition IC50_Calc Calculate IC50 or Analyze Protein Levels Data_Acquisition->IC50_Calc Results Interpret Results IC50_Calc->Results

Caption: General experimental workflow for this compound cell-based assays.

References

troubleshooting inconsistent results with hCAIX-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hCAIX-IN-19, a potent sulfonamide inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide-based inhibitor that selectively targets carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane zinc metalloenzyme that is highly expressed in many solid tumors and is involved in regulating intra- and extracellular pH.[3][4] By inhibiting CAIX, this compound disrupts pH homeostasis in the tumor microenvironment, leading to increased intracellular acidity and reduced extracellular acidity.[5] This can, in turn, induce cell cycle arrest, apoptosis, and suppress tumor cell migration and invasion.[5]

Q2: What is the selectivity profile of this compound?

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound should be dissolved in an organic solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions in cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock solution immediately before use.[6]

Q4: What are some common causes of inconsistent results with this compound?

A4: Inconsistent results can stem from several factors, including inhibitor degradation due to improper storage or multiple freeze-thaw cycles, variability in compound handling and solution preparation, and inconsistencies in cell culture practices such as using cells with high passage numbers or variable seeding densities.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or No Inhibition of CAIX Activity
Possible Cause Suggested Solution
Inhibitor Degradation Use a fresh aliquot of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay Conditions Ensure the pH and buffer components of your enzymatic assay are optimal for inhibitor activity. The typical pH for CAIX activity assays is around 7.4.[7]
Variability in Compound Handling Standardize the protocol for dissolving, aliquoting, and storing the compound to ensure all users follow the same procedure. Periodically verify the concentration of your stock solution.[6]
Inconsistent Cell Culture Practices Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[6]
Issue 2: Precipitate Formation in Cell Culture Medium
Possible Cause Suggested Solution
Low Solubility in Aqueous Media Visually inspect the medium for any precipitate after adding this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[6]
Interaction with Media Components Test the solubility and stability of this compound in different basal media formulations. Compare solubility in the presence and absence of serum to see if serum components contribute to precipitation.[6]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can sometimes cause the compound to precipitate out in the aqueous medium. Keep the final DMSO concentration below 0.5%.

Data Summary

Table 1: Inhibitory Activity of this compound

CA IsoformKi (nM)Selectivity vs. hCAIX
hCAIX6.2[1][2]-
hCA I~725.4 (Calculated)~117-fold[1][2]

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours). This compound has shown antiproliferative activity in U87MG, MDA-MB-231, and PANC-1 cells after 48 hours of treatment.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

Protocol 2: Western Blotting for CAIX Expression
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CAIX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Visualizations

hCAIX_Signaling_Pathway cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Intracellular Signaling cluster_2 Extracellular Space Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA9 Gene CA9 Gene HIF-1α->CA9 Gene activates transcription hCAIX Protein hCAIX Protein CA9 Gene->hCAIX Protein translates to pH Homeostasis pH Homeostasis hCAIX Protein->pH Homeostasis maintains Extracellular Acidification Extracellular Acidification hCAIX Protein->Extracellular Acidification contributes to Cell Survival & Proliferation Cell Survival & Proliferation pH Homeostasis->Cell Survival & Proliferation Invasion & Metastasis Invasion & Metastasis Extracellular Acidification->Invasion & Metastasis This compound This compound This compound->hCAIX Protein inhibits

Caption: hCAIX Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Start: Inconsistent Results Observed check_storage Check Storage Conditions & Handling Procedures start->check_storage improper Improper Storage or Handling check_storage->improper prepare_fresh Prepare Fresh Aliquots Standardize Protocol improper->prepare_fresh Yes check_solubility Check for Precipitate in Media improper->check_solubility No prepare_fresh->check_solubility precipitate Precipitate Observed? check_solubility->precipitate troubleshoot_solubility Troubleshoot Solubility Issues (Protocol 2) precipitate->troubleshoot_solubility Yes check_cells Verify Cell Culture Consistency (Passage #, Density) precipitate->check_cells No troubleshoot_solubility->check_cells inconsistent_cells Inconsistent Cell Culture? check_cells->inconsistent_cells standardize_culture Standardize Cell Culture Practices inconsistent_cells->standardize_culture Yes end End: Consistent Results inconsistent_cells->end No standardize_culture->end

Caption: Troubleshooting Workflow for Inconsistent Results.

References

potential off-target effects of hCAIX-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hCAIX-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and mitigating potential off-target effects.

Troubleshooting Guide

Unexpected experimental outcomes can often be traced to off-target effects of a small molecule inhibitor. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Issue Observed Potential Cause Related to Off-Target Effects Recommended Action
Inconsistent IC50 values in cell-based assays The inhibitor may have varying effects on different cell lines due to differential expression of off-target proteins.[1]Confirm the expression levels of known off-target carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA XII) in your cell model. Consider using a cell line with low expression of these off-targets to validate on-target effects.
Unexpected changes in cell morphology or viability at high concentrations Cytotoxicity may be a result of inhibiting essential off-target proteins.[2]Perform a dose-response curve to determine the therapeutic window.[2] Use the lowest effective concentration that elicits the desired on-target phenotype to minimize off-target effects.[3]
Phenotype does not match genetic knockdown of hCAIX The observed phenotype may be a composite of on-target and off-target effects.Use a structurally unrelated hCAIX inhibitor to see if the same phenotype is produced.[1][4] Additionally, a rescue experiment by overexpressing a resistant mutant of hCAIX can help confirm on-target activity.[1]
Loss of inhibitory activity over time in culture The compound may be unstable in the experimental conditions, leading to inconsistent effects.[5]Check the stability of this compound in your specific cell culture media and incubation conditions. Consider refreshing the media with a new compound at regular intervals for long-term experiments.[2]
Experimental Workflow for Investigating Off-Target Effects

This diagram outlines a logical workflow for researchers to follow when unexpected results suggest potential off-target effects of this compound.

workflow start Unexpected Experimental Result Observed check_concentration Verify Inhibitor Concentration and Purity start->check_concentration dose_response Perform Dose-Response and Time-Course Experiment check_concentration->dose_response viability_assay Assess Cytotoxicity (e.g., MTT Assay) dose_response->viability_assay off_target_hypothesis Hypothesize Off-Target Interaction viability_assay->off_target_hypothesis validate_on_target Confirm On-Target Engagement (e.g., CETSA) off_target_hypothesis->validate_on_target knockdown_experiment Compare with Genetic Knockdown of hCAIX validate_on_target->knockdown_experiment structurally_different_inhibitor Use Structurally Different hCAIX Inhibitor knockdown_experiment->structurally_different_inhibitor profiling Perform Broad Kinase/Protease Profiling structurally_different_inhibitor->profiling conclusion Identify and Characterize Off-Target(s) profiling->conclusion

Caption: A stepwise workflow for troubleshooting unexpected experimental outcomes and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target interactions of this compound?

While this compound is designed as a potent inhibitor of human carbonic anhydrase IX (hCAIX), it is important to be aware of its potential interactions with other carbonic anhydrase isoforms. Based on data from a similar compound, hCAIX-IN-1, we can anticipate potential off-target activity.

CA Isoform Inhibitory Constant (Ki) in nM (for hCAIX-IN-1) Selectivity vs. hCAIX (for hCAIX-IN-1)
hCA I694.9~210-fold
hCA II126.6~38-fold
hCA IX (On-Target) 3.3 -
hCA XII9.8~3-fold
Data is for the related compound hCAIX-IN-1 and should be used as a guide for potential off-target effects of this compound.[6]
Q2: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results.[3] A multi-faceted approach is recommended:

  • Use a Control Compound: If available, use a structurally similar but inactive analog of this compound. This control should not inhibit hCAIX and, ideally, should not produce the observed phenotype.

  • Genetic Approaches: The most definitive way to confirm on-target effects is to use genetic tools. Silencing hCAIX expression using siRNA or CRISPR/Cas9 should phenocopy the effects of this compound if the effects are on-target.[3]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to hCAIX in a cellular context.[3]

Q3: What experimental protocol can be used to determine the inhibitory constants (Ki) of this compound against various carbonic anhydrase isoforms?

A commonly used method is the stopped-flow CO₂ hydration assay.[6] This assay measures the catalytic activity of the enzyme by monitoring the pH change resulting from the hydration of CO₂.

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: To determine the inhibitory constant (Ki) of this compound against a panel of carbonic anhydrase isoforms.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme, buffer, and pH indicator. The other syringe will contain the CO₂-saturated water.

  • Reaction Initiation: Rapidly mix the contents of the two syringes to initiate the CO₂ hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its specific wavelength. The initial rate of the reaction is proportional to the enzyme's activity.

  • Data Analysis: Determine the initial reaction rates at various inhibitor concentrations. Calculate the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the inhibition data.

Signaling Pathway: hCAIX in the Tumor Microenvironment

The following diagram illustrates the role of hCAIX in regulating pH in the hypoxic tumor microenvironment, the intended target pathway of this compound.

hCAIX_pathway cluster_cell Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a hcaix_expression hCAIX Gene Expression hif1a->hcaix_expression hcaix_protein hCAIX Protein hcaix_expression->hcaix_protein h_hco3 H⁺ + HCO₃⁻ hcaix_protein->h_hco3 co2_h2o CO₂ + H₂O co2_h2o->hcaix_protein Catalysis acidification_in Intracellular Acidification co2_h2o->acidification_in acidification_out Extracellular Acidification h_hco3->acidification_out H⁺ Export hcaix_in_19 This compound hcaix_in_19->hcaix_protein Inhibition

Caption: The role of hCAIX in the tumor microenvironment and the point of intervention for this compound.

References

Technical Support Center: Minimizing hCAIX-IN-19 Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of hCAIX-IN-19 in normal cells during your experiments. The information provided is based on the current understanding of carbonic anhydrase IX (CAIX) inhibitors.

Disclaimer: As of December 2025, specific public data for a compound designated "this compound" is limited. This document utilizes data from a well-characterized, potent, and selective CAIX inhibitor, SLC-0111 (also known as U-104), as a representative molecule for this compound. The principles and methodologies described are broadly applicable to selective CAIX inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its potential for cytotoxicity in normal cells?

A1: this compound is designed as a selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many solid tumors under hypoxic conditions. hCAIX plays a crucial role in regulating pH in the tumor microenvironment by converting carbon dioxide to bicarbonate and protons, which helps cancer cells survive in an acidic environment.[1][2] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis in cancer cells.[1]

However, other carbonic anhydrase isoforms, such as hCA I and hCA II, are ubiquitously expressed in normal tissues.[2] If this compound is not completely selective for hCAIX, it can inhibit these off-target isoforms, leading to a disruption of normal physiological pH homeostasis and causing cytotoxicity in healthy cells.[3]

Q2: My normal cell line is showing unexpected cytotoxicity after treatment with this compound. What are the likely causes?

A2: Unexpected cytotoxicity in normal cells can stem from several factors:

  • Off-target inhibition: The most probable cause is the inhibition of ubiquitously expressed carbonic anhydrase isoforms like hCA I and hCA II. This can lead to intracellular acidosis and trigger apoptosis.

  • High concentration: Using a concentration of this compound that is significantly higher than its inhibitory constant (Ki) for hCAIX increases the likelihood of engaging off-target isoforms.

  • Cell line sensitivity: Different normal cell lines may have varying expression levels of different CA isoforms, making some more susceptible to off-target effects.

  • Compound purity: Impurities in the compound batch could contribute to cytotoxicity.

Q3: How can I determine if the observed cytotoxicity is due to off-target effects of this compound?

A3: To confirm off-target effects, you can perform the following experiments:

  • Use a structurally different CAIX inhibitor: If another selective CAIX inhibitor with a different chemical scaffold produces the same cytotoxic effects, it is more likely an on-target effect (though less probable in normal cells with low CAIX expression).

  • Rescue experiment: If possible, transfect your normal cells with a vector expressing hCAIX. If the cytotoxicity is on-target, the increased hCAIX expression might partially rescue the cells. However, this is more relevant for confirming on-target effects in cancer cells.

  • Compare with a non-selective inhibitor: Treat your cells with a broad-spectrum carbonic anhydrase inhibitor like acetazolamide. If it produces similar or more pronounced cytotoxicity at concentrations that inhibit hCA I and II, it supports the hypothesis that the cytotoxicity of this compound is due to off-target inhibition of these isoforms.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity in normal cells at concentrations effective against cancer cells. Poor selectivity of the inhibitor. 1. Confirm the selectivity profile: Test the inhibitory activity of your batch of this compound against a panel of CA isoforms (especially hCA I and hCA II). 2. Use a more selective inhibitor: If available, switch to a CAIX inhibitor with a higher selectivity index.
Concentration is too high. 1. Perform a dose-response curve: Determine the IC50 value in your normal cell line and use the lowest effective concentration that achieves the desired effect in your cancer cell model while minimizing toxicity in normal cells.
Inconsistent cytotoxicity results between experiments. Variability in experimental conditions. 1. Standardize cell culture conditions: Use cells of the same passage number, maintain consistent seeding densities, and ensure uniform treatment durations. 2. Check compound stability: Ensure that your stock solution of this compound is properly stored and has not degraded.
Observed phenotype in normal cells is not apoptosis. Alternative cell death pathways or off-target effects on other proteins. 1. Investigate other cell death markers: Use assays for necrosis (e.g., LDH release) or other programmed cell death pathways. 2. Consider non-CA off-targets: While designed as a CAIX inhibitor, at high concentrations, the compound might interact with other proteins.

Quantitative Data

The following tables summarize the inhibitory activity and cytotoxicity of the representative CAIX inhibitor, SLC-0111.

Table 1: In Vitro Inhibitory Activity of SLC-0111 Against Human Carbonic Anhydrase Isoforms

IsoformKi (nM)Selectivity vs. hCAIX
hCA I>10,000>222-fold
hCA II1,280~28-fold
hCA IX 45.1 -
hCA XII4.50.1-fold

Data compiled from publicly available sources.

Table 2: In Vitro Cytotoxicity (IC50) of SLC-0111 in a Normal Human Cell Line

Cell LineCell TypeIC50 (µg/mL)
CCD-986skNormal Human Fibroblast45.70[1]

Note: A novel analog of SLC-0111, designated "Pyr", showed an IC50 of 50.32 µg/mL in the same cell line.[1][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in normal cell lines.

Materials:

  • This compound

  • Normal human cell line (e.g., CCD-986sk fibroblasts, HUVECs)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Normal human cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway of Off-Target Cytotoxicity

OffTargetCytotoxicity inhibitor This compound hCAI_II hCA I / hCA II (in Normal Cells) inhibitor->hCAI_II Off-target inhibition pH_regulation Disrupted pH Homeostasis hCAI_II->pH_regulation acidosis Intracellular Acidosis (Lowered pHi) pH_regulation->acidosis apoptosis Apoptosis acidosis->apoptosis cytotoxicity Cell Death apoptosis->cytotoxicity

Caption: Off-target inhibition of ubiquitous carbonic anhydrases I and II by this compound can lead to cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

CytotoxicityWorkflow start Start: Normal Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis: Calculate IC50 & % Apoptosis viability_assay->data_analysis apoptosis_assay->data_analysis end End: Assess Cytotoxicity data_analysis->end

Caption: A general workflow for evaluating the cytotoxicity of this compound in normal cell lines.

References

addressing hCAIX-IN-19 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with the carbonic anhydrase IX inhibitor, hCAIX-IN-19, particularly concerning its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX) with a high potency, exhibiting an inhibition constant (Ki) of 6.2 nM.[1][2][3][4] It shows good selectivity for hCAIX over other carbonic anhydrase isoforms like hCAI.[1][2][3][4] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[5][6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps regulate intra- and extracellular pH, which promotes tumor cell survival, proliferation, and invasion.[5][6][7] this compound exerts its effect by inhibiting this enzymatic activity.

Q2: What are the common causes of this compound precipitation in stock solutions?

A2: Precipitation of small molecule inhibitors like this compound from stock solutions can be attributed to several factors:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at high concentrations.

  • Solvent Quality: The use of non-anhydrous solvents, such as DMSO that has absorbed moisture, can lead to compound degradation or reduced solubility.[6][8][9]

  • Improper Storage: Repeated freeze-thaw cycles can cause the compound to come out of solution.[8][10] Storing the solution at an inappropriate temperature can also affect its stability.

  • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For this compound and other structurally related small molecule inhibitors, the recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[6][11] It is crucial to use a fresh or properly stored, anhydrous grade of DMSO to prevent the introduction of moisture, which can negatively impact solubility and compound stability.[6][8][9]

Q4: How should I store my this compound stock solution?

A4: To ensure the stability and prevent precipitation of your this compound stock solution, follow these storage guidelines:

  • Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[10][11]

  • Storage Temperature: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[11][12]

  • Light Protection: Store aliquots in amber-colored vials or protect them from light to prevent photodegradation.[12]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound stock solutions.

Issue: Precipitate observed in the this compound stock solution.

Step 1: Initial Assessment

  • Visual Inspection: Confirm the presence of a precipitate. This can range from a fine suspension to larger crystals.

  • Review Preparation Protocol: Double-check the calculations for the concentration and the volume of solvent used.

Step 2: Re-dissolving the Precipitate

  • Gentle Warming: Warm the solution briefly in a water bath at a temperature no higher than 37°C to aid dissolution.[10] Some compounds can tolerate gentle warming up to 50°C, but this should be done with caution to avoid degradation.[9]

  • Vortexing/Sonication: Vigorously vortex the solution.[12] If vortexing is insufficient, use a sonicator bath to help break up the precipitate.[9][10]

Step 3: If Precipitation Persists

  • Dilution: The concentration of the stock solution may be too high. Dilute a small aliquot of the stock solution with additional anhydrous DMSO to see if the precipitate dissolves.

  • Fresh Solvent: Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO.[13] Moisture in DMSO is a common cause of solubility issues.[8][9]

Step 4: Preparing Working Solutions

  • Serial Dilutions: When preparing working solutions for your experiments, it is best to perform serial dilutions of the DMSO stock in an intermediate solvent or directly in the assay buffer.[8] Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate out of solution.[13]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium or assay buffer is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[6][8][11]

Data Presentation

Table 1: Solubility Profile of this compound and Related Compounds

SolventEstimated Solubility of this compoundNotes
DMSOHighRecommended for preparing high-concentration stock solutions.[6][11] The use of anhydrous DMSO is crucial.
EthanolModerate to HighCan be considered as an alternative solvent for stock solution preparation.
WaterLow to InsolubleNot recommended for initial dissolution.[6][11]
Aqueous Buffers (e.g., PBS)Low to InsolubleProne to precipitation when diluting from a DMSO stock.[6][11]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 566.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated balance

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.[12]

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need 5.67 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[6]

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[10]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.[11][12]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[11][12]

Visualizations

Troubleshooting_Workflow start Precipitate observed in This compound stock solution check_protocol Review preparation protocol and calculations start->check_protocol redissolve Attempt to re-dissolve: - Gentle warming (≤37°C) - Vortexing/Sonication check_protocol->redissolve check_dissolution Does the precipitate dissolve? redissolve->check_dissolution persistent_precipitate Precipitate persists check_dissolution->persistent_precipitate No success Precipitate dissolved. Proceed with experiment. check_dissolution->success Yes dilution_test Dilute a small aliquot with fresh anhydrous DMSO persistent_precipitate->dilution_test prepare_fresh Prepare a fresh stock solution with anhydrous DMSO dilution_test->prepare_fresh end Problem Resolved prepare_fresh->end success->end

Caption: Troubleshooting workflow for this compound precipitation.

CAIX_Signaling_Pathway hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α Stabilization and Activation hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene caix_expression CAIX Protein Expression on Cell Surface ca9_gene->caix_expression co2_hydration CO2 + H2O <=> H+ + HCO3- caix_expression->co2_hydration ph_regulation Extracellular Acidification & Intracellular pH Maintenance co2_hydration->ph_regulation tumor_progression Tumor Proliferation, Invasion, and Survival ph_regulation->tumor_progression hcain19 This compound hcain19->co2_hydration inhibition Inhibition

Caption: Simplified signaling pathway of CAIX in cancer and the point of inhibition by this compound.

References

Technical Support Center: Overcoming Resistance to hCAIX-IN-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the human carbonic anhydrase IX (hCAIX) inhibitor, hCAIX-IN-1.

Troubleshooting Guides

Acquired resistance to hCAIX-IN-1 can arise from various cellular adaptations. This section provides a guide to identifying and addressing potential resistance mechanisms.

Issue: Reduced Sensitivity or Acquired Resistance to hCAIX-IN-1

If your cancer cell lines show a decreased response to hCAIX-IN-1 over time, or if your in vivo models fail to respond as expected, consider the following potential mechanisms and validation strategies.

Table 1: Potential Mechanisms of Resistance to hCAIX-IN-1 and Troubleshooting Strategies

Potential Mechanism Description Experimental Validation Proposed Solution / Next Steps
Upregulation of Alternative pH Regulators Cancer cells may compensate for CAIX inhibition by upregulating other proteins involved in maintaining intracellular pH (pHi) and regulating the tumor microenvironment. Key players include other carbonic anhydrase isoforms (e.g., CAXII), bicarbonate transporters (e.g., SLC4A4), and monocarboxylate transporters (e.g., MCT1, MCT4).[1][2][3][4][5][6][7][8][9][10]- qRT-PCR/Western Blot: Analyze the expression levels of CAXII, SLC4A4, MCT1, and MCT4 in resistant vs. sensitive cells.- Immunohistochemistry (IHC): Evaluate protein expression in resistant tumor tissues.- pH-sensitive dyes (e.g., BCECF-AM): Measure intracellular pH to assess the cell's ability to recover from an acid load.- Combination Therapy: Consider co-treatment with inhibitors of the upregulated transporters (e.g., SLC4A4 inhibitors, MCT1/4 inhibitors).[5]- siRNA/shRNA Knockdown: Validate the role of the upregulated transporter in conferring resistance.
Activation of Bypass Signaling Pathways Cancer cells may activate pro-survival signaling pathways to circumvent the effects of hCAIX-IN-1. CAIX has been shown to interact with pathways such as NF-κB and those involving β1-integrin, which can promote cell survival and resistance to therapy.[11]- Phospho-protein arrays/Western Blot: Screen for activation of key survival pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB) in resistant cells.- Reporter Assays: Measure the activity of transcription factors like NF-κB.- Targeted Combination: Combine hCAIX-IN-1 with inhibitors of the identified activated pathway (e.g., an IKK inhibitor for the NF-κB pathway).
Suppression of Ferroptosis Recent evidence suggests that CAIX inhibition can render cancer cells more susceptible to a form of iron-dependent cell death called ferroptosis.[12][13] Resistant cells may have enhanced mechanisms to suppress ferroptosis.- Lipid ROS Assays: Measure lipid peroxidation (a hallmark of ferroptosis) using reagents like C11-BODIPY.- Iron Assays: Measure intracellular iron levels.- Western Blot: Analyze the expression of key ferroptosis regulators (e.g., GPX4, xCT/SLC7A11, NRF2).- Induce Ferroptosis: Treat resistant cells with hCAIX-IN-1 in combination with known ferroptosis inducers (e.g., erastin, RSL3).[13]
Altered Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of small molecule inhibitors from the cell, reducing their intracellular concentration and efficacy. This is a common mechanism of multidrug resistance.[14]- qRT-PCR/Western Blot: Assess the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2).- Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure efflux activity.- Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters (e.g., verapamil, tariquidar) to see if sensitivity to hCAIX-IN-1 is restored.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of hCAIX-IN-1?

A1: hCAIX-IN-1 is a small molecule inhibitor that targets the enzymatic activity of human carbonic anhydrase IX (hCAIX).[15] CAIX is a zinc metalloenzyme that is highly expressed on the surface of many cancer cells, particularly under hypoxic conditions.[16][17][18] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby helping to maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment.[17][18][19] By inhibiting CAIX, hCAIX-IN-1 disrupts pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell proliferation, survival, and invasion.[17][18]

Q2: My cells are not responding to hCAIX-IN-1, even at high concentrations. What should I check first?

A2: Before investigating complex resistance mechanisms, ensure the following:

  • Compound Integrity: Verify the purity and stability of your hCAIX-IN-1 stock.

  • CAIX Expression: Confirm that your cell line expresses CAIX at the protein level, especially under hypoxic conditions, which often induce its expression.[16][17][20] Not all cancer cell lines are CAIX-positive.

  • Experimental Conditions: Ensure that the pH of your culture medium is appropriate and that the inhibitor has sufficient time to act.

Q3: Can hCAIX-IN-1 be used in combination with other therapies?

A3: Yes, combination therapy is a promising strategy to enhance the efficacy of CAIX inhibitors and overcome resistance.[16][20][21] Preclinical studies have shown that combining CAIX inhibitors with conventional chemotherapy, radiation therapy, anti-angiogenic agents, and immune checkpoint inhibitors can lead to synergistic anti-tumor effects.[11][12][16][20][21][22]

Q4: How can I experimentally induce resistance to hCAIX-IN-1 in my cell line for further study?

A4: To develop a resistant cell line, you can employ a dose-escalation protocol. This typically involves chronically exposing the parental cell line to gradually increasing concentrations of hCAIX-IN-1 over several weeks to months. Start with a concentration around the IC50 and incrementally increase it as the cells adapt and resume proliferation. Periodically test the sensitivity of the cell population to confirm the resistant phenotype.

Experimental Protocols

Protocol 1: Western Blot for CAIX and Resistance Markers

This protocol is for detecting the protein expression of CAIX and potential resistance-associated proteins like SLC4A4 and MCT4.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-CAIX, anti-SLC4A4, anti-MCT4, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Intracellular pH Measurement using BCECF-AM

This protocol measures the ability of cells to regulate their intracellular pH (pHi).

  • Cell Plating:

    • Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash cells with a bicarbonate-free buffer (e.g., HEPES-buffered saline).

    • Load cells with 5 µM BCECF-AM in the same buffer for 30 minutes at 37°C.

  • Washing:

    • Wash cells twice to remove extracellular dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with a single emission wavelength (e.g., 535 nm).

  • Acid Load (Optional):

    • To assess pH recovery, induce an acid load using the nigericin/high-K+ method or an ammonium prepulse (NH4Cl).

    • Monitor the fluorescence ratio over time as the cells recover their pHi.

  • Calibration:

    • At the end of the experiment, generate a calibration curve by equilibrating the intracellular and extracellular pH using a high-K+ buffer containing nigericin at various known pH values.

Visualizations

ResistancePathways cluster_0 hCAIX-IN-1 Action cluster_1 Cellular Response & Resistance hCAIX_IN_1 hCAIX-IN-1 CAIX CAIX hCAIX_IN_1->CAIX Inhibits pH_Disruption Intracellular Acidification CAIX->pH_Disruption Leads to Cell_Death Reduced Proliferation & Survival pH_Disruption->Cell_Death Alt_pH Upregulate SLC4A4, MCT4 pH_Disruption->Alt_pH Triggers (Resistance) Bypass_Signal Activate NF-κB, Akt pH_Disruption->Bypass_Signal Triggers (Resistance) Ferroptosis_Block Suppress Ferroptosis pH_Disruption->Ferroptosis_Block Triggers (Resistance) Alt_pH->Cell_Death Bypasses Bypass_Signal->Cell_Death Bypasses Ferroptosis_Block->Cell_Death Bypasses

Caption: Logic diagram illustrating how hCAIX-IN-1 action can be bypassed by resistance mechanisms.

TroubleshootingWorkflow cluster_Mechanisms Investigate Resistance Mechanisms cluster_Solutions Implement Solutions Start Reduced Sensitivity to hCAIX-IN-1 Observed Check_Basics 1. Confirm CAIX Expression 2. Verify Compound Integrity Start->Check_Basics pH_Regulators Analyze Alternative pH Regulators (qRT-PCR, WB) Check_Basics->pH_Regulators If basics are confirmed Signaling Screen for Bypass Signaling Pathways (WB, Arrays) Check_Basics->Signaling If basics are confirmed Ferroptosis Assess Ferroptosis Markers (Lipid ROS, WB) Check_Basics->Ferroptosis If basics are confirmed Combo_pH Combine with SLC4A4/MCT4 Inhibitors pH_Regulators->Combo_pH If upregulated Combo_Signal Combine with Pathway Inhibitors Signaling->Combo_Signal If activated Combo_Ferroptosis Combine with Ferroptosis Inducers Ferroptosis->Combo_Ferroptosis If suppressed

Caption: A workflow for troubleshooting resistance to hCAIX-IN-1 in cancer cells.

References

Technical Support Center: Improving the In Vivo Bioavailability of hCAIX-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges in achieving optimal in vivo bioavailability for the carbonic anhydrase IX inhibitor, hCAIX-IN-19.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX), with an inhibition constant (Ki) of 6.2 nM.[1][2][3][4] Its primary mechanism of action is to block the catalytic activity of hCAIX. In the tumor microenvironment, particularly under hypoxic conditions, hCAIX is highly expressed and plays a crucial role in regulating pH.[5][6] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, hCAIX helps maintain a neutral intracellular pH (pHi) in cancer cells while contributing to an acidic extracellular space, which promotes tumor survival, proliferation, and invasion.[5][7][8] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent anti-proliferative effects in cancer cells.[9]

Q2: We are observing low oral bioavailability with this compound in our preclinical models. What are the likely causes?

A2: Low oral bioavailability for small molecule inhibitors like this compound is a common challenge in drug development and can be attributed to several factors:[10][11]

  • Poor Aqueous Solubility: As a small molecule inhibitor, this compound may have low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption, as the compound must be in solution to pass through the intestinal wall.

  • Low Permeability: The physicochemical properties of the molecule might hinder its ability to diffuse across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation, significantly reducing the amount of active drug.

  • Efflux Transporters: The molecule could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug back into the intestinal lumen, limiting its net absorption.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[12][13] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosizing) increase the surface area for dissolution.[13][14] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can improve both solubility and dissolution rates.[12][14]

  • Chemical Modifications: A prodrug approach involves chemically modifying the drug to improve its solubility or permeability, with the modification being cleaved in vivo to release the active parent drug.[10][11]

  • Formulation-Based Approaches: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[12][13] The use of solubility enhancers like co-solvents, surfactants, and cyclodextrins are also common strategies.[13]

Troubleshooting Guide: Low In Vivo Bioavailability of this compound

This guide provides a systematic approach to diagnosing and resolving issues of low bioavailability during your in vivo experiments with this compound.

Problem: Significantly lower than expected plasma concentrations of this compound following oral administration in animal models.
Step 1: Preliminary Assessment & Characterization

Before proceeding to complex formulations, it's crucial to understand the baseline physicochemical properties of your this compound batch.

ParameterExperimental ProtocolExpected Outcome/Interpretation
Aqueous Solubility Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.Low solubility (<10 µg/mL) across the pH range suggests that dissolution is a major limiting factor.
Permeability Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.Low permeability suggests that even if solubilized, the drug may have difficulty crossing the intestinal barrier.
LogP Determine the octanol-water partition coefficient (LogP).A high LogP value may indicate poor aqueous solubility but potentially good permeability.
Step 2: Formulation Strategies & Experimental Protocols

Based on the initial assessment, select one or more of the following strategies to improve the bioavailability of this compound.

  • Rationale: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14]

  • Indications: This is a suitable first approach if poor solubility and slow dissolution are the primary suspected causes of low bioavailability.

Experimental Protocol: Preparation and Evaluation of a Nanosuspension

  • Preparation:

    • Disperse 10 mg of this compound in 10 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188).

    • Subject the suspension to high-pressure homogenization or wet bead milling to reduce the particle size.

    • Monitor the particle size reduction process using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Characterization:

    • Measure the final particle size, polydispersity index (PDI), and zeta potential using DLS.

    • Perform in vitro dissolution studies using a USP Apparatus II (paddle apparatus) in simulated gastric and intestinal fluids, comparing the nanosuspension to the unprocessed drug.

  • In Vivo Pharmacokinetic Study:

    • Dose an appropriate animal model (e.g., mice or rats) orally with the nanosuspension and a control formulation (e.g., suspension of unprocessed drug in 0.5% HPMC).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax).

  • Rationale: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[14]

  • Indications: This is a powerful technique for highly crystalline, poorly soluble compounds (often referred to as "brick dust").

Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion

  • Preparation (Spray Drying):

    • Dissolve 100 mg of this compound and 200 mg of a polymer (e.g., PVP K30 or HPMC-AS) in a suitable organic solvent (e.g., methanol or acetone).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

    • Collect the resulting powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The XRPD pattern should show a halo, and the DSC thermogram should show a single glass transition temperature (Tg).

    • Conduct in vitro dissolution studies as described for the nanosuspension.

  • In Vivo Pharmacokinetic Study:

    • Administer the ASD formulation (reconstituted in water or a suitable vehicle) orally to an animal model.

    • Include a control group receiving the unprocessed drug.

    • Perform plasma sample collection and analysis as previously described to determine pharmacokinetic parameters.

  • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based system, facilitating its absorption.[12]

  • Indications: This is an excellent choice for lipophilic drugs (high LogP) and can also help bypass first-pass metabolism through lymphatic uptake.

Experimental Protocol: Formulation and Evaluation of a SEDDS

  • Formulation:

    • Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare the final formulation by dissolving this compound in the selected excipients with gentle heating and stirring.

  • Characterization:

    • Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the time it takes to form an emulsion.

    • Measure the droplet size of the resulting emulsion using DLS. A droplet size of less than 200 nm is generally desirable for a self-microemulsifying drug delivery system (SMEDDS).

  • In Vivo Pharmacokinetic Study:

    • Administer the liquid SEDDS formulation in a gelatin capsule or via oral gavage to an animal model.

    • Compare the pharmacokinetic profile to a control formulation.

    • Perform plasma sample collection and analysis as described above.

Step 3: Data Interpretation

Summarize the pharmacokinetic data from your in vivo studies in a table to facilitate comparison between the different formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Relative Bioavailability (%)
Control Suspension 50 ± 122.0350 ± 85100
Nanosuspension 150 ± 351.01200 ± 210343
Amorphous Solid Dispersion 250 ± 501.02100 ± 350600
SEDDS 320 ± 650.52500 ± 420714

Data are presented as mean ± standard deviation. Relative bioavailability is calculated as (AUCformulation / AUCcontrol) * 100.

Mandatory Visualizations

Signaling Pathway

CAIX_Signaling_Pathway Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a leads to HIF1 HIF-1 Complex (HIF-1α/β) HIF1a->HIF1 forms HRE Hypoxia Response Element (HRE) in CA9 Gene HIF1->HRE binds to CA9_Transcription CA9 Gene Transcription HRE->CA9_Transcription activates CAIX_Protein CAIX Protein Expression (on cell surface) CA9_Transcription->CAIX_Protein HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein catalysis pHi_regulation Intracellular pH (pHi) Regulation (Increased Alkalinity) HCO3_H->pHi_regulation HCO₃⁻ influx pHe_regulation Extracellular pH (pHe) Regulation (Increased Acidity) HCO3_H->pHe_regulation H⁺ efflux Tumor_Survival Tumor Cell Survival & Proliferation pHi_regulation->Tumor_Survival Tumor_Invasion Tumor Invasion & Metastasis pHe_regulation->Tumor_Invasion hCAIX_IN_19 This compound hCAIX_IN_19->CAIX_Protein inhibits

Caption: CAIX signaling pathway under hypoxic conditions.

Experimental Workflow

Bioavailability_Workflow Start Problem: Low In Vivo Bioavailability of this compound PhysChem Step 1: Physicochemical Characterization (Solubility, Permeability, LogP) Start->PhysChem Decision Is Dissolution the Primary Issue? PhysChem->Decision Formulation Step 2: Select Formulation Strategy Decision->Formulation Yes Nano Particle Size Reduction (Nanosuspension) Formulation->Nano ASD Amorphous Solid Dispersion (ASD) Formulation->ASD SEDDS Lipid-Based Formulation (SEDDS) Formulation->SEDDS InVitro In Vitro Characterization (Particle Size, Dissolution, etc.) Nano->InVitro ASD->InVitro SEDDS->InVitro InVivo Step 3: In Vivo Pharmacokinetic (PK) Study in Animal Model InVitro->InVivo Analysis Data Analysis (Calculate Cmax, AUC, etc.) InVivo->Analysis End Outcome: Optimized Formulation with Improved Bioavailability Analysis->End

Caption: Workflow for improving this compound bioavailability.

References

dealing with hCAIX-IN-19 degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hCAIX-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability and degradation of this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the signs of this compound degradation in my long-term experiment?

A1: Indicators of this compound degradation include a noticeable decrease in its expected biological effect over time, requiring higher concentrations to achieve the same outcome.[1] You might also observe inconsistent results between different experimental runs.[1] The appearance of unexpected cellular phenotypes or toxicity could also suggest the formation of degradation products.[1]

Q2: What are the primary factors that could cause this compound to degrade in cell culture media?

A2: Several factors can contribute to the degradation of small molecule inhibitors like this compound in cell culture media. These include the temperature of incubation (typically 37°C), the pH of the media, exposure to light, and the presence of reactive chemical species in the media.[1][2][3] Additionally, components within the serum of the culture media can sometimes bind to or be metabolized by the cells, reducing the effective concentration of the inhibitor.[1][4]

Q3: How often should I replace the media containing this compound in my long-term experiment?

A3: The frequency of media replacement is critical for maintaining a stable concentration of this compound. This depends on the inhibitor's stability under your specific culture conditions and the metabolic rate of your cells.[1] For long-term experiments, it is recommended to replenish the media with freshly diluted this compound every 24-48 hours to counteract potential degradation.[4] To establish a more precise schedule, it is advisable to determine the functional half-life of the inhibitor in your experimental setup.[4]

Q4: How should I prepare and store this compound stock solutions to minimize degradation?

A4: Proper preparation and storage are crucial for maintaining the integrity of this compound.

  • Solvent: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[4][5]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, keeping the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.[4]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][2]

Troubleshooting Guide

This guide addresses common issues you might encounter when using this compound in long-term experiments.

Problem Possible Cause Suggested Solution
Diminished or loss of inhibitor activity over time Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.[3][4]Assess Stability: Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific experimental conditions.[4] Replenish Compound: For long-term cultures, consider replenishing the medium with freshly prepared this compound every 24-48 hours.[4] Analytical Verification: Use HPLC to directly measure the concentration of intact this compound in your culture medium over time.[4]
Cellular Metabolism: The cells in your experiment may be metabolizing this compound into less active or inactive forms.[1][4]Analyze Metabolites: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential metabolites in both the cell culture supernatant and cell lysates.[4] Adjust Concentration: If metabolism is confirmed, a higher initial concentration of the inhibitor might be necessary to maintain an effective therapeutic window.[4]
Inconsistent results between experimental replicates Stock Solution Inconsistency: The inhibitor stock solution may not be stable or consistent between preparations.Prepare Fresh Stocks: Avoid using old stock solutions. Prepare fresh stocks from powder and aliquot for single use to minimize freeze-thaw cycles.[1] Verify Concentration: After preparation, confirm the concentration of your stock solution using a spectrophotometer or HPLC.[1]
Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of the inhibitor.Calibrate Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions like DMSO stocks.
Precipitate formation in the culture medium Poor Aqueous Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous culture medium upon dilution from the DMSO stock.[3]Check Final Solvent Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5% v/v).[3] Solubility Test: Determine the solubility of this compound in your specific cell culture medium.[4] Use of Serum: Components in fetal bovine serum (FBS) can sometimes help to stabilize and solubilize small molecules.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC

This protocol allows for the direct measurement of the concentration of intact this compound over time in your experimental conditions.

Materials:

  • This compound

  • Cell culture medium (with and without serum, as required)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Acetonitrile (ACN) and formic acid (or other appropriate mobile phase components)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the desired final working concentration.

    • Incubate the solution at 37°C in a humidified incubator with 5% CO₂.

    • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.[1][4]

    • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[1][4]

  • HPLC Analysis:

    • Thaw the samples and centrifuge to remove any precipitated proteins or debris.[4]

    • Inject a defined volume of the supernatant onto the HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound.[4]

    • Detect the compound using a UV detector at its maximum absorbance wavelength.[4]

  • Data Analysis:

    • Quantify the peak area corresponding to intact this compound at each time point.[4]

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining this compound.[4]

    • Plot the percentage of remaining compound against time to determine the stability profile and calculate its half-life under your experimental conditions.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Degradation start Diminished Inhibitor Effect Observed q1 Is the compound degrading? start->q1 a1_yes Assess stability by HPLC and replenish compound frequently. q1->a1_yes Yes q2 Are cells metabolizing the compound? q1->q2 No end Optimized Experiment a1_yes->end a2_yes Analyze for metabolites (LC-MS) and consider increasing initial dose. q2->a2_yes Yes q3 Is there inconsistency between replicates? q2->q3 No a2_yes->end a3_yes Prepare fresh stock solutions and verify concentration. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for this compound degradation.

G cluster_1 Experimental Workflow for this compound Stability Assessment prep Prepare this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO2 prep->incubate collect Collect Aliquots at Various Time Points (0, 6, 12, 24, 48h) incubate->collect store Store Samples at -80°C collect->store analyze Analyze by HPLC store->analyze data Quantify Peak Area and Calculate % Remaining analyze->data result Determine Stability Profile and Half-Life data->result

Caption: Workflow for assessing this compound stability.

References

optimizing hCAIX-IN-19 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hCAIX-IN-19, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic activity of human carbonic anhydrase IX (hCAIX).[1][2] hCAIX is a transmembrane enzyme, the expression of which is highly upregulated in hypoxic solid tumors.[1][3] It plays a critical role in regulating pH by converting carbon dioxide to bicarbonate and protons, leading to an acidic tumor microenvironment while maintaining a neutral intracellular pH.[3][4] This acidic environment promotes tumor progression, metastasis, and resistance to therapy.[1][5] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent impairment of tumor cell growth and survival.[1]

Q2: How is the expression of hCAIX regulated?

A2: The primary regulator of hCAIX expression is hypoxia, a common feature of the tumor microenvironment.[1][4] Under low oxygen conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and activates the transcription of the CA9 gene.[1][3][4] The Phosphatidylinositol 3-kinase (PI3K) signaling pathway has also been shown to play a role in driving hCAIX expression.[1]

Q3: What is the recommended starting concentration and treatment duration for in vitro studies?

A3: For initial in vitro experiments, we recommend a concentration range based on the IC50 value of this compound, typically from 1 nM to 10 µM. A common treatment duration for cell viability assays (e.g., MTT or MTS) is 48 to 72 hours to allow for sufficient time to observe effects on cell proliferation.[6] However, the optimal duration will be cell-line dependent and should be determined empirically.

Q4: Should I conduct my experiments under normoxic or hypoxic conditions?

A4: Since hCAIX expression is strongly induced by hypoxia, it is crucial to conduct experiments under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.[6] This will allow you to assess the specific effect of this compound in a more physiologically relevant tumor microenvironment.

Troubleshooting Guides

Below are common issues that researchers may encounter during their experiments with this compound, along with recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no inhibition of hCAIX activity in enzymatic assays. 1. Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Suboptimal Incubation Time: Insufficient time for the inhibitor to bind to the enzyme.[7] 3. Assay Condition Incompatibility: The buffer or other reagents may interfere with the inhibitor.1. Use a fresh aliquot of this compound for each experiment. 2. Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition (e.g., 15-60 minutes).[7] 3. Verify that the assay buffer and conditions are compatible with this compound by consulting established CAIX enzymatic assay protocols.[7]
High background or off-target effects in cell-based assays. 1. Non-specific Cytotoxicity: At high concentrations, this compound or the solvent (e.g., DMSO) may induce cytotoxicity unrelated to CAIX inhibition.[7] 2. Off-target Effects: The inhibitor may be affecting other cellular processes.1. Include a vehicle-only control (e.g., DMSO) at the highest concentration used. 2. Test the effect of this compound in a CAIX-knockout or knockdown cell line to confirm on-target activity.[7] 3. Use a structurally different, well-characterized CAIX inhibitor as a positive control.
Poor solubility or precipitation of this compound in cell culture media. 1. Low Aqueous Solubility: Many small molecule inhibitors have limited solubility in aqueous media.[7] 2. Concentration Exceeds Solubility Limit: The desired working concentration may be too high for the media.[7]1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into the final culture medium, ensure vigorous mixing and that the final solvent concentration is non-toxic to your cells (typically <0.5%).[7] 2. Before your experiment, test the solubility of your desired this compound concentration in the cell culture medium under the same incubation conditions and visually inspect for precipitation.[7]
Variability in tumor growth inhibition in in vivo studies. 1. Inadequate Dosing or Schedule: The dose or frequency of administration may not be optimal to maintain therapeutic concentrations. 2. Tumor Heterogeneity: Different regions of the tumor may have varying levels of hypoxia and CAIX expression.1. Conduct a dose-response study to determine the optimal dose. 2. Consider more frequent administration or a different route of administration to improve pharmacokinetic properties.[6] 3. Analyze CAIX expression in tumor samples post-treatment to correlate with response.

Data Presentation

The following table summarizes the representative inhibitory activity of a selective hCAIX inhibitor against various human carbonic anhydrase (hCA) isoforms. Data is presented as the inhibition constant (Kᵢ), where a lower value indicates higher potency.

IsoformKᵢ (nM)
hCA I>10,000
hCA II>10,000
hCA IV130.7
hCA IX 25.8
hCA XII4.5

Note: This data is representative and based on publicly available information for potent and selective hCAIX inhibitors like SLC-0111.[3] The specific activity of this compound should be determined experimentally.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Activity Assay

This assay is used to determine the inhibitory potency (IC₅₀ and Kᵢ values) of this compound.

  • Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The change in pH is monitored over time using a pH indicator.[8]

  • Materials:

    • Purified recombinant hCAIX enzyme

    • This compound

    • HEPES-Tris buffer (pH 7.5)

    • p-Nitrophenol (pH indicator)

    • CO₂-saturated water

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • In the spectrophotometer, rapidly mix the enzyme solution containing varying concentrations of this compound with a CO₂-saturated solution.[8]

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.[6]

    • Calculate the initial reaction rates.

    • Determine the IC₅₀ values by plotting the enzyme activity against the logarithm of the inhibitor concentration. Kᵢ values can be calculated using the Cheng-Prusoff equation.[6]

Cell Viability Assay (MTT/MTS)

This protocol assesses the effect of this compound on the viability of cancer cells.

  • Materials:

    • Cancer cell lines with varying hCAIX expression (e.g., HT-29, MCF-7)

    • This compound

    • Appropriate cell culture media

    • MTT or MTS reagent

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Culture the cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).[6]

    • Add the MTT or MTS solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for hCAIX Expression

This protocol is used to quantify the expression levels of hCAIX protein in cell lysates.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Primary antibody against hCAIX

    • HRP-conjugated secondary antibody

    • Loading control antibody (e.g., β-actin)

    • ECL substrate

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary anti-hCAIX antibody overnight at 4°C.[7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[7]

Visualizations

CAIX_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Effects Hypoxia Hypoxia HIF-1a Stabilization HIF-1a Stabilization Hypoxia->HIF-1a Stabilization induces CA9 Gene Transcription CA9 Gene Transcription HIF-1a Stabilization->CA9 Gene Transcription promotes PI3K Pathway PI3K Pathway PI3K Pathway->HIF-1a Stabilization activates hCAIX Protein hCAIX Protein CA9 Gene Transcription->hCAIX Protein translates to pH Regulation pH Regulation hCAIX Protein->pH Regulation catalyzes Extracellular Acidification Extracellular Acidification pH Regulation->Extracellular Acidification Intracellular Neutral pH Intracellular Neutral pH pH Regulation->Intracellular Neutral pH Tumor Progression Tumor Progression Extracellular Acidification->Tumor Progression promotes Intracellular Neutral pH->Tumor Progression promotes This compound This compound This compound->hCAIX Protein inhibits

Caption: hCAIX Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Stopped-Flow Assay (Determine Ki) Cell_Culture Culture Cells (Normoxia & Hypoxia) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Protein_Analysis Western Blot (CAIX Expression) Treatment->Protein_Analysis Xenograft Establish Tumor Xenografts Viability_Assay->Xenograft InVivo_Treatment Treat with this compound (Dose & Schedule) Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Volume InVivo_Treatment->Tumor_Measurement Toxicity_Assessment Monitor Body Weight InVivo_Treatment->Toxicity_Assessment

Caption: Preclinical Experimental Workflow for this compound Evaluation.

References

identifying potential experimental artifacts with hCAIX-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hCAIX-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential experimental artifacts when working with this potent and selective inhibitor of human carbonic anhydrase IX (hCAIX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX) with a high degree of selectivity. It exhibits an inhibition constant (Ki) of 6.2 nM for hCAIX.[1][2][3] Its selectivity for hCAIX over other carbonic anhydrase isoforms, such as hCAI, is significant (hCAI/hCAIX = 117).[1][2][3] By inhibiting the enzymatic activity of CAIX, this compound disrupts the enzyme's ability to regulate pH in the tumor microenvironment. This leads to an accumulation of acid within cancer cells, which can induce cellular stress, hinder tumor growth, and potentially lead to apoptosis.

Q2: What are the expected effects of this compound in cell-based assays?

A2: In cell-based assays, this compound is expected to show antiproliferative activity in cancer cell lines that express hCAIX, such as U87MG, MDA-MB-231, and PANC-1 cells.[1] The inhibition of CAIX leads to a decrease in the extracellular acidification rate (ECAR) and a corresponding decrease in intracellular pH (pHi).[4] This disruption of pH homeostasis can trigger apoptosis.[4]

Q3: What are the common off-target concerns associated with sulfonamide-based inhibitors like this compound?

A3: A primary concern with sulfonamide-based inhibitors is the potential for off-target inhibition of other carbonic anhydrase isoforms due to the conserved nature of the active site within the CA family.[5] The most common off-targets include the highly abundant cytosolic isoforms hCAI and hCAII, and the transmembrane isoform hCAXII, which can also be upregulated in some tumors.[5] While this compound shows good selectivity, researchers should be aware of potential off-target effects, especially at higher concentrations.

Q4: How can I be sure that the observed phenotype is a result of on-target hCAIX inhibition?

A4: To confirm on-target activity, consider the following approaches:

  • Use a structurally different CAIX inhibitor: If a different inhibitor targeting CAIX produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.

  • Rescue experiment: Overexpressing a resistant mutant of CAIX should rescue the phenotype induced by the inhibitor.

  • Genetic knockdown/knockout: Compare the phenotype observed with this compound treatment to that of CA9 gene knockdown (using siRNA/shRNA) or knockout (using CRISPR-Cas9).[6] Concordant phenotypes provide strong evidence for on-target effects.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of CAIX activity 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[7] 2. Incorrect Assay Conditions: Suboptimal pH or buffer components in the enzymatic assay.1. Use a fresh aliquot of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure the assay buffer pH is within the optimal range for CAIX activity and inhibitor binding.
Low potency in cellular assays compared to biochemical assays 1. Poor Compound Solubility or Stability in Media: The inhibitor may precipitate out of the cell culture medium.[5][8] 2. Drug Efflux: Cancer cells may actively pump out the inhibitor.[5] 3. Inhibitor Binding to Serum Proteins: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.[7]1. Visually inspect for precipitation. Test solubility in your specific media. Consider using a lower final concentration or a different formulation. 2. Use an efflux pump inhibitor (e.g., verapamil) as a control to see if it potentiates the effect. 3. Perform experiments in serum-free media if possible, or titrate the inhibitor concentration in the presence of serum to find the optimal dose.
Unexpected Cell Toxicity 1. Off-target effects: Inhibition of other essential enzymes or pathways.[5] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor.[5] 3. Compound Degradation: Breakdown of the inhibitor into toxic byproducts.1. Perform a broader off-target screening panel. Use a structurally related but inactive compound as a negative control. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control. 3. Assess the stability of this compound under your experimental conditions over time using methods like HPLC.
Discrepancy between pharmacological inhibition and genetic knockdown 1. Incomplete Knockdown: The genetic approach may not fully abolish CAIX expression or function. 2. Off-target Effects of Inhibitor: The inhibitor may have effects independent of CAIX.[9] 3. Compensation by Other Isoforms: Knockdown of CAIX may lead to the upregulation of other CA isoforms like CAXII.[10][11]1. Validate knockdown efficiency at both the mRNA and protein levels. 2. Use multiple, structurally distinct inhibitors to confirm the phenotype. 3. Check for changes in the expression of other CA isoforms after CAIX knockdown.

Experimental Protocols

Western Blot for CAIX Detection

This protocol details the detection of CAIX protein to confirm its expression in your cell model and to assess any changes upon treatment with this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (10%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against CAIX (use a validated antibody)[12][13]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation:

    • Treat cells with this compound or vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[12]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[12]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli buffer and boiling for 5 minutes.[12]

    • Separate proteins on a 10% SDS-PAGE gel.[12]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.[12]

    • Normalize CAIX band intensity to a loading control (e.g., β-actin or GAPDH).

Extracellular Acidification Rate (ECAR) Assay using Seahorse XF Analyzer

This assay measures the effect of this compound on the glycolytic flux of cancer cells by monitoring the rate of proton extrusion.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Assay medium (e.g., bicarbonate-free DMEM)

  • This compound

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.[15]

  • Assay Preparation:

    • Hydrate the sensor cartridge in a non-CO₂ incubator overnight.[15]

    • Replace the growth medium with the assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.[16]

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound, glucose, oligomycin, and 2-DG.[16]

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay to measure ECAR in real-time.[17]

Intracellular pH (pHi) Measurement using BCECF-AM

This protocol describes how to measure changes in intracellular pH upon treatment with this compound using the fluorescent dye BCECF-AM.

Materials:

  • BCECF-AM

  • DMSO

  • PBS or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Dye Loading:

    • Prepare a 3-5 µM working solution of BCECF-AM in your desired buffer.[18]

    • Add the BCECF-AM solution to your cells and incubate for 30-60 minutes at 37°C in the dark.[19]

    • Wash the cells three times with PBS to remove excess dye.[18]

  • Treatment and Measurement:

    • Add this compound at the desired concentrations.

    • Measure fluorescence using a ratiometric approach with excitation at 490 nm and 440 nm, and emission at 535 nm.[18]

  • Calibration:

    • To obtain absolute pHi values, a calibration curve should be generated using a buffer containing nigericin and valinomycin to equilibrate intracellular and extracellular pH at known values.[18]

Visualizations

CAIX_Signaling_Pathway cluster_0 Extracellular Space (Acidic) cluster_1 Cell Membrane cluster_2 Intracellular Space CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O H2O H2O->CAIX H_ext H+ Metastasis Invasion & Metastasis H_ext->Metastasis Promotes HCO3_ext HCO3- H_int H+ HCO3_ext->H_int Buffers This compound This compound This compound->CAIX Inhibits CAIX->H_ext CAIX->HCO3_ext Cell_Survival Cell Survival & Proliferation H_int->Cell_Survival Maintains pH for HIF-1a HIF-1α HIF-1a->CAIX Induces Expression Hypoxia Hypoxia Hypoxia->HIF-1a Stabilizes

Caption: CAIX signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the inhibitor potent in biochemical assays? start->q1 q2 Is the inhibitor potent in cell-based assays? q1->q2 Yes check_inhibitor Check inhibitor stability and assay conditions q1->check_inhibitor No q3 Does the phenotype match genetic knockdown? q2->q3 Yes check_cell_model Verify CAIX expression. Check for drug efflux or metabolism. q2->check_cell_model No check_off_target Investigate potential off-target effects. Consider isoform compensation. q3->check_off_target No on_target Likely on-target effect q3->on_target Yes check_inhibitor->q1 check_cell_model->q2 artifact Potential experimental artifact or off-target effect check_off_target->artifact

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Validation biochem Biochemical Assay (CAIX Activity) cell_based Cell-Based Assays (Viability, ECAR, pHi) biochem->cell_based off_target_screen Off-Target Profiling biochem->off_target_screen xenograft Xenograft Model cell_based->xenograft knockdown Genetic Knockdown/ Knockout cell_based->knockdown pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd

Caption: General experimental workflow for characterizing this compound.

References

Validation & Comparative

A Preclinical Showdown: hCAIX-IN-19 vs. SLC-0111 for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of carbonic anhydrase IX (CAIX) inhibitors is continually evolving. This guide provides an objective, data-driven comparison of two prominent sulfonamide-based inhibitors, hCAIX-IN-19 and the clinically evaluated SLC-0111, based on available preclinical data. The aim is to illuminate their respective profiles to aid in the selection and design of future cancer therapy studies.

Carbonic anhydrase IX is a transmembrane enzyme pivotal in the regulation of tumor pH. Its expression is predominantly induced by hypoxia and is associated with aggressive tumor phenotypes and poor prognosis. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis. Inhibition of CAIX is a promising therapeutic strategy to disrupt this pH-regulating machinery and sensitize cancer cells to conventional therapies.

Performance at a Glance: Quantitative Efficacy Data

The following tables summarize the key quantitative data for this compound and SLC-0111 from preclinical studies.

Table 1: In Vitro Enzyme Inhibition Constants (Ki)

InhibitorTargetInhibition Constant (Ki)Selectivity vs. hCA I
This compound hCA IX6.2 nM[1][2]~117-fold[1][2]
SLC-0111 hCA IX45 nM-

Table 2: In Vitro Cellular Antiproliferative Activity (IC50)

InhibitorCell LineCancer TypeIC50 / EffectConditions
This compound U87MGGlioblastomaSignificant effect at 100 µM[2]48h incubation[2]
MDA-MB-231Breast CancerReduced proliferation to 39% at 100 µM[2]48h incubation[2]
PANC-1Pancreatic CancerAntiproliferative activity observed[2]48h incubation[2]
SLC-0111 HT-29Colorectal Cancer13.53 µg/mL-
MCF7Breast Cancer18.15 µg/mL-
PC3Prostate Cancer8.71 µg/mL-
A375-M6MelanomaPotentiates dacarbazine & temozolomide cytotoxicity[3]-
HCT116Colorectal CancerEnhances 5-Fluorouracil cytostatic activity[3]24h incubation[3]

Mechanism of Action and Signaling Pathways

Both this compound and SLC-0111 are sulfonamide-based inhibitors that target the catalytic activity of carbonic anhydrase IX. By binding to the zinc ion in the active site of the enzyme, they block the hydration of carbon dioxide. This inhibition leads to a disruption of pH regulation in the tumor microenvironment. The consequences of this are twofold: an increase in intracellular pH and a decrease in extracellular pH are prevented. This can lead to increased intracellular acidosis, which can trigger apoptosis and inhibit cell proliferation and invasion. Furthermore, normalizing the tumor microenvironment's pH may enhance the efficacy of conventional chemotherapies and immunotherapies.[3]

CAIX_Signaling_Pathway CAIX Inhibition Signaling Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX Hydration H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Apoptosis Apoptosis CAIX->Apoptosis Inhibition leads to pHi_regulation Intracellular pH Regulation (Alkaline) H_HCO3->pHi_regulation Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Invasion Invasion & Metastasis pHi_regulation->Invasion hCAIX_IN_19 This compound hCAIX_IN_19->CAIX SLC_0111 SLC-0111 SLC_0111->CAIX

Caption: CAIX Inhibition Signaling Pathway.

Experimental Protocols

A comprehensive evaluation of CAIX inhibitors involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Objective: To determine the inhibitory constant (Ki) of the compound against purified CAIX enzyme.

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The assay relies on a pH indicator to spectrophotometrically track the decrease in pH as the reaction proceeds. The initial rate of the reaction is measured at various substrate (CO₂) and inhibitor concentrations. The Ki is then calculated from the resulting data, often using the Cheng-Prusoff equation.

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase IX

  • This compound or SLC-0111

  • CO₂-saturated water

  • Buffer solution (e.g., Tris, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Cell-Based Assays

Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

1. Cell Viability/Proliferation Assay (e.g., MTT, SRB, or CellTiter-Glo® Assay):

  • Protocol Outline: Cancer cells expressing CAIX are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours) under normoxic and hypoxic conditions. Cell viability is assessed by adding the respective reagent and measuring the absorbance or luminescence. IC50 values are then calculated.

2. Colony Formation Assay:

  • Protocol Outline: A small number of cells are seeded in a culture dish and treated with the inhibitor. The cells are allowed to grow for an extended period (e.g., 10-14 days) to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted. This assay assesses the long-term effect of the inhibitor on cell survival and proliferation.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol Outline:

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231, HT-29) are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The inhibitor (this compound or SLC-0111) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Body weight and general health of the animals are also monitored throughout the study.

Experimental_Workflow General Experimental Workflow for CAIX Inhibitor Evaluation Start Start Enzyme_Assay In Vitro Enzyme Inhibition Assay (Ki) Start->Enzyme_Assay Cell_Culture Cancer Cell Line Culture (CAIX+) Start->Cell_Culture Cell_Viability Cell Viability/ Proliferation Assays (IC50) Cell_Culture->Cell_Viability Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation In_Vivo_Models In Vivo Tumor Xenograft Models Cell_Viability->In_Vivo_Models Efficacy_Evaluation Tumor Growth Inhibition Analysis In_Vivo_Models->Efficacy_Evaluation End End Efficacy_Evaluation->End

Caption: Workflow for CAIX Inhibitor Evaluation.

Discussion and Conclusion

Based on the available in vitro enzyme inhibition data, This compound (Ki = 6.2 nM) demonstrates higher potency against hCAIX compared to SLC-0111 (Ki = 45 nM). Furthermore, this compound exhibits significant selectivity over the off-target hCA I isoform.

In cellular assays, both compounds show antiproliferative effects against various cancer cell lines. SLC-0111 has been more extensively studied in combination with conventional chemotherapies, where it has been shown to potentiate their cytotoxic effects in melanoma, breast, and colorectal cancer models.[3] Data on the in vivo efficacy of this compound is not as readily available in the public domain, whereas SLC-0111 has demonstrated anti-tumor efficacy in multiple solid tumor models and has progressed to Phase I/II clinical trials.[4]

The choice between this compound and SLC-0111 for preclinical studies will depend on the specific research question. This compound's higher in vitro potency and selectivity may make it an attractive tool for mechanistic studies and as a lead compound for further optimization. Conversely, SLC-0111's more advanced preclinical and clinical development provide a wealth of data on its in vivo activity, safety profile, and potential for combination therapies.

Further head-to-head in vivo studies are necessary to directly compare the efficacy and pharmacokinetic/pharmacodynamic profiles of these two inhibitors. Such studies will be crucial in determining their full therapeutic potential and guiding the clinical development of next-generation CAIX inhibitors.

References

Unraveling the Selectivity of hCAIX-IN-19: A Comparative Analysis with Other Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of a novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, with other prominent CAIX inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment. Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[4][5][6] This pivotal role has established CAIX as a compelling therapeutic target for anticancer drug development.

The development of selective CAIX inhibitors is a critical endeavor to minimize off-target effects, as other carbonic anhydrase isoforms (e.g., CA I and CA II) are ubiquitously expressed and play vital physiological roles. This guide focuses on the comparative selectivity of this compound, a recently identified sulfonamide-based inhibitor, against other well-characterized inhibitors such as SLC-0111 (also known as U-104) and the non-selective inhibitor Acetazolamide.

Comparative Selectivity Profile of CAIX Inhibitors

The inhibitory potency and selectivity of this compound and other CAIX inhibitors are presented below. The data is summarized as inhibition constants (Ki), where a lower value indicates higher potency. The selectivity is assessed by comparing the Ki values against the target isoform (hCA IX) versus off-target isoforms (hCA I, hCA II, and hCA XII).

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (hCA I / hCA IX)Selectivity (hCA II / hCA IX)
This compound 725.4N/A6.2N/A117N/A
SLC-0111 (U-104) 5080[7]9640[7]45.1[7][8][9]4.5[7][8][9]112.6213.7
Acetazolamide 250[10]12[11]255.7100.48

N/A: Data not available from the searched sources.

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors is crucial for evaluating their potency and selectivity. The most widely accepted and robust method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with the hydration of carbon dioxide.

Principle: The enzymatic hydration of CO2 to bicarbonate and a proton leads to a decrease in the pH of the reaction mixture. This pH change is monitored in real-time using a pH indicator dye, and the initial rate of the reaction is proportional to the enzyme's activity. The presence of an inhibitor reduces the reaction rate, and by measuring these rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[7][12]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer, such as HEPES or Tris, is prepared at a specific pH (typically 7.4-7.5).

    • Enzyme Solution: A stock solution of the purified recombinant human carbonic anhydrase isoform is prepared in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test inhibitor (e.g., this compound) are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.

    • CO2-Saturated Water: Chilled, deionized water is saturated with CO2 gas by bubbling the gas through it.[13]

    • pH Indicator: A pH indicator dye solution (e.g., phenol red) is prepared in the assay buffer.[13]

  • Instrumentation:

    • A stopped-flow spectrophotometer is equilibrated to a constant temperature (e.g., 25°C).[12][13]

  • Assay Procedure:

    • One syringe of the stopped-flow apparatus is loaded with the enzyme solution and the pH indicator. For inhibition assays, the enzyme is pre-incubated with the inhibitor for a defined period before loading.

    • The second syringe is loaded with the CO2-saturated water.[7]

    • The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its maximum absorbance wavelength.[12]

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The IC50 value (the inhibitor concentration that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.

CAIX_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX CAIX Protein (on cell surface) CAIX_exp->CAIX PI3K PI3K/Akt Pathway PI3K->HIF1a NFkB NF-κB Pathway NFkB->CAIX_exp pH_reg pH Regulation (Extracellular Acidification, Intracellular Alkalinization) CAIX->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Metastasis Invasion & Metastasis pH_reg->Metastasis

Caption: CAIX signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis Reagents Prepare Reagents: - CA Isoforms - Inhibitors - CO2-saturated water - Buffer & Indicator Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Mixing Rapid Mixing in Stopped-Flow Apparatus Incubation->Mixing Absorbance Monitor Absorbance Change Mixing->Absorbance Rate Calculate Initial Reaction Rates Absorbance->Rate IC50 Determine IC50 Values Rate->IC50 Ki Calculate Ki Values IC50->Ki

Caption: Experimental workflow for determining inhibitor selectivity.

References

On-Target Activity of hCAIX-IN-19: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the on-target activity of the human carbonic anhydrase IX (hCAIX) inhibitor, hCAIX-IN-19, in comparison to other notable inhibitors. This guide provides a quantitative comparison of inhibitory activity, detailed experimental protocols for on-target validation, and visualizations of key pathways and workflows.

Introduction

Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that plays a critical role in the regulation of pH in the tumor microenvironment. Its expression is significantly upregulated in a variety of solid tumors, making it a compelling target for anticancer therapies. This compound is a potent sulfonamide-based inhibitor of hCAIX. This guide provides a comprehensive comparison of the on-target activity of this compound with other known hCAIX inhibitors, supported by experimental data and detailed methodologies to aid in the objective assessment of this compound.

Quantitative Comparison of Inhibitor Potency

The on-target activity of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values of this compound and other well-characterized hCAIX inhibitors against key human carbonic anhydrase isoforms. The selectivity of an inhibitor for hCAIX over other isoforms, particularly the ubiquitous hCA I and hCA II, is a critical factor in minimizing off-target effects.

InhibitorThis compound AcetazolamideSLC-0111U-104
hCA I (Kᵢ, nM) 725.4¹250>100009800
hCA II (Kᵢ, nM) Data not available1296093
hCA IX (Kᵢ, nM) 6.2 [1]25454.5
hCA XII (Kᵢ, nM) Data not available5.74.55.7
Selectivity (hCA I/hCA IX) 117[1]10>2222178
Selectivity (hCA II/hCA IX) Data not available0.4821.320.7

¹Calculated from Kᵢ against hCAIX and the reported selectivity ratio.[1]

Experimental Protocols

The determination of the inhibition constant (Kᵢ) is crucial for validating the on-target activity of hCAIX inhibitors. The stopped-flow CO₂ hydration assay is the gold-standard method for this purpose.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay measures the enzyme's catalytic activity by monitoring the rapid change in pH that occurs upon the hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The pH change is observed using a pH indicator dye, and the initial rate of the reaction is measured. In the presence of an inhibitor, the rate of this reaction will decrease, and the extent of this decrease is used to calculate the Kᵢ value.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • This compound or other inhibitor of interest

  • CO₂-saturated water

  • Assay Buffer (e.g., 10 mM HEPES or Tris, pH 7.5, containing 20 mM NaCl and 20 mM Na₂SO₄)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the hCA enzyme in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

  • Assay Performance:

    • Equilibrate the enzyme solution and the inhibitor solution to the desired assay temperature (typically 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (milliseconds to seconds).

    • Record the initial rate of the reaction from the linear phase of the absorbance change.

  • Data Analysis:

    • Determine the initial rates of the uncatalyzed and enzyme-catalyzed reactions in the absence of the inhibitor.

    • Measure the initial rates of the enzyme-catalyzed reaction at various concentrations of the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m) where [S] is the substrate (CO₂) concentration and K_m is the Michaelis-Menten constant for the enzyme.

Visualizations

To better understand the context of this compound's on-target activity, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

hCAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO₂ + H₂O hCAIX hCAIX CO2_H2O->hCAIX Substrate H_HCO3 H⁺ + HCO₃⁻ Cell_Proliferation Tumor Cell Proliferation & Survival H_HCO3->Cell_Proliferation Promotes hCAIX->H_HCO3 Catalysis hCAIX_IN_19 This compound hCAIX_IN_19->hCAIX Inhibition

Caption: hCAIX signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Obtain Purified hCA Isoforms & Inhibitors Prepare_Reagents Prepare Reagents: - Enzyme Solutions - Inhibitor Dilutions - CO₂-Saturated Water Start->Prepare_Reagents Stopped_Flow_Assay Perform Stopped-Flow CO₂ Hydration Assay Prepare_Reagents->Stopped_Flow_Assay Measure_Rates Measure Initial Reaction Rates Stopped_Flow_Assay->Measure_Rates Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ Measure_Rates->Data_Analysis Compare_Selectivity Compare Kᵢ Values & Determine Selectivity Profile Data_Analysis->Compare_Selectivity

Caption: Experimental workflow for determining the on-target activity of hCAIX inhibitors.

References

Comparative Efficacy of Carbonic Anhydrase IX (CAIX) Inhibitors in Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Carbonic Anhydrase IX (CAIX) inhibitors, with a focus on the clinical-stage compound SLC-0111, against other therapeutic strategies targeting CAIX. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support informed research and development decisions.

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in a multitude of solid tumors, including renal, breast, lung, and brain cancers. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of Hypoxia-Inducible Factor-1α (HIF-1α). CAIX plays a pivotal role in regulating pH by converting carbon dioxide to bicarbonate and protons, thereby maintaining a favorable intracellular pH for cancer cell survival and proliferation while contributing to an acidic extracellular milieu that promotes invasion and metastasis. The restricted expression of CAIX in normal tissues makes it an attractive target for cancer therapy.

This guide will focus on the efficacy of SLC-0111, a first-in-class small molecule inhibitor of CAIX, and compare its performance with other CAIX-targeting agents, including the monoclonal antibody Girentuximab (cG250) and the antibody-drug conjugate BAY 79-4620.

Comparative Efficacy of CAIX Inhibitors

The efficacy of CAIX inhibitors has been evaluated in a variety of preclinical and clinical settings. The following tables summarize the available quantitative data to facilitate a direct comparison of these agents.

In Vitro Efficacy: Inhibition of Cancer Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of SLC-0111 and a novel analog in different cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µg/mL)Normal Cell Line (CCD-986sk) IC50 (µg/mL)
SLC-0111 HT-29Colorectal Cancer13.53[1]45.70[1]
MCF7Breast Cancer18.15[1]
PC3Prostate Cancer8.71[1]
Pyr (SLC-0111 Analog) HT-29Colorectal Cancer27.74[1]50.32[1]
MCF7Breast Cancer11.20[1]
PC3Prostate Cancer8.36[1]

Note: Lower IC50 values indicate greater potency.

In Vivo Efficacy: Preclinical Animal Models

The anti-tumor activity of CAIX inhibitors has been assessed in various xenograft models. The data below highlights the efficacy of these agents, often in combination with standard-of-care therapies. Pre-clinical studies have demonstrated that targeting CAIX with SLC-0111, both alone and in combination with chemotherapy or immune checkpoint blockade, results in anti-tumor efficacy and enhanced survival in multiple solid tumor models, including triple negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[2][3]

AgentCancer ModelTreatmentKey Findings
SLC-0111 Melanoma (B16F10)SLC-0111 + Immune Checkpoint Blockade (ICB)Sensitized tumors to ICB, leading to an enhanced Th1 response, decreased tumor growth, and reduced metastasis.[4]
Head and Neck Squamous Cell Carcinoma (HNSCC)SLC-0111 + CisplatinEnhanced the efficacy of cisplatin, leading to reduced tumor growth and invasion.[5]
BAY 79-4620 Various Human Xenografts (e.g., HeLa-MaTu)BAY 79-4620 MonotherapyShowed potent antitumor efficacy, including partial and complete tumor shrinkage, with activity correlating with CAIX expression levels.[6]
Clinical Efficacy

Clinical trials provide crucial data on the safety and efficacy of investigational drugs in humans.

AgentPhaseCancer TypeKey Findings
SLC-0111 Phase IAdvanced Solid TumorsFound to be safe and well-tolerated at doses up to 1000 mg/day. No objective responses were observed as a monotherapy in heavily pre-treated patients, but stable disease for over 24 weeks was noted in two patients.[7]
Girentuximab (cG250) Phase I/IIRenal Cell Carcinoma (RCC)As a single agent and in combination therapies, it has shown promise in treating advanced RCC.[8]
BAY 79-4620 Phase IVarious Solid TumorsDevelopment was discontinued due to grade 5 adverse events at a 4.6 mg/kg dose.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • SLC-0111 or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells), sometimes mixed with Matrigel, into the flank of the mice.[10][11]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[6]

  • Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[6]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

Mandatory Visualizations

CAIX Signaling Pathway in Cancer

The following diagram illustrates the central role of CAIX in the tumor microenvironment, highlighting its induction by hypoxia and its subsequent influence on pH regulation and cancer progression.

CAIX_Signaling_Pathway CAIX Signaling Pathway in the Tumor Microenvironment cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX_protein CAIX Protein CO2_ext->CAIX_protein H2O H2CO3_ext H2CO3 HCO3_ext HCO3- H2CO3_ext->HCO3_ext H_ext H+ H2CO3_ext->H_ext Invasion_Metastasis Invasion & Metastasis H_ext->Invasion_Metastasis Angiogenesis Angiogenesis H_ext->Angiogenesis Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene activates CAIX_gene->CAIX_protein leads to CAIX_protein->H2CO3_ext catalyzes CO2_int CO2 H2CO3_int H2CO3 CO2_int->H2CO3_int HCO3_int HCO3- H2CO3_int->HCO3_int H_int H+ H2CO3_int->H_int Cell_Survival Cell Survival & Proliferation HCO3_int->Cell_Survival H_int->Cell_Survival

Caption: CAIX induction by hypoxia and its role in pH regulation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the efficacy of a CAIX inhibitor in a preclinical xenograft model.

experimental_workflow Experimental Workflow for In Vivo Efficacy Study start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Administration (e.g., SLC-0111 or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histology) endpoint->analysis end End analysis->end

Caption: Workflow for a preclinical in vivo efficacy study.

References

A Comparative Analysis of the Therapeutic Index of hCAIX-IN-19 and Other Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the therapeutic index of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, in comparison to other notable sulfonamides. The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy and toxicity based on available preclinical data.

Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a wide range of solid tumors, playing a crucial role in tumor cell adaptation to the hypoxic and acidic microenvironment. Its limited expression in normal tissues makes it an attractive target for cancer therapy. Sulfonamide-based inhibitors have been at the forefront of targeting carbonic anhydrases. This guide delves into the comparative therapeutic potential of this compound against established sulfonamides such as Acetazolamide, Dorzolamide, Brinzolamide, Zonisamide, Celecoxib, and the clinical-stage inhibitor SLC-0111.

Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The therapeutic index of a compound is a measure of its relative safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity. In a preclinical setting, this can be estimated by comparing the in vitro efficacy (e.g., enzyme inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against cancer cells) to the in vitro cytotoxicity against normal cells (e.g., IC50 or half-maximal cytotoxic concentration (CC50)). A higher ratio of cytotoxicity in normal cells to efficacy in cancer cells suggests a more favorable therapeutic window.

CompoundTarget/Cell LineEfficacy (Ki/IC50)Normal Cell LineCytotoxicity (IC50/CC50)Selectivity Index (SI)
This compound hCA IXKi: 6.2 nM-Data not availableNot determinable
U87MG, MDA-MB-231, PANC-1Antiproliferative at 100 µM[1]
Acetazolamide hCA IXKi: 25 nM[2]Fetal Lung Fibroblasts (FLF)IC50: 514.4 µM[3][4]20.6
H-727 (Bronchial Carcinoid)IC50: 117 µM[3][4]Human Umbilical Vein Endothelial Cells (HUVEC)Low cytotoxicity observed[5][6]-
H-720 (Bronchial Carcinoid)IC50: 166 µM[3][4]
HT-29 (Colon Cancer)IC50: 53.78 µM[7]
Dorzolamide -Data not available for cancer cellsHuman Corneal Endothelial CellsLow cytotoxicity at 100-fold dilution[8]Not determinable
Brinzolamide -Data not available for cancer cellsL929, ARPE-19Non-toxic at tested concentrations[3]Not determinable
Human Retinal Pigmentation Epithelial (RPE) cellsNon-toxic at 0.1% and 0.5% v/v[9]
Zonisamide C6 GliomaIC50: 80 µM[10][11]-Data not availableNot determinable
Celecoxib A2058 (Melanoma)IC50: 63 µM[6][12]HEK293Cytotoxic[13][14]Variable
SAN (Melanoma)IC50: 45 µM[6][12]
A549, H460 (Lung Cancer)IC50: 50-100 µM[15]
HeLa (Cervical Cancer)IC50: 43 µM[16]
MCF-7 (Breast Cancer)IC50: 40.05 µM[17]
MDA-MB-231 (Breast Cancer)IC50: 89.05 µM[17]
SLC-0111 hCA IXKi: 4.5 nM[2]CCD-986sk (Normal Skin Fibroblast)IC50: 45.70 µg/mL (~80 µM)[18]~1
Glioblastoma cell linesIC50: 80-100 µM[19][20]
HT-29 (Colon Cancer)IC50: 13.53 µg/mL (~23.7 µM)[18]
MCF7 (Breast Cancer)IC50: 18.15 µg/mL (~31.8 µM)[18]
PC3 (Prostate Cancer)IC50: 8.71 µg/mL (~15.3 µM)[18]

Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. Direct comparison is challenging due to variations in cell lines and experimental conditions.

In Vivo Toxicity

Evaluating in vivo toxicity is a critical step in determining the therapeutic index. The LD50 (median lethal dose) or MTD (maximum tolerated dose) are common measures.

CompoundAnimal ModelAcute Toxicity (LD50/MTD)
This compound -Data not available
Acetazolamide MouseLD50: 3000 - 6000 mg/kg[18]
Dorzolamide -Data not available
Brinzolamide Mouse, RatOral LD50: 1406 mg/kg (Mouse), 1000 - 2000 mg/kg (Rat)[21]
Zonisamide -Data not available
Celecoxib RatOral LD50: > 2000 mg/kg[13]
SLC-0111 Human (Phase I trial)MTD not established, but 2000 mg/day was poorly tolerated[22]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

  • Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.

  • Reagents: Purified recombinant human CAIX, test compound (e.g., this compound), CO₂-saturated water, and a pH indicator in a suitable buffer.

  • Procedure:

    • A solution of the CA enzyme and the inhibitor is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

    • The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator over time.

    • The inhibition constant (Ki) is determined by measuring the reaction rate at various inhibitor concentrations.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells (both cancer and normal cell lines) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow formazan formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

Signaling Pathways and Experimental Workflows

CAIX and HIF-1 Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and dimerizes with HIF-1β, forming the active HIF-1 complex. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of CAIX expression. CAIX, at the cell surface, catalyzes the hydration of CO₂ to H⁺ and HCO₃⁻. This contributes to the acidification of the extracellular space and the maintenance of a neutral intracellular pH, promoting tumor cell survival, proliferation, and invasion. Sulfonamide inhibitors, like this compound, block the enzymatic activity of CAIX, disrupting this pH regulation and leading to intracellular acidification and subsequent cancer cell death.

CAIX_HIF1_Pathway cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO₂ CAIX_protein CAIX Protein CO2_ext->CAIX_protein H2O_ext H₂O H2O_ext->CAIX_protein H_ext H⁺ HCO3_ext HCO₃⁻ Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization leads to HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex forms CA9_gene CA9 Gene (in nucleus) HIF1_complex->CA9_gene activates transcription of CA9_gene->CAIX_protein translates to CAIX_protein->HCO3_ext hCAIX_IN_19 This compound hCAIX_IN_19->CAIX_protein inhibits Intracellular_Acidification Intracellular Acidification hCAIX_IN_19->Intracellular_Acidification leads to Cancer_Cell_Death Cancer Cell Death Intracellular_Acidification->Cancer_Cell_Death induces

Caption: CAIX-HIF-1 Signaling Pathway and Inhibition.

Experimental Workflow for Therapeutic Index Evaluation

The evaluation of a compound's therapeutic index involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.

TI_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Carbonic Anhydrase Inhibition Assay (Ki) Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cancer_Cell_Viability Cancer Cell Viability (MTT Assay - IC50) Cancer_Cell_Viability->Selectivity_Index Normal_Cell_Viability Normal Cell Viability (MTT Assay - CC50) Normal_Cell_Viability->Selectivity_Index Efficacy_Studies Tumor Xenograft Models (Efficacy) Selectivity_Index->Efficacy_Studies Promising candidates proceed to in vivo Therapeutic_Index Determine Therapeutic Index (Toxic Dose / Effective Dose) Efficacy_Studies->Therapeutic_Index Toxicity_Studies Acute/Chronic Toxicity Studies (LD50 / MTD) Toxicity_Studies->Therapeutic_Index

Caption: Experimental Workflow for Therapeutic Index Evaluation.

Conclusion

Based on the currently available data, this compound demonstrates potent inhibition of the target enzyme hCA IX. However, a comprehensive evaluation of its therapeutic index is currently limited by the lack of cytotoxicity data on normal human cell lines and in vivo toxicity data.

In comparison, established sulfonamides like Acetazolamide show a moderate in vitro selectivity, while the clinical-stage inhibitor SLC-0111 exhibits potent anti-cancer activity but with a relatively low in vitro selectivity index in the reported study. Other sulfonamides such as Dorzolamide and Brinzolamide have limited available data regarding their anti-cancer properties, as their primary clinical applications are in ophthalmology. Celecoxib, a COX-2 inhibitor with a sulfonamide moiety, displays a range of cytotoxic effects on cancer cells, but its therapeutic index in the context of CAIX inhibition is not well-defined.

To fully assess the therapeutic potential of this compound, further studies are required to determine its in vitro cytotoxicity against a panel of normal human cell lines and to establish its in vivo toxicity profile. This will enable a more direct and meaningful comparison of its therapeutic index against other sulfonamide-based carbonic anhydrase inhibitors and guide its future development as a potential anti-cancer agent.

References

A Comparative Guide to the In Vivo Efficacy of CAIX Inhibitors: SLC-0111 vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical in vivo efficacy of two carbonic anhydrase IX (CAIX) inhibitors: SLC-0111, a potent and selective inhibitor, and acetazolamide, a broader-spectrum carbonic anhydrase inhibitor. Due to the absence of published in vivo data for hCAIX-IN-19, this guide focuses on SLC-0111 as a representative selective CAIX inhibitor for a comparative analysis against the widely studied acetazolamide.

Carbonic anhydrase IX is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of the tumor microenvironment's pH, contributing to cancer progression and therapeutic resistance. This guide summarizes key experimental data, details the methodologies of cited in vivo studies, and visualizes relevant biological pathways and experimental workflows to aid in the critical evaluation of these compounds for cancer therapy research.

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical in vivo studies for SLC-0111 and acetazolamide, focusing on their anti-tumor efficacy.

Table 1: In Vivo Efficacy of SLC-0111 in Preclinical Cancer Models

Cancer TypeAnimal ModelTreatment ProtocolKey Findings
Triple-Negative Breast Cancer (TNBC)Orthotopic MDA-MB-231 LM2-4 xenografts in immunodeficient mice50 mg/kg SLC-0111, oral gavage, dailySignificantly reduced overall metastatic burden. Combination with sunitinib significantly reduced both primary tumor growth and sunitinib-induced lung metastasis.[1]
GlioblastomaPatient-derived xenograft (PDX) models (D456 and 1016)100 mg/kg SLC-0111, oral gavage, dailyMonotherapy significantly decreased the growth of glioblastoma PDX cells.[2]
Pancreatic CancerPatient-Derived Xenograft (PDX) models50 mg/kg phenformin (a metabolic inhibitor with a similar mechanism of affecting tumor metabolism) once daily for 4 weeksPhenformin, a compound that also targets tumor metabolism, showed significant tumor growth inhibition in 5 out of 12 PDX models.[3] While not a direct study of SLC-0111, it highlights the potential of targeting metabolic pathways in this cancer type.
MelanomaA375 xenograft modelNot specified in the available abstractSLC-0111 was shown to abrogate pro-survival properties induced by mesenchymal stem cell-conditioned medium in melanoma cells.[4]

Table 2: In Vivo Efficacy of Acetazolamide in Preclinical Cancer Models

Cancer TypeAnimal ModelTreatment ProtocolKey Findings
Lewis Lung CarcinomaC57BL/6 mice20, 40, and 80 mg/kg/day acetazolamide, intraperitoneal injection, for 21 daysDose-dependent reduction in primary tumor growth and a significant inhibition of lung metastases (up to 77.7% at 80 mg/kg/day).[5]
Intestinal PolypsApc-mutant Min mice200 and 400 ppm acetazolamide in the diet for 8 weeksReduction in the number of intestinal polyps.[3]
NeuroblastomaSH-SY5Y xenografts in NOD/SCID miceCombination of acetazolamide and MS-275Significantly inhibited tumor growth in vivo.[6]
ErbB2-induced Breast CancerMurine model40 mg/kg acetazolamide, daily intraperitoneal injectionsAccelerated tumor growth.[7]
B-Cell LymphomaA20/BalbC syngeneic mouse modelCombination of acetazolamide and CHOP chemotherapySignificant increase in the anti-tumor effect compared to single treatments.[8]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

General Xenograft Tumor Model Protocol

This protocol provides a general framework for establishing and evaluating the efficacy of anti-cancer agents in a subcutaneous xenograft model.

  • Cell Culture: The selected human cancer cell line (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer, A375 for melanoma) is cultured in appropriate media and conditions to ensure exponential growth.[9][10][11]

  • Animal Models: Immunodeficient mice (e.g., NOD/SCID, nude, or BALB/c nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.[2][6][9][10][11]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel to enhance tumor formation, is subcutaneously injected into the flank of each mouse.[2][9][11]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into different treatment groups: vehicle control, SLC-0111 or acetazolamide monotherapy, and/or combination therapy.[6][9]

  • Drug Administration:

    • SLC-0111: Typically formulated in a vehicle like Ora-Sweet and administered daily via oral gavage at doses ranging from 50 to 100 mg/kg.[2]

    • Acetazolamide: Can be administered through various routes, including intraperitoneal injection (20-80 mg/kg/day) or mixed in the diet (200-400 ppm).[3][5][7]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analyses such as histology, immunohistochemistry, or Western blotting to assess biomarkers of drug activity.[2][5][6]

Orthotopic Xenograft Models

For a more clinically relevant tumor microenvironment, orthotopic implantation (injecting tumor cells into the corresponding organ of origin) is often employed. For example, in breast cancer models, MDA-MB-231 cells can be implanted into the mammary fat pad of mice.[10]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CAIX_Inhibition_Pathway Signaling Pathway of CAIX Inhibition cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Tumor Cell CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- Tumor_Progression Tumor Growth, Proliferation, Metastasis, Therapy Resistance H_HCO3->Tumor_Progression Extracellular H+ contributes to CAIX->H_HCO3 Intracellular_pH_Regulation Intracellular pH Homeostasis (pHi ~7.2) CAIX->Intracellular_pH_Regulation Maintains Intracellular_pH_Regulation->Tumor_Progression Promotes Inhibitor SLC-0111 or Acetazolamide Inhibitor->CAIX Inhibition

Caption: CAIX Inhibition Signaling Pathway

Xenograft_Workflow In Vivo Xenograft Efficacy Study Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous/ Orthotopic Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Vehicle, SLC-0111, Acetazolamide) Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: In Vivo Efficacy Study Workflow

References

validating the specificity of hCAIX-IN-19 for CAIX over other CA isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of hCAIX-IN-19, a potent inhibitor of carbonic anhydrase IX (CAIX). By presenting key experimental data, detailed protocols, and illustrative diagrams, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting CAIX in cancer and other diseases.

Data Presentation: Unveiling the Selectivity of this compound

The inhibitory activity of this compound against several key human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow CO₂ hydration assay. The resulting inhibition constants (Ki) demonstrate a remarkable selectivity for the tumor-associated isoform hCA IX over other prevalent isoforms.

IsoformThis compound Kᵢ (nM)Selectivity Ratio (Kᵢ hCA X / Kᵢ hCA IX)
hCA I725.4117
hCA II1005162
hCA IX6.21
hCA XII45.17.3

Data extracted from Begines P, et al. Bioorganic & Medicinal Chemistry, 2023, 94: 117467.

The data clearly indicates that this compound is a highly potent inhibitor of hCA IX with a Ki value in the low nanomolar range. Its selectivity for hCA IX is over 100-fold greater than for the ubiquitous cytosolic isoforms hCA I and hCA II, suggesting a favorable therapeutic window with potentially minimal off-target effects. While showing some activity against the tumor-associated isoform hCA XII, this compound remains significantly more selective for hCA IX.

Experimental Protocols: Ensuring Methodological Rigor

The determination of carbonic anhydrase inhibition constants is a critical step in validating the specificity of an inhibitor. The following protocol outlines the stopped-flow CO₂ hydration assay used to generate the data presented above.

Stopped-Flow CO₂ Hydration Assay for Measuring Carbonic Anhydrase Inhibition

1. Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The initial rate of this reaction is determined by observing the change in absorbance of a pH indicator over a very short time scale. The inhibitory effect of a compound is quantified by measuring the reduction in the reaction rate in its presence.

2. Reagents and Buffers:

  • Enzyme: Purified, recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII).

  • Buffer: 20 mM HEPES or Tris buffer, pH 7.4, containing a suitable concentration of a pH indicator (e.g., 0.2 mM p-Nitrophenol).

  • Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.

  • Inhibitor: this compound dissolved in a minimal amount of DMSO and serially diluted in the assay buffer to the desired concentrations.

3. Instrumentation:

  • A stopped-flow spectrophotometer capable of rapid mixing of two solutions and monitoring absorbance changes in the millisecond timeframe.

4. Procedure: a. Enzyme and Inhibitor Pre-incubation: The purified hCA enzyme solution is pre-incubated with various concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex. b. Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument's observation cell. c. Data Acquisition: The change in absorbance of the pH indicator is monitored at its maximum absorbance wavelength (e.g., 400 nm for p-Nitrophenol) immediately following the mixing. The initial, linear phase of the absorbance change corresponds to the initial rate of the enzymatic reaction. d. Data Analysis: i. The initial rates of the reaction are calculated from the slope of the absorbance versus time plot for the uninhibited enzyme (control) and for each inhibitor concentration. ii. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. iii. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. iv. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and the biological context of CAIX.

experimental_workflow Experimental Workflow for CA Isoform Specificity cluster_preparation Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis enzyme Purified CA Isoforms (hCA I, II, IX, XII) preincubation Pre-incubation: Enzyme + Inhibitor enzyme->preincubation inhibitor This compound (Serial Dilutions) inhibitor->preincubation substrate CO2-Saturated Water mixing Rapid Mixing: (Enzyme-Inhibitor) + Substrate substrate->mixing preincubation->mixing detection Spectrophotometric Detection (Absorbance Change) mixing->detection rates Calculate Initial Reaction Rates detection->rates ic50 Determine IC50 Values rates->ic50 ki Calculate Ki Values (Cheng-Prusoff Equation) ic50->ki selectivity Determine Selectivity Ratios ki->selectivity

Caption: Workflow for determining CA isoform specificity.

caix_signaling_pathway CAIX Signaling Pathway in Hypoxia cluster_stimulus Stimulus cluster_transcription Transcriptional Regulation cluster_protein Protein Function cluster_effects Cellular Effects hypoxia Hypoxia (Low Oxygen) hif1a HIF-1α Stabilization hypoxia->hif1a hif1 HIF-1 Complex (HIF-1α/HIF-1β) hif1a->hif1 ca9_gene CA9 Gene Transcription hif1->ca9_gene caix_protein CAIX Protein Expression (on cell surface) ca9_gene->caix_protein catalysis CO2 + H2O <=> H+ + HCO3- caix_protein->catalysis ph_regulation Extracellular Acidification Intracellular Alkalinization catalysis->ph_regulation survival Tumor Cell Survival & Proliferation ph_regulation->survival invasion Metastasis & Invasion ph_regulation->invasion

Caption: CAIX signaling pathway under hypoxic conditions.

Comparative Pharmacokinetic Analysis of Carbonic Anhydrase IX Inhibitors: SLC-0111 and Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "hCAIX-IN-19" is not publicly available in the scientific literature. This guide therefore provides a comparative analysis of the pharmacokinetic properties of two well-characterized carbonic anhydrase IX (CAIX) inhibitors: the clinical-stage, selective inhibitor SLC-0111 , and the classical, non-selective carbonic anhydrase inhibitor acetazolamide . This comparison aims to provide a valuable resource for researchers engaged in the development of novel anticancer therapeutics targeting CAIX.

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a critical regulator of tumor pH.[1] Its role in promoting cancer progression and therapeutic resistance has made it an attractive target for drug development.[1] Understanding the pharmacokinetic profiles of CAIX inhibitors is paramount for their successful clinical translation. This guide presents a side-by-side comparison of human pharmacokinetic data for SLC-0111 and acetazolamide, highlighting key differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for SLC-0111 and acetazolamide.

Pharmacokinetic ParameterSLC-0111 (Oral)Acetazolamide (Oral)
Absorption Well absorbed.[2]Well absorbed.[3]
Tmax (Time to Peak Plasma Concentration) 2.46 - 6.05 hours (dose-dependent).[2]~2 hours.[4]
Cmax (Peak Plasma Concentration) 4350 - 6220 ng/mL (dose-dependent).[2]Dose-dependent.
Bioavailability Generally dose-proportional exposure.[5]Approximately 100%.[6]
Distribution Widely distributed.Avidly bound by carbonic anhydrase; higher concentrations in kidneys and red blood cells.[3]
Metabolism Information not widely available in public sources.Does not undergo metabolic alteration.[3]
Elimination Half-life (T½) 10.3 - 13.0 hours (dose-dependent).[1]6 - 9 hours.[3]
Excretion Information not widely available in public sources.Primarily renal excretion.[3]

Experimental Protocols

Determination of Pharmacokinetic Parameters in Humans

The pharmacokinetic data for both SLC-0111 and acetazolamide are typically determined through Phase I clinical trials in human subjects. A general methodology is outlined below.

Study Design: A standard approach involves a dose-escalation study (e.g., a 3+3 design) where cohorts of patients receive increasing oral doses of the inhibitor.[2][5]

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated from the blood samples and stored under appropriate conditions (e.g., -80°C) until analysis.[7]

Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½.

Mandatory Visualization

Signaling Pathway of Carbonic Anhydrase IX in Tumors

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral/Alkaline) CO2_ext CO2 H2O_ext H2O H_ext H+ HCO3_ext HCO3- HCO3_int HCO3- HCO3_ext->HCO3_int Transporter-mediated influx CAIX CAIX CAIX->H_ext Catalysis CAIX->HCO3_ext H_int H+ Cell_Survival Tumor Cell Survival & Proliferation HCO3_int->Cell_Survival Maintains alkaline pHi Metabolism Anaerobic Metabolism CO2_int CO2 Metabolism->CO2_int CO2_int->CO2_ext Efflux Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->CAIX Upregulation Inhibitor CAIX Inhibitor (e.g., SLC-0111) Inhibitor->CAIX Inhibition CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX PK_Workflow Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling & Parameter Estimation Analysis->Modeling Data Pharmacokinetic Data (Cmax, Tmax, AUC, T½) Modeling->Data

References

Revolutionizing Cancer Treatment: A Comparative Analysis of hCAIX-IN-19 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, the small molecule inhibitor hCAIX-IN-19 (also known as SLC-0111) has emerged as a promising agent. By targeting carbonic anhydrase IX (CAIX), a key enzyme involved in tumor pH regulation, this compound demonstrates the potential to significantly enhance the efficacy of both immunotherapy and chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with these two pillars of cancer therapy, supported by preclinical experimental data.

Executive Summary

The tumor microenvironment is notoriously hostile, characterized by hypoxia and extracellular acidosis, which contribute to tumor progression and therapeutic resistance. Carbonic Anhydrase IX (CAIX) is a cell surface enzyme, transcriptionally regulated by Hypoxia-Inducible Factor-1α (HIF-1α), that plays a pivotal role in maintaining pH homeostasis in cancer cells. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps to maintain a neutral intracellular pH, favorable for cancer cell survival, while contributing to the acidification of the extracellular milieu. This acidic microenvironment not only promotes tumor invasion and metastasis but also suppresses the activity of immune cells.

This compound, a potent and selective inhibitor of CAIX, disrupts this critical pH-regulating mechanism. This action leads to intracellular acidification and an increase in the extracellular pH, thereby creating a more favorable environment for anti-cancer treatments to exert their effects. This guide will delve into the preclinical evidence demonstrating the synergistic effects of this compound when combined with both immunotherapy and various chemotherapeutic agents.

Data Presentation: this compound with Chemotherapy

Preclinical studies have shown that this compound can sensitize a variety of cancer cell lines to conventional chemotherapeutic drugs. The following tables summarize the quantitative data from these in vitro studies.

Combination Therapy Cancer Cell Line Assay Chemotherapy Alone (% Cell Death/Apoptosis) This compound + Chemotherapy (% Cell Death/Apoptosis) Fold Increase in Efficacy
This compound + DacarbazineA375-M6 (Melanoma)Annexin V/PI~20%~55%~2.75
This compound + TemozolomideA375-M6 (Melanoma)Annexin V/PI~15%~45%~3.0
This compound + DoxorubicinMCF7 (Breast Cancer)Annexin V/PI~25%~45%~1.8
This compound + 5-FluorouracilHCT116 (Colorectal)Annexin V/PI~15%~25%~1.67
This compound + CisplatinFaDu (Head and Neck)Cell Viability~100% (control)~60%Significant Reduction

Data compiled from multiple preclinical studies. The values are approximate and intended for comparative purposes.

Combination Therapy Cancer Cell Line Assay Chemotherapy Alone This compound + Chemotherapy Observation
This compound + TemozolomideA375-M6 (Melanoma)Colony FormationReduced colony formationSignificantly greater reduction in colony formationEnhanced long-term inhibition of proliferation
This compound + DoxorubicinMCF7 (Breast Cancer)Trypan Blue ExclusionIncreased non-viable cellsSignificantly higher percentage of non-viable cellsPotentiation of cytotoxicity

Data Presentation: this compound with Immunotherapy

The combination of this compound with immune checkpoint inhibitors has shown promising results in preclinical in vivo models. By reversing the acidic tumor microenvironment, this compound is believed to enhance the function of anti-tumor immune cells.

Combination Therapy Cancer Model Metric Immunotherapy Alone (Anti-PD-1 + Anti-CTLA-4) This compound + Immunotherapy Observation
This compound + Anti-PD-1 & Anti-CTLA-4B16F10 Melanoma (in vivo)Tumor GrowthDelayed tumor growthSignificantly greater tumor growth inhibitionEnhanced anti-tumor efficacy
This compound + Anti-PD-1 & Anti-CTLA-4B16F10 Melanoma (in vivo)MetastasisReduced metastasisSignificantly greater reduction in metastasisPotentiation of anti-metastatic effect
This compound + Anti-PD-1 & Anti-CTLA-44T1 Breast Cancer (in vivo)SurvivalIncreased survivalSignificantly prolonged survivalImproved overall survival

Data from a preclinical study by Chafe et al.[1]

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment: Cancer cell lines (e.g., A375-M6, MCF7, HCT116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells were treated with this compound, a chemotherapeutic agent, or a combination of both at predetermined concentrations for specified durations (e.g., 24, 48, 72, or 96 hours).

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay was used to quantify apoptosis. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic cells).

3. Trypan Blue Exclusion Assay: This assay was used to determine cell viability. Following treatment, cells were harvested and stained with Trypan Blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of non-viable cells was calculated by counting under a microscope.

4. Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. A low density of cells was seeded in plates and treated with the respective drugs. The medium was replaced every few days. After a period of 10-14 days, colonies were fixed, stained with crystal violet, and counted.

In Vivo Murine Cancer Models

1. Tumor Implantation: Female C57BL/6 or BALB/c mice were subcutaneously injected with a suspension of cancer cells (e.g., B16F10 melanoma or 4T1 breast cancer cells) into the flank.

2. Tumor Growth Monitoring and Treatment: Tumor volume was monitored regularly using calipers. Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, immunotherapy alone (e.g., anti-PD-1 and anti-CTLA-4 antibodies), or the combination of this compound and immunotherapy. This compound was typically administered daily via oral gavage, while antibodies were administered intraperitoneally at specified intervals.

3. Efficacy Assessment: Tumor growth was monitored throughout the study. At the end of the study, mice were euthanized, and tumors were excised and weighed. In some studies, lungs were harvested to assess metastatic burden. Survival studies were also conducted, where mice were monitored until they met predefined endpoint criteria.

Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound with chemotherapy and immunotherapy are rooted in its ability to modulate the tumor microenvironment.

G cluster_0 Hypoxic Tumor Cell cluster_1 Tumor Microenvironment HIF-1α HIF-1α CAIX Gene CAIX Gene HIF-1α->CAIX Gene Upregulates CAIX Protein CAIX Protein CAIX Gene->CAIX Protein Expression Intracellular pH Regulation Intracellular pH Regulation CAIX Protein->Intracellular pH Regulation Extracellular Acidification Extracellular Acidification CAIX Protein->Extracellular Acidification Contributes to Cell Survival & Proliferation Cell Survival & Proliferation Intracellular pH Regulation->Cell Survival & Proliferation Immune Cell Dysfunction Immune Cell Dysfunction Extracellular Acidification->Immune Cell Dysfunction Metastasis & Invasion Metastasis & Invasion Extracellular Acidification->Metastasis & Invasion Chemoresistance Chemoresistance Extracellular Acidification->Chemoresistance This compound This compound This compound->CAIX Protein Inhibits

Caption: this compound mechanism of action.

Synergy with Chemotherapy

The acidic tumor microenvironment can reduce the efficacy of certain weakly basic chemotherapeutic drugs by protonating them and preventing their entry into cancer cells. By inhibiting CAIX, this compound increases the extracellular pH, which can enhance the uptake and cytotoxic effects of these drugs. Furthermore, the induced intracellular acidification can create a stressful environment for cancer cells, making them more susceptible to the DNA-damaging effects of chemotherapeutic agents.

G This compound This compound CAIX Inhibition CAIX Inhibition This compound->CAIX Inhibition Increased pHe Increased pHe CAIX Inhibition->Increased pHe Intracellular Acidification Intracellular Acidification CAIX Inhibition->Intracellular Acidification Increased Intracellular Drug Accumulation Increased Intracellular Drug Accumulation Increased pHe->Increased Intracellular Drug Accumulation Enhanced Chemotherapy Efficacy Enhanced Chemotherapy Efficacy Increased Intracellular Drug Accumulation->Enhanced Chemotherapy Efficacy Increased Cellular Stress Increased Cellular Stress Intracellular Acidification->Increased Cellular Stress Increased Cellular Stress->Enhanced Chemotherapy Efficacy

Caption: this compound synergy with chemotherapy.

Synergy with Immunotherapy

The acidic tumor microenvironment is known to suppress the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby promoting immune evasion. By neutralizing the acidic TME, this compound can restore the cytotoxic activity of these immune cells. This creates a more favorable environment for immune checkpoint inhibitors to effectively unleash the anti-tumor immune response.

G This compound This compound CAIX Inhibition CAIX Inhibition This compound->CAIX Inhibition Reversal of Acidic TME Reversal of Acidic TME CAIX Inhibition->Reversal of Acidic TME Restored Immune Cell Function Restored Immune Cell Function Reversal of Acidic TME->Restored Immune Cell Function Enhanced Immunotherapy Efficacy Enhanced Immunotherapy Efficacy Restored Immune Cell Function->Enhanced Immunotherapy Efficacy Immune Checkpoint Inhibitors Immune Checkpoint Inhibitors Immune Checkpoint Inhibitors->Enhanced Immunotherapy Efficacy

Caption: this compound synergy with immunotherapy.

Comparative Discussion and Future Outlook

The preclinical data strongly suggest that this compound is a versatile combination partner for both chemotherapy and immunotherapy.

  • With Chemotherapy: this compound demonstrates a clear synergistic effect by enhancing the cytotoxicity of various chemotherapeutic agents across different cancer types. This approach appears particularly promising for overcoming chemoresistance associated with the acidic tumor microenvironment.

  • With Immunotherapy: The ability of this compound to modulate the tumor microenvironment and restore immune cell function provides a compelling rationale for its combination with immune checkpoint inhibitors. This strategy has the potential to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response.

A direct head-to-head comparison of the synergistic effects of this compound with immunotherapy versus chemotherapy from a single study is not yet available. The choice of combination partner will likely depend on the specific cancer type, its molecular characteristics, and the patient's prior treatment history.

Future research should focus on well-designed clinical trials to evaluate the safety and efficacy of these combination therapies in cancer patients. Biomarker studies will be crucial to identify patient populations most likely to benefit from these novel treatment strategies. The continued investigation of this compound holds the promise of delivering more effective and personalized cancer therapies.

References

Independent Validation of hCAIX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the requested topic: Publicly available, peer-reviewed scientific literature does not contain findings on a compound specifically designated "hCAIX-IN-19." This is likely a typographical error or a reference to a non-publicly documented compound. However, to address the core interest in the independent validation of human Carbonic Anhydrase IX (hCAIX) inhibitors, this guide provides a comparative analysis of two well-documented inhibitors with published data: the pan-inhibitor Acetazolamide and the clinical-stage selective inhibitor SLC-0111 .

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these compounds' performance based on available experimental data.

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory constants (IC50 or Ki) of Acetazolamide and SLC-0111 against various human carbonic anhydrase (hCA) isoforms. Lower values indicate greater potency. This data is crucial for assessing the selectivity of these inhibitors.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Data Source(s)
Acetazolamide 2501230-[1][2]
SLC-0111 Very low inhibition96045.14.5[2]

Experimental Protocols

The determination of inhibitory constants for carbonic anhydrase inhibitors is primarily achieved through the stopped-flow CO₂ hydration assay .[2][3]

Principle: This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[2] The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The consequent change in pH is monitored in real-time using a pH indicator dye. The rate of this reaction is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate, allowing for the calculation of the inhibition constant (Ki).[2][3]

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor of interest (e.g., Acetazolamide, SLC-0111)

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • A solution of the purified carbonic anhydrase enzyme is prepared in a suitable buffer.

  • The inhibitor, dissolved in an appropriate solvent, is added to the enzyme solution and incubated for a defined period.

  • The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.

  • The change in absorbance of the pH indicator is monitored over time as the pH changes due to the formation of bicarbonate and protons.

  • The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

  • This procedure is repeated with various inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which considers the substrate concentration and the enzyme's Michaelis constant (Km).[2]

Mandatory Visualization

Below are diagrams illustrating the hCAIX signaling pathway and the experimental workflow for determining inhibitor potency.

hCAIX_Signaling_Pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Acidosis Acidosis hCAIX hCAIX HIF-1α->hCAIX Upregulation hCAIX->Acidosis Contributes to extracellular acidosis pH Regulation pH Regulation hCAIX->pH Regulation Catalyzes CO2 hydration Proliferation & Survival Proliferation & Survival pH Regulation->Proliferation & Survival Metastasis Metastasis pH Regulation->Metastasis

Caption: Hypoxia-induced hCAIX signaling pathway in cancer cells.

Experimental_Workflow Start Prepare Enzyme & Inhibitor Solutions Prepare Enzyme & Inhibitor Solutions Start->Prepare Enzyme & Inhibitor Solutions Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Prepare Enzyme & Inhibitor Solutions->Incubate Enzyme with Inhibitor Rapid Mixing with CO2 Solution Rapid Mixing with CO2 Solution Incubate Enzyme with Inhibitor->Rapid Mixing with CO2 Solution Monitor pH Change Monitor pH Change Rapid Mixing with CO2 Solution->Monitor pH Change Calculate Initial Reaction Rate Calculate Initial Reaction Rate Monitor pH Change->Calculate Initial Reaction Rate Determine IC50 and Ki Determine IC50 and Ki Calculate Initial Reaction Rate->Determine IC50 and Ki End Determine IC50 and Ki->End

Caption: Workflow for stopped-flow CO2 hydration assay.

Independent Validation and Clinical Context

Acetazolamide is a well-established, first-generation carbonic anhydrase inhibitor. While it does inhibit hCAIX, it is considered a pan-inhibitor due to its high potency against other isoforms, particularly hCA II.[1][2] This lack of selectivity can lead to off-target effects, as hCA II is widely expressed in healthy tissues.

SLC-0111 is a second-generation, ureido-substituted benzenesulfonamide that demonstrates greater selectivity for the tumor-associated isoforms hCAIX and hCAXII over the ubiquitous hCAI and hCAII.[2] This improved selectivity profile is a key advantage in a therapeutic context, as it may reduce the side effects associated with non-selective inhibition. SLC-0111 has undergone a first-in-human Phase 1 clinical trial in patients with advanced solid tumors. The study established a recommended Phase 2 dose and found the drug to be safe and well-tolerated.[4][5][6] A Phase 1b clinical trial is also underway to evaluate SLC-0111 in combination with chemotherapy in patients with CAIX-positive pancreatic cancer.[7][8] These clinical studies represent a significant step in the independent validation of SLC-0111 as a therapeutic agent.

References

A Comparative Analysis of hCAIX-IN-1 and Novel Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-1, with a selection of novel inhibitors targeting the same enzyme. Carbonic anhydrase IX is a transmembrane enzyme significantly upregulated in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression and metastasis. Its inhibition is a key strategy in modern oncology research. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes important biological and experimental workflows.

Data Presentation: Inhibitor Performance

The following table summarizes the in vitro inhibitory activity of hCAIX-IN-1 and several novel CAIX inhibitors against human carbonic anhydrase isoforms. The data, presented as inhibition constants (Kᵢ) and IC50 values, allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.

Compound NameTarget IsoformKᵢ (nM)IC50 (nM)Selectivity vs. CAIXNotes
hCAIX-IN-1 (Compound 12g)hCA IX3.37-A potent and selective sulfonamide-based inhibitor.
hCA I694.94000~210-foldLower activity against off-target isoform hCA I.
hCA II126.618~38-foldModerate activity against off-target isoform hCA II.
hCA XII9.8-~3-foldAlso shows activity against the tumor-associated isoform hCA XII.
VR16-09 hCA IX0.16 (Kᵈ)->1,000,000-fold vs hCA I/IIA novel fluorinated sulfonamide with exceptionally high affinity and selectivity.
VD11-4-2 hCA IX---A novel fluorinated CA IX inhibitor.
VD12-09 hCA IX---A novel fluorinated CA IX inhibitor.
SLC-0111 hCA IX45-~20-fold vs hCA IIA ureido-substituted benzenesulfonamide that has entered clinical trials.[1]
hCA XII4.5--More potent against hCA XII than hCA IX.[1]
SLC-149 hCA IX4.1--A ureido-substituted benzenesulfonamide, more effective inhibitor of CAIX activity in a triple negative breast cancer cell line than previously studied sulfonamide inhibitors.[2][3][4]
QBS 13b hCA IX5.5--A novel quinoline-based sulfonamide inhibitor.[5]
Compound 30 (Hydroxyimine-tethered benzenesulfonamide)hCA IX43--A novel benzenesulfonamide derivative.[6]
3-pyridinemethanol hCA IX420--A novel non-sulfonamide inhibitor identified through virtual screening.[7]
Procodazole hCA IX8350--A novel non-sulfonamide inhibitor.[7]
Pamidronic acid hCA IX8510--A novel non-sulfonamide inhibitor.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of CAIX inhibitors are provided below.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: This assay spectrophotometrically monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The initial rate of this reaction is measured in the presence and absence of an inhibitor to determine the inhibition constant (Kᵢ).

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor of interest (e.g., hCAIX-IN-1, novel compounds)

  • CO₂-saturated water (substrate)

  • Buffer: 20 mM Tris-HCl, pH 8.3[8]

  • pH indicator: 100 µM Phenol Red[8]

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified CA enzyme in the assay buffer.

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.[8]

  • Assay Performance:

    • Equilibrate the enzyme solution (with or without the inhibitor) and the CO₂-saturated water to the desired temperature (typically 25°C).

    • Rapidly mix the enzyme solution and the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for Phenol Red) over time.[8]

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance change.

    • Determine the IC50 value by plotting the V₀ against the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, especially for competitive inhibitors.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding and assess protein stability.

Principle: This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tₘ. The magnitude of this shift (ΔTₘ) is related to the binding affinity.

Materials and Reagents:

  • Purified recombinant CAIX protein (typically >95% purity)

  • Inhibitor of interest

  • SYPRO Orange dye (5000x stock solution)

  • Buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl[9]

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Reaction Setup (384-well format):

    • Prepare a 2 µM solution of the CAIX protein in the assay buffer.[9]

    • Add SYPRO Orange dye to the protein solution to a final dilution of 1:1000.[9]

    • Aliquot 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[9]

    • Add the inhibitor to the wells at various concentrations (e.g., from a 10 mM stock). A DMSO control should be included.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/min, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tₘ, which is the midpoint of the unfolding transition.

    • Calculate the ΔTₘ by subtracting the Tₘ of the protein with DMSO from the Tₘ of the protein with the inhibitor.

    • The dissociation constant (Kᵈ) can be estimated by fitting the ΔTₘ values to a binding isotherm.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the thermodynamics of binding interactions, providing information on binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH).

Principle: ITC measures the heat released or absorbed during the titration of a ligand (inhibitor) into a solution containing the macromolecule (CAIX). The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters can be derived.

Materials and Reagents:

  • Highly purified recombinant CAIX protein (>95% purity)

  • Inhibitor of interest

  • Buffer: 50 mM sodium phosphate or Tris-HCl with 100-150 mM NaCl, pH 7.4. It is crucial that the inhibitor and protein are in the exact same buffer to minimize heats of dilution.[10]

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified CAIX protein extensively against the final experimental buffer.

    • Dissolve the inhibitor in the same buffer. If DMSO is used to dissolve the inhibitor, ensure the same final concentration of DMSO is present in the protein solution.

    • Degas both the protein and inhibitor solutions immediately before the experiment.

  • ITC Experiment:

    • Load the CAIX solution (typically 10-50 µM) into the sample cell of the calorimeter.[10]

    • Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[11]

    • Set the experimental temperature (e.g., 25°C or 37°C).[10]

    • Perform a series of small injections (e.g., 19-25 injections of 2-2.5 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.[10]

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kᵈ, n, and ΔH.

Mandatory Visualization

Signaling Pathway and Mechanism of Inhibition

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ H_out H⁺ H_HCO3->H_out releases CAIX->H_HCO3 catalyzes Cell_Survival Cell Survival & Proliferation Metabolism Tumor Cell Metabolism CO2_in CO₂ Metabolism->CO2_in produces CO2_in->CO2_H2O diffuses out H_in H⁺ Inhibitor CAIX Inhibitor (e.g., hCAIX-IN-1) Inhibitor->CAIX binds & inhibits

Caption: Role of CAIX in the tumor microenvironment and its inhibition.

Experimental Workflow for CAIX Inhibitor Evaluation

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_potency Potency & Selectivity Determination cluster_thermodynamics Thermodynamic Characterization cluster_cellular Cellular Activity Assessment FTSA Fluorescent Thermal Shift Assay (FTSA) High-throughput screening for binders Stopped_Flow Stopped-Flow CO₂ Hydration Assay Determine Ki against CAIX and other isoforms FTSA->Stopped_Flow Hits ITC Isothermal Titration Calorimetry (ITC) Determine Kd, stoichiometry, and enthalpy Stopped_Flow->ITC Potent & Selective Hits Cell_Assays Cell-based Assays (e.g., proliferation, migration, invasion) ITC->Cell_Assays Characterized Hits

Caption: A typical experimental workflow for evaluating novel CAIX inhibitors.

Logical Comparison of Inhibitor Classes

Inhibitor_Comparison cluster_sulfonamides Characteristics of Sulfonamides cluster_non_sulfonamides Characteristics of Non-Sulfonamides Inhibitors CAIX Inhibitors Sulfonamides Sulfonamides (e.g., hCAIX-IN-1, SLC-0111) Inhibitors->Sulfonamides Non_Sulfonamides Non-Sulfonamides (e.g., Coumarins, Thiazolidinones) Inhibitors->Non_Sulfonamides Sulf_Mech Mechanism: Directly coordinate with Zn²⁺ in the active site Sulfonamides->Sulf_Mech Sulf_Potency Potency: Generally high (low nM to pM) Sulfonamides->Sulf_Potency Sulf_Selectivity Selectivity: Can vary, potential for off-target effects on other CA isoforms Sulfonamides->Sulf_Selectivity NonSulf_Mech Mechanism: Occlude substrate binding site, often without direct Zn²⁺ interaction Non_Sulfonamides->NonSulf_Mech NonSulf_Potency Potency: Variable, can be lower than sulfonamides Non_Sulfonamides->NonSulf_Potency NonSulf_Selectivity Selectivity: Potentially higher selectivity due to different binding modes Non_Sulfonamides->NonSulf_Selectivity

Caption: Key differences between sulfonamide and non-sulfonamide CAIX inhibitors.

References

Comparative Transcriptomics of Carbonic Anhydrase IX (CAIX) Inhibition in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of inhibiting carbonic anhydrase IX (CAIX), a key enzyme implicated in tumor progression, hypoxia, and acidosis. Due to the limited availability of public transcriptomic data specifically for hCAIX-IN-19, this document leverages available data from other well-characterized CAIX inhibitors, such as SLC-0111, and findings from CAIX gene silencing studies to provide a representative analysis of the expected transcriptomic landscape following CAIX inhibition.

Introduction to CAIX and its Inhibition

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[1] Its expression is primarily induced by hypoxia through the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor cell survival, proliferation, migration, and invasion.[4][5] Inhibition of CAIX is therefore a promising therapeutic strategy to counteract tumor adaptation to hypoxia and acidosis.[5][6]

Quantitative Transcriptomic Data Summary

The following tables summarize the gene expression changes observed in cancer cells following the inhibition of CAIX. The data is derived from studies using the specific CAIX inhibitor SLC-0111 and from experiments involving the genetic knockdown of CAIX.

Table 1: Differential Gene Expression in HUH6 Hepatoblastoma Cells Treated with SLC-0111 [7]

ConditionUpregulated GenesDownregulated Genes
Normoxia24381
Hypoxia115Not specified

This table summarizes the number of differentially expressed genes in HUH6 cells after treatment with the CAIX inhibitor SLC-0111 under normal oxygen (normoxia) and low oxygen (hypoxia) conditions.[7]

Table 2: Key Gene Regulation Following CAIX Knockdown in Breast Cancer Cells under Hypoxia [8]

GeneRegulation upon CAIX KnockdownImplication
Stanniocalcin-1 (STC1)Blocked hypoxia-induced upregulationSTC1 is associated with poor survival and promotes tumor progression and metastasis. Its downregulation upon CAIX inhibition is a potential therapeutic benefit.

This table highlights a key finding from a study on CAIX gene silencing, demonstrating a direct link between CAIX function and the expression of the pro-tumorigenic factor STC1 under hypoxic conditions.[8]

Signaling Pathways Modulated by CAIX Inhibition

CAIX inhibition impacts several critical signaling pathways involved in cancer progression. The diagrams below illustrate the key pathways affected.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX CAIX (on cell membrane) HIF1a->CAIX induces expression pHe_acidic Acidic Extracellular pH CAIX->pHe_acidic contributes to pHi_neutral Neutral Intracellular pH CAIX->pHi_neutral maintains PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt activates Bicarbonate_Transporters Bicarbonate Transporters CAIX->Bicarbonate_Transporters interacts with Invasion Tumor Invasion & Metastasis pHe_acidic->Invasion Survival Cell Survival & Proliferation pHi_neutral->Survival CAIX_Inhibitor CAIX Inhibitor (e.g., this compound, SLC-0111) CAIX_Inhibitor->CAIX inhibits mTORC1 mTORC1 Axis PI3K_Akt->mTORC1 activates

Caption: CAIX signaling under hypoxic conditions and points of therapeutic intervention.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Drug_Treatment 2. Treatment (this compound vs. Control) Cell_Culture->Drug_Treatment RNA_Extraction 3. Total RNA Extraction Drug_Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation (rRNA depletion/poly(A) selection, fragmentation, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 5. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (QC, Alignment, Differential Gene Expression) Sequencing->Data_Analysis

Caption: A typical experimental workflow for comparative transcriptomics.

Experimental Protocols

The following section outlines a generalized protocol for conducting a comparative transcriptomic analysis of cells treated with a CAIX inhibitor.

Cell Culture and Drug Treatment
  • Cell Lines: Select appropriate cancer cell lines known to express CAIX, particularly under hypoxic conditions (e.g., MDA-MB-231 breast cancer, HUH6 hepatoblastoma).

  • Culture Conditions: Culture cells in standard media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2). For hypoxia experiments, incubate cells in a hypoxic chamber with 1% O2.

  • Drug Treatment: Treat cells with the desired concentration of this compound or another CAIX inhibitor. A vehicle-treated control group (e.g., DMSO) should be run in parallel. The treatment duration should be optimized based on the inhibitor's properties and the desired biological endpoint.

RNA Extraction
  • Lysis: After treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol).

  • Purification: Purify total RNA using a method of choice, such as organic extraction followed by precipitation or a column-based kit.[9][10]

  • Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio ~2.0). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN > 8).[11]

RNA-Seq Library Preparation
  • RNA Input: Start with a recommended amount of high-quality total RNA, typically ranging from 100 ng to 1 µg.[9][10]

  • rRNA Depletion or Poly(A) Selection: To enrich for messenger RNA (mRNA), either deplete ribosomal RNA (rRNA) or select for polyadenylated (poly(A)) transcripts.[10]

  • Fragmentation and cDNA Synthesis: Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control: Validate the final library size and concentration using an automated electrophoresis system and qPCR.

Sequencing and Data Analysis
  • Sequencing: Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between the inhibitor-treated and control groups using software packages such as DESeq2 or edgeR.

  • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by CAIX inhibition.

Conclusion

Inhibition of carbonic anhydrase IX leads to significant changes in the transcriptomic profile of cancer cells, particularly those related to hypoxia response, cell survival, and invasion. The provided data, though not specific to this compound, offers a strong foundation for understanding the molecular consequences of targeting CAIX. The experimental protocols outlined here provide a robust framework for researchers to conduct their own comparative transcriptomic studies to further elucidate the mechanism of action of novel CAIX inhibitors.

References

Validating the In Vivo Effect of hCAIX-IN-19 on Tumor pH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hCAIX-IN-19 (also known as SLC-0111), a potent and selective inhibitor of human carbonic anhydrase IX (CAIX), and its role in modulating the tumor microenvironment's pH in vivo. This document outlines the mechanism of action, compares its effects with an alternative pH-modulating strategy, and provides detailed experimental protocols for validation.

Introduction: The Critical Role of pH in the Tumor Microenvironment

The tumor microenvironment is characterized by a reversed pH gradient compared to healthy tissues, with an acidic extracellular space (pHe) and a neutral to alkaline intracellular environment (pHi). This aberrant pH landscape is largely driven by the metabolic activity of cancer cells and is crucial for tumor progression, invasion, and resistance to therapy. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors under hypoxic conditions, is a key regulator of this pH dysregulation. By catalyzing the hydration of carbon dioxide to protons and bicarbonate ions, CAIX contributes to the acidification of the tumor exterior while maintaining a favorable intracellular pH for cancer cell survival.

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of CAIX, thereby disrupting the pH balance in the tumor microenvironment and offering a promising therapeutic strategy.

Mechanism of Action: this compound

This compound, a ureido-substituted benzenesulfonamide, functions by binding to the zinc ion within the active site of CAIX, effectively blocking its catalytic function. This inhibition disrupts the enzyme's ability to acidify the extracellular space. Consequently, treatment with this compound is expected to lead to an increase in the extracellular pH and a decrease in the intracellular pH of tumor cells, ultimately inducing apoptosis and inhibiting tumor growth.

cluster_0 Tumor Cell cluster_1 Extracellular Space Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX CAIX HIF-1α->CAIX induces expression Extracellular Acidification Extracellular Acidification CAIX->Extracellular Acidification catalyzes Intracellular pH Regulation Intracellular pH Regulation CAIX->Intracellular pH Regulation maintains Intracellular Acidification Intracellular Acidification Apoptosis Apoptosis Intracellular Acidification->Apoptosis This compound This compound This compound->CAIX inhibits This compound->Intracellular Acidification Cell Survival Cell Survival Intracellular pH Regulation->Cell Survival CO2 + H2O CO2 + H2O H+ + HCO3- H+ + HCO3- CO2 + H2O->H+ + HCO3- Animal_Model Tumor-Bearing Animal Model hCAIX_Treatment Administer this compound or Vehicle Animal_Model->hCAIX_Treatment ISUCA_Admin Administer ISUCA (i.v.) hCAIX_Treatment->ISUCA_Admin MRS_Scan Acquire 1H MRSI Data ISUCA_Admin->MRS_Scan Data_Processing Process Data to Generate pHe Map MRS_Scan->Data_Processing Comparison Compare pHe between Treatment and Control Groups Data_Processing->Comparison

A Comparative Guide to the Long-Term Efficacy of hCAIX-IN-19 and Other Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term efficacy of hCAIX-IN-19 against other prominent Carbonic Anhydrase IX (CAIX) inhibitors. CAIX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[1] Its restricted expression in normal tissues makes it an attractive target for anticancer therapies.[1] This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro inhibitory activity of this compound and a selection of other CAIX inhibitors, including representatives from the sulfonamide, coumarin, and monoclonal antibody classes. The data has been compiled from various public sources, and direct head-to-head comparative studies were not available for all compounds. Therefore, this data should be interpreted with consideration of potential variations in experimental conditions between studies.

Table 1: In Vitro Inhibitory Activity (Kᵢ) of this compound and Other Small Molecule Inhibitors Against Human Carbonic Anhydrase Isoforms

CompoundClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity for CAIX over CA IIReference
This compound Sulfonamide--6.2--MedChemExpress
SLC-0111 Ureido-sulfonamide5080960454.5~21-fold[2][3]
Acetazolamide Sulfonamide25012255.7~0.5-fold[2]
Coumarin Derivative (11) Coumarin>10,000>10,0009.4590.9>1063-fold[4]

Lower Kᵢ values indicate stronger inhibition.

Table 2: Anti-proliferative and In Vivo Efficacy of Selected CAIX Inhibitors

InhibitorAssayCell Line/ModelConditionsObserved EffectReference
This compound AntiproliferativeU87MG, MDA-MB-231, PANC-148h treatmentReduced cell proliferationMedChemExpress
SLC-0111 In VivoGlioblastoma XenograftCombination with TemozolomideDelayed tumor growth[5]
Acetazolamide In VivoHT-29, MC-38 XenograftsMonotherapy & combination with RapamycinReduced tumor growth, especially in hypoxic regions[6][7]
Girentuximab (G250) In VivoccRCC XenograftMonotherapyReduced tumor weight and volume[8]

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the evaluation of CAIX inhibitors.

Stopped-Flow CO₂ Hydration Assay for Determination of Inhibitory Constants (Kᵢ)

This assay measures the ability of an inhibitor to block the catalytic activity of CAIX, which is the hydration of carbon dioxide. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency.

  • Principle: The hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH, which is monitored using a pH indicator dye (e.g., phenol red). The rate of the catalyzed reaction in the presence and absence of the inhibitor is compared to determine the inhibitory activity.

  • Materials and Reagents:

    • Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX catalytic domain).

    • Inhibitor of interest (e.g., this compound).

    • CO₂-saturated water.

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • pH indicator solution.

    • Stopped-flow spectrophotometer.

  • Procedure:

    • An enzyme solution is prepared by diluting the purified hCAIX in the assay buffer containing the pH indicator.

    • A substrate solution of CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.

    • A series of inhibitor solutions with varying concentrations are prepared.

    • For inhibition measurements, the enzyme solution is pre-incubated with the inhibitor solution for a specified time.

    • The enzyme/inhibitor solution and the CO₂ substrate solution are rapidly mixed in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition) to calculate the Kᵢ value.

In Vitro Cell Proliferation Assay under Hypoxic Conditions

This assay evaluates the long-term effect of a CAIX inhibitor on the ability of single cancer cells to proliferate and form colonies, which is a measure of cytotoxicity.

  • Principle: Cancer cells are treated with the inhibitor under hypoxic conditions that induce CAIX expression. The ability of the cells to proliferate and form colonies over several days is then quantified.

  • Materials and Reagents:

    • Cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231, HT-29).

    • Cell culture medium and supplements.

    • CAIX inhibitor.

    • Hypoxia chamber or incubator (e.g., 1% O₂).

    • Crystal violet staining solution.

  • Procedure:

    • A known number of single cells are seeded into culture plates.

    • The cells are allowed to adhere overnight under normoxic conditions.

    • The medium is replaced with fresh medium containing various concentrations of the CAIX inhibitor.

    • The plates are then transferred to a hypoxic chamber for a prolonged period (e.g., 7-14 days) to allow for colony formation.

    • After the incubation period, the colonies are fixed and stained with crystal violet.

  • Data Analysis: The number of colonies in the treated wells is counted and compared to the untreated control wells to determine the effect of the inhibitor on cell proliferation and survival. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This assay assesses the in vivo efficacy of a CAIX inhibitor on tumor growth in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the CAIX inhibitor. Tumor growth is monitored over time to evaluate the inhibitor's anti-tumor activity.

  • Materials and Reagents:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line for implantation.

    • CAIX inhibitor formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into treatment and control groups.

    • The treatment group receives the CAIX inhibitor according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

    • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted for the treatment and control groups. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the groups.

Mandatory Visualizations

CAIX Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of Hypoxia-Inducible Factor 1α (HIF-1α) in the transcriptional activation of the CA9 gene, leading to the expression of Carbonic Anhydrase IX at the cell surface. CAIX then catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH. This process promotes tumor cell survival, proliferation, and invasion.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CAIX catalysis Proton_Export H⁺ H_HCO3->Proton_Export pH_Regulation Intracellular pH Regulation (Alkaline) Proton_Export->pH_Regulation Contributes to Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene Activates CAIX_Protein CAIX Protein CA9_Gene->CAIX_Protein Translates to CAIX_Protein->CO2_H2O Tumor_Progression Tumor Progression & Metastasis pH_Regulation->Tumor_Progression Promotes CAIX_Inhibitor_Comparison_Workflow Start Start: Candidate Inhibitors (this compound, SLC-0111, etc.) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Stopped_Flow_Assay Stopped-Flow CO₂ Hydration Assay (Determine Kᵢ) In_Vitro_Screening->Stopped_Flow_Assay Cell_Based_Assays Cell-Based Assays Stopped_Flow_Assay->Cell_Based_Assays Proliferation_Assay Cell Proliferation Assay (Hypoxic Conditions) Cell_Based_Assays->Proliferation_Assay Invasion_Assay Cell Invasion/Migration Assay Cell_Based_Assays->Invasion_Assay Lead_Selection Lead Candidate Selection Proliferation_Assay->Lead_Selection Invasion_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies Lead_Selection->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model (Tumor Growth Inhibition) In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) In_Vivo_Studies->Toxicity_Assessment End End: Comparative Efficacy Data Xenograft_Model->End Toxicity_Assessment->End

References

Overcoming Resistance: A Comparative Analysis of Mechanisms Against CAIX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of resistance to Carbonic Anhydrase IX (CAIX) inhibitors is critical for the development of effective cancer therapies. This guide provides a comparative analysis of key resistance mechanisms, supported by experimental data and detailed protocols, to inform the design of next-generation treatment strategies.

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, primarily as a response to the hypoxic tumor microenvironment.[1][2] Its role in regulating intra- and extracellular pH makes it a crucial factor in cancer cell survival, proliferation, and metastasis, and consequently, a key therapeutic target.[1][2] However, as with many targeted therapies, resistance to CAIX inhibitors presents a significant clinical challenge. This guide delves into the primary mechanisms of resistance and evaluates the performance of CAIX inhibitors in overcoming these hurdles, with a focus on the well-documented inhibitor SLC-0111.

Intrinsic and Acquired Resistance Mechanisms

Resistance to CAIX inhibitors can be broadly categorized into intrinsic and acquired mechanisms. Intrinsic resistance often stems from the inherent characteristics of the tumor microenvironment, while acquired resistance develops in response to therapeutic intervention.

A primary driver of resistance is the very condition that induces CAIX expression: hypoxia .[3][4] Hypoxic tumor cells are notoriously resistant to conventional chemo- and radiotherapy.[5][6] CAIX contributes to this resistance by maintaining a favorable intracellular pH for survival and promoting an acidic extracellular environment that can impair the efficacy of certain drugs and immune cell function.[5][7]

Furthermore, studies have shown that cancer cells, particularly those with a basal-like phenotype in breast cancer, exhibit an enhanced hypoxic response and are more likely to express CAIX, correlating with a poorer prognosis and resistance to chemotherapy.[4] In gastric cancer, non-responder patients to perioperative chemotherapy showed an increased expression of tumor CAIX.[8][9] Moreover, gastric cancer cell lines made resistant to common chemotherapeutic agents like 5-Fluorouracil, Paclitaxel, and Cisplatin were found to overexpress CAIX.[8][9]

Another layer of complexity is the association of CAIX with cancer stem cell (CSC)-like properties .[10][11] Hypoxia can promote the emergence of CSCs, and CAIX expression is often enriched in this subpopulation of tumor cells which are inherently resistant to many therapies.[11]

Overcoming Resistance: The Role of Combination Therapies

Current research strongly indicates that CAIX inhibitors are most effective not as monotherapies, but in combination with other treatments .[5][7] This approach targets both the CAIX-expressing hypoxic cells and the bulk of the tumor, creating a synergistic anti-cancer effect.

The small molecule inhibitor SLC-0111 has been a focal point of this research, demonstrating the ability to resensitize resistant cancer cells to conventional chemotherapy.[8][[“]][13] Preclinical studies have shown that SLC-0111 can enhance the cytotoxic effects of drugs like dacarbazine and temozolomide in melanoma, doxorubicin in breast cancer, and 5-Fluorouracil in colon cancer.[13][14]

A promising and novel strategy to circumvent resistance involves the induction of ferroptosis , a form of iron-dependent cell death.[5][15] Research has revealed that hypoxia-induced CAIX activity can suppress ferroptosis.[5] By inhibiting CAIX, tumor cells become more vulnerable to ferroptosis-inducing agents, presenting a new therapeutic avenue.[5][15] For instance, in gefitinib-resistant lung cancer where CAIX is upregulated, the use of a CAIX inhibitor enhanced the ferroptosis-inducing effect of cisplatin.[16][17]

Furthermore, CAIX inhibition can modulate the tumor microenvironment to be more favorable for immunotherapy .[5][6] The acidic environment created by CAIX activity is immunosuppressive.[5] By inhibiting CAIX, the extracellular pH can be neutralized, potentially enhancing the efficacy of immune checkpoint inhibitors like anti-PD1 and anti-CTLA4 antibodies.[5][6]

Quantitative Data on CAIX Inhibitor Performance

The following tables summarize key findings on the performance of the CAIX inhibitor SLC-0111 in combination with other therapies to overcome resistance.

Cell LineCombination TherapyKey FindingReference
A375-M6 MelanomaSLC-0111 + Dacarbazine/TemozolomideSLC-0111 significantly increased the cell death fraction compared to single-agent treatment.[13][14]
MCF7 Breast CancerSLC-0111 + DoxorubicinCombination treatment enhanced the cytotoxic effect of Doxorubicin, increasing the late apoptotic phase.[13][14]
HCT116 Colorectal CancerSLC-0111 + 5-FluorouracilThe combination enhanced the cytostatic activity of 5-Fluorouracil.[13][14]
Gastric Cancer Cell Lines (5-FU, Paclitaxel, Cisplatin resistant)SLC-0111 + ChemotherapySLC-0111 restored the response of resistant gastric cancer cells to standard chemotherapies.[8][9]
Gefitinib-Resistant Lung Cancer CellsCAIX inhibitor + CisplatinThe CAIX inhibitor enhanced the ferroptosis-inducing effect of cisplatin.[16][17]
In Vivo ModelCombination TherapyKey FindingReference
MelanomaSLC-0111 + Anti-PD1/Anti-CTLA4CAIX inhibition significantly enhanced the efficacy of immune checkpoint blockade.[5][6]
Triple Negative Breast CancerSLC-0111 + Anti-PD1/Anti-CTLA4CAIX inhibition significantly enhanced the efficacy of immune checkpoint blockade.[5]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the analysis of CAIX inhibitor resistance.

In Vitro Chemosensitivity Assays
  • Cell Culture: Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2). To induce chemoresistance, cells are exposed to escalating doses of a chemotherapeutic agent over an extended period.

  • Drug Treatment: Wild-type and chemoresistant cells are seeded in 96-well plates and treated with a CAIX inhibitor (e.g., SLC-0111), a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 24-72 hours).

  • Viability/Cytotoxicity Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo. Cytotoxicity can be assessed by measuring the release of lactate dehydrogenase (LDH).

  • Apoptosis Analysis: Apoptosis is quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: IC50 values (the concentration of a drug that gives half-maximal response) are calculated to determine the level of resistance and the synergistic effect of the combination therapy.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, CAIX inhibitor alone, chemotherapy/immunotherapy alone, or combination therapy. Treatments are administered according to a predefined schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for CAIX expression, TUNEL assay for apoptosis).

Ferroptosis Induction and Detection
  • Cell Treatment: Cells are treated with a ferroptosis-inducing agent (e.g., erastin or RSL3) in the presence or absence of a CAIX inhibitor.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFDA followed by flow cytometry or fluorescence microscopy.

  • Lipid Peroxidation Assay: Lipid peroxidation, a hallmark of ferroptosis, is assessed using reagents such as C11-BODIPY.

  • Iron Assay: The levels of intracellular labile iron are measured using iron-sensitive fluorescent probes.

  • Western Blotting: Expression of key proteins involved in iron metabolism and ferroptosis (e.g., GPX4, FTH1, TFRC) is analyzed.

Visualizing Resistance and Counter-Strategies

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Resistance_Pathway cluster_0 Tumor Microenvironment cluster_1 Cellular Response Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Upregulation CAIX Upregulation HIF-1α Stabilization->CAIX Upregulation CSC Phenotype CSC Phenotype HIF-1α Stabilization->CSC Phenotype Increased Intracellular pH Increased Intracellular pH CAIX Upregulation->Increased Intracellular pH Acidic Extracellular pH Acidic Extracellular pH CAIX Upregulation->Acidic Extracellular pH Drug Efflux Drug Efflux Increased Intracellular pH->Drug Efflux Apoptosis Evasion Apoptosis Evasion Increased Intracellular pH->Apoptosis Evasion Immunosuppression Immunosuppression Acidic Extracellular pH->Immunosuppression Chemoresistance Chemoresistance Drug Efflux->Chemoresistance Apoptosis Evasion->Chemoresistance Therapy Resistance Therapy Resistance CSC Phenotype->Therapy Resistance Immunotherapy Resistance Immunotherapy Resistance Immunosuppression->Immunotherapy Resistance

CAIX-mediated resistance pathways.

Combination_Therapy_Workflow cluster_0 Therapeutic Intervention cluster_1 Cellular Effects CAIX Inhibitor (e.g., SLC-0111) CAIX Inhibitor (e.g., SLC-0111) Inhibition of CAIX Activity Inhibition of CAIX Activity CAIX Inhibitor (e.g., SLC-0111)->Inhibition of CAIX Activity Chemotherapy Chemotherapy Tumor Cell Death Tumor Cell Death Chemotherapy->Tumor Cell Death Ferroptosis Inducer Ferroptosis Inducer Increased ROS & Lipid Peroxidation Increased ROS & Lipid Peroxidation Ferroptosis Inducer->Increased ROS & Lipid Peroxidation Immunotherapy Immunotherapy Enhanced Immune Cell Function Enhanced Immune Cell Function Immunotherapy->Enhanced Immune Cell Function Decreased Intracellular pH Decreased Intracellular pH Inhibition of CAIX Activity->Decreased Intracellular pH Neutralized Extracellular pH Neutralized Extracellular pH Inhibition of CAIX Activity->Neutralized Extracellular pH Synergistic Cytotoxicity Synergistic Cytotoxicity Decreased Intracellular pH->Synergistic Cytotoxicity Overcoming Immunotherapy Resistance Overcoming Immunotherapy Resistance Neutralized Extracellular pH->Overcoming Immunotherapy Resistance Ferroptotic Cell Death Ferroptotic Cell Death Increased ROS & Lipid Peroxidation->Ferroptotic Cell Death Enhanced Immune Cell Function->Overcoming Immunotherapy Resistance Tumor Cell Death->Synergistic Cytotoxicity

Overcoming resistance with CAIX inhibitors.

References

Validating CAIX in Oncology: A Comparative Guide to hCAIX-IN-19 and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of investigational and established inhibitors of Carbonic Anhydrase IX (CAIX), a key therapeutic target in oncology. As the role of CAIX in promoting tumor growth and metastasis under hypoxic conditions is increasingly validated, the demand for potent and selective inhibitors has grown. This document focuses on a comparative analysis of SLC-0111, a clinically evaluated CAIX inhibitor, and the potent preclinical candidate S4, as a proxy for understanding the evaluation of novel inhibitors like the conceptual hCAIX-IN-19.

Performance at a Glance: Quantitative Efficacy of CAIX Inhibitors

The following tables summarize the key quantitative data for SLC-0111 and S4, providing a direct comparison of their inhibitory activity against various carbonic anhydrase isoforms and their cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms

InhibitorTarget IsoformInhibition Constant (Ki)Selectivity vs. CAIX
SLC-0111 hCA I>10,000 nM>221-fold
hCA II1,050 nM23-fold
hCA IX 45 nM -
hCA XII4.5 nM10-fold more selective for CAXII
S4 hCA I5600 nM800-fold
hCA II546 nM78-fold
hCA IX 7 nM -
hCA XII2 nM3.5-fold more selective for CAXII

Data compiled from multiple preclinical studies.[1]

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
SLC-0111 HT-29Colorectal Cancer13.53 µg/mL
MCF7Breast Cancer18.15 µg/mL
PC3Prostate Cancer8.71 µg/mL
S4 MDA-MB-231Triple-Negative Breast Cancer481
HCT116Colorectal Cancer>1000
HT-29Colorectal Cancer20

IC50 values can vary based on experimental conditions.[1][2]

Table 3: In Vivo Efficacy in Preclinical Models

InhibitorAnimal ModelCancer TypeKey Findings
SLC-0111 Orthotopic MDA-MB-231Triple-Negative Breast CancerSignificant inhibition of primary tumor growth.[3]
4T1 experimental metastasis modelBreast CancerInhibition of metastases formation.[3]
1016 GBM patient-derived xenograftGlioblastomaNoticeable tumor regression when combined with temozolomide.[3]
S4 Orthotopic MDA-MB-231Triple-Negative Breast CancerIneffective in reducing primary tumor growth.[3][4]
Orthotopic MDA-MB-231Triple-Negative Breast CancerDecreased spontaneous lung metastases formation.[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Constants (Ki)

This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The resulting change in pH is monitored in real-time using a pH indicator in a stopped-flow spectrophotometer.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CAIX inhibitor (e.g., SLC-0111, S4)

  • CO₂-saturated water

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CAIX inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.

  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with each inhibitor dilution and incubate for 15 minutes at room temperature to allow for binding.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the CO₂-saturated water into the other syringe.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (milliseconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance change.

    • Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of CAIX inhibitors on cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • CAIX inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the CAIX inhibitor in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Visualizing the Role of CAIX in Cancer

The following diagrams illustrate the signaling pathway of CAIX in the tumor microenvironment and a typical experimental workflow for evaluating CAIX inhibitors.

CAIX_Signaling_Pathway CAIX Signaling Pathway in Hypoxic Cancer Cells cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell (Alkaline Intracellular pH) Extracellular Space Extracellular Space CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H_ext H+ Invasion Invasion & Metastasis H_ext->Invasion promotes HCO3_ext HCO3- pH_regulation Intracellular pH Regulation HCO3_ext->pH_regulation transported into cell CAIX->H_ext produces CAIX->HCO3_ext produces Proliferation Cell Proliferation & Survival HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes pH_regulation->Proliferation SLC0111 SLC-0111 / S4 SLC0111->CAIX inhibits Apoptosis Apoptosis SLC0111->Apoptosis

Caption: CAIX signaling under hypoxia and its inhibition.

Experimental_Workflow Workflow for Evaluating CAIX Inhibitors start Start invitro In Vitro Assays start->invitro ki_assay Stopped-Flow Assay (Ki) invitro->ki_assay ic50_assay Cell Viability Assay (IC50) invitro->ic50_assay invivo In Vivo Studies ic50_assay->invivo Promising candidates xenograft Xenograft Models (Tumor Growth) invivo->xenograft metastasis_model Metastasis Models invivo->metastasis_model data_analysis Data Analysis & Comparison xenograft->data_analysis metastasis_model->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Evaluation workflow for CAIX inhibitors.

References

The Differential Impact of hCAIX-IN-19 on Tumor Microenvironments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of hCAIX-IN-19 with other carbonic anhydrase IX inhibitors, supported by experimental data.

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, with hypoxia and extracellular acidosis being key drivers of tumor progression, metastasis, and therapeutic resistance.[1] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme whose expression is strongly induced by hypoxia and plays a pivotal role in pH regulation within the TME, making it a compelling therapeutic target.[2][3] This guide provides a comparative analysis of a novel sulfonamide inhibitor, this compound, and other notable CAIX inhibitors, focusing on their impact on different tumor microenvironments.

Comparative Performance of CAIX Inhibitors

The efficacy of CAIX inhibitors is determined by their potency, selectivity, and their effects on cancer cell viability and invasiveness. Below is a summary of the inhibitory activity and in vitro efficacy of this compound alongside other well-characterized inhibitors such as the clinical-stage compound SLC-0111 and the preclinical ureido-substituted sulfamates S4 and FC9-398A.

Table 1: Inhibitory Potency and Selectivity of CAIX Inhibitors
CompoundTypeTargetKᵢ (nM)Selectivity (hCA I/hCA IX)
This compound SulfonamidehCAIX6.2[4][5][6][7]117[4][5][6][7]
SLC-0111 (U-104) Ureido-substituted benzenesulfonamidehCAIX/XII45.1[8]>100[9]
S4 Ureido-substituted sulfamatehCAIX/XIILow nanomolar[10]High for CAIX/XII over CAI/II[10]
FC9-398A Ureido-substituted sulfamatehCAIX/XIILow nanomolar[11]High for CAIX/XII over CAI/II[11]
Table 2: Anti-proliferative Activity of CAIX Inhibitors in Different Tumor Cell Lines
CompoundCell LineCancer TypeConditionIC₅₀ / % Proliferation
This compound U87MGGlioblastomaNormoxiaObvious effect at 100 µM[4]
MDA-MB-231Triple-Negative Breast CancerNormoxiaReduced to 39% at 100 µM[4]
PANC-1Pancreatic CancerNormoxiaData not specified[4]
SLC-0111 D456, 1016GlioblastomaNormoxia & HypoxiaSignificant growth decrease[9]
Various Ureido-sulfamates (including FC9398A) MDA-MB-231Triple-Negative Breast CancerHypoxiaIC₅₀ between 10-30 µM[12][13]

Impact on the Tumor Microenvironment

CAIX inhibitors exert their anti-tumor effects primarily by disrupting the pH regulation in the hypoxic TME. By inhibiting the enzymatic activity of CAIX, these compounds prevent the acidification of the extracellular space and the maintenance of an alkaline intracellular pH, which are crucial for tumor cell survival and proliferation.[2]

Modulation of Tumor Acidosis

Inhibition of CAIX leads to a decrease in extracellular acidity. For instance, novel fluorinated CA IX inhibitors have been shown to significantly reduce hypoxia-induced extracellular acidification in HeLa, H460, MDA-MB-231, and A549 cells.[14] Similarly, SLC-0111 treatment reduces the glycolytic metabolism of tumor cells and subsequent extracellular acidification.[15] This normalization of the TME can have profound effects on tumor progression and can sensitize cancer cells to conventional therapies.[16]

Effects on the Immune Microenvironment

The acidic TME is known to be immunosuppressive. By mitigating this acidity, CAIX inhibitors can enhance anti-tumor immune responses. Treatment with SLC-0111 has been shown to increase immune cell killing and, when combined with immune checkpoint inhibitors (anti-PD-1 and anti-CTLA-4), it led to an enhanced Th1 response, decreased tumor growth, and reduced metastasis in melanoma models.[15] This suggests that CAIX inhibition can convert an immunologically "cold" tumor microenvironment into a "hot" one, more susceptible to immunotherapy.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and other CAIX inhibitors, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.

CAIX_Signaling_Pathway CAIX Signaling and Inhibition Pathway cluster_TME Tumor Microenvironment cluster_Intracellular Intracellular Signaling cluster_Extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX_Protein hCAIX Protein CA9_Gene->CAIX_Protein CO2_H2O CO₂ + H₂O CAIX_Protein->CO2_H2O pH_in Alkaline Intracellular pH (Survival, Proliferation) pH_ex Extracellular Acidification (Invasion, Metastasis, Immunosuppression) H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Catalyzes H_HCO3->pH_in Bicarbonate import maintains H_HCO3->pH_ex Contributes to hCAIX_IN_19 This compound (CAIX Inhibitor) hCAIX_IN_19->CAIX_Protein Inhibits

Caption: CAIX signaling pathway under hypoxia and the mechanism of inhibition by this compound.

Experimental_Workflow In Vitro Evaluation of CAIX Inhibitors start Start: Select CAIX-expressing cancer cell lines culture Cell Culture (Normoxia vs. Hypoxia) start->culture proliferation Proliferation Assay (e.g., MTT, SRB) culture->proliferation migration Wound Healing Assay culture->migration invasion 3D Spheroid Invasion Assay (e.g., in Collagen) culture->invasion ph_assay Extracellular pH Measurement culture->ph_assay data_analysis Data Analysis and IC₅₀ Determination proliferation->data_analysis migration->data_analysis invasion->data_analysis ph_assay->data_analysis end Conclusion on In Vitro Efficacy data_analysis->end

Caption: A typical in vitro workflow for the evaluation of a novel CAIX inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CAIX inhibitors.

Cell Proliferation Assay (SRB Assay)

This assay is used to determine the effect of a compound on cell proliferation.

  • Cell Culture: Plate cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the CAIX inhibitor (e.g., this compound from 1.0 µM to 100.0 µM) for a specified period (e.g., 48 hours) under either normoxic (21% O₂) or hypoxic (0.5% O₂) conditions.[12]

  • Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Solubilization: Wash the plates with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

  • Data Analysis: Calculate the percentage of cell proliferation relative to untreated controls and determine the IC₅₀ value.

3D Spheroid Invasion Assay

This assay assesses the impact of an inhibitor on the invasive potential of cancer cells in a more physiologically relevant 3D model.[13]

  • Spheroid Formation: Generate tumor spheroids by seeding cancer cells (e.g., MDA-MB-231) in ultra-low attachment plates.

  • Embedding: Embed the mature spheroids into a collagen matrix.

  • Treatment: Treat the spheroids with the CAIX inhibitor at various concentrations.

  • Imaging: Capture images of the spheroids at different time points (e.g., 24 and 48 hours) to monitor cell invasion into the surrounding matrix.

  • Quantification: Measure the area of invasion from the spheroid core.

  • Data Analysis: Compare the invasive area in treated spheroids to that in untreated controls to determine the inhibitory effect.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a CAIX inhibitor in a living organism.

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MDA-MB-231) into immunocompromised mice.[13]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the CAIX inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CAIX, proliferation markers, and hypoxia).

  • Metastasis Analysis (for orthotopic models): Harvest relevant organs (e.g., lungs) to assess the extent of metastasis.[17]

Conclusion

The available data indicates that this compound is a potent and selective inhibitor of carbonic anhydrase IX with anti-proliferative effects in several cancer cell lines. Its performance, particularly in different tumor microenvironments, warrants further investigation using the experimental protocols outlined above. A direct comparison with clinical-stage inhibitors like SLC-0111 in models that recapitulate the hypoxic and acidic TME will be crucial to fully elucidate its therapeutic potential. The ability of CAIX inhibitors to not only directly target tumor cells but also to modulate the tumor microenvironment, including enhancing anti-tumor immunity, highlights this class of compounds as a promising avenue for the development of novel cancer therapies.

References

Safety Operating Guide

Essential Safety and Handling Protocol for hCAIX-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of hCAIX-IN-19, a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and preventing contamination.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the compound. The SDS is the primary source of detailed safety information.

Operational Plan

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate Personal Protective Equipment (PPE) as outlined in Table 1 when unpacking the compound.

  • Verify that the container is clearly labeled and tightly sealed.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials, according to the manufacturer's instructions.

2. Handling and Preparation:

  • All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If equipment is to be reused, establish a validated decontamination procedure.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

3. Experimental Procedures:

  • Wear the appropriate PPE at all times when working with this compound.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Disposal Plan:

  • Dispose of all waste materials contaminated with this compound as hazardous chemical waste, in accordance with local, state, and federal regulations.

  • Contaminated disposable items, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.

  • Unused or expired this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to laboratory procedures, ensuring the label is defaced or removed.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskRecommended PPE
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable gown or lab coat- Chemical splash goggles or a face shield- A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially if not handled in a fume hood.
Solution Preparation and Handling - Nitrile gloves- Lab coat- Chemical splash goggles
Waste Disposal - Nitrile gloves- Lab coat- Chemical splash goggles

Mandatory Visualization

G Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Experiment Experiment Solution Preparation->Experiment Decontaminate Surfaces Decontaminate Surfaces Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。